p-Butylhydratropic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPDZIYEWFQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299877 | |
| Record name | 2-(4-n-Butylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3585-49-7 | |
| Record name | 2-(4-n-Butylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3585-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Butylhydratropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-n-Butylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-butylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BUTYLHYDRATROPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSG3G9J7OY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of p-Butylhydratropic Acid
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of p-Butylhydratropic Acid, also known as (2RS)-2-(4-Butylphenyl)propanoic acid. It details its origins within the broader context of the Non-Steroidal Anti-Inflammatory Drug (NSAID) revolution, its synthesis, pharmacological profile, and its ultimate place in the modern pharmacopeia as a critical reference compound.
Introduction: The Quest for a Better Analgesic
In the mid-20th century, the therapeutic landscape for inflammatory conditions like rheumatoid arthritis was stark. Patients relied on corticosteroids, which were unsuitable for long-term use, or high doses of aspirin, which carried significant risks of gastrointestinal issues[1]. This clinical need spurred a wave of pharmaceutical research to discover a novel, non-steroidal agent with potent anti-inflammatory effects and a superior safety profile. This research initiative, most notably at Boots Pure Drug Company in England, led to the investigation of hundreds of compounds, focusing on arylalkanoic acids[2][3].
This intensive research culminated in the landmark discovery of Ibuprofen, 2-(4-isobutyl phenyl)propionic acid, by a team led by pharmacologist Dr. Stewart Adams and chemist John Nicholson[2][4]. They filed the patent in 1961, introducing a new class of drugs known as "profens"[5][6]. It was within this fertile scientific environment of systematic molecular modification that this compound, 2-(4-n-butyl phenyl)propanoic acid, was synthesized and studied. Though it never achieved the blockbuster status of its close chemical cousin, its history is intrinsically linked to the development of one of the world's most essential medicines.
Today, this compound is primarily known as "Ibuprofen Impurity B," a critical reference standard in the manufacturing and quality control of Ibuprofen, ensuring its purity and safety[7][8].
Molecular Architecture: A Tale of Two Isomers
This compound is a member of the 2-arylpropionic acid (2-APA) family. Its structure is nearly identical to that of Ibuprofen, with the sole difference being the nature of the C4 alkyl group on the phenyl ring: a straight-chain butyl group versus Ibuprofen's branched isobutyl group. This seemingly minor structural variance has profound implications for the molecule's pharmacological profile and, ultimately, its clinical destiny.
Caption: Chemical structures of related profen NSAIDs.
Synthesis and Discovery: A Branch on the Profen Tree
The discovery of this compound was not a singular event but rather a product of the systematic synthetic chemistry programs of the 1950s and 60s. The general synthetic strategies for 2-arylpropionic acids provided the roadmap. While the exact date of its first synthesis is not as well-documented as that of Ibuprofen, it was undoubtedly created as an analog during the extensive structure-activity relationship (SAR) studies conducted by Boots and other pharmaceutical firms[9][10]. Researchers explored how modifying the alkyl substituent on the phenyl ring would affect anti-inflammatory potency and tolerability.
The synthesis of this compound follows established chemical principles for creating 2-arylpropanoic acids. A representative laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis of (2RS)-2-(4-Butylphenyl)propanoic Acid
This protocol describes a common pathway involving the hydrolysis of a precursor ester.
Objective: To synthesize (2RS)-2-(4-Butylphenyl)propanoic Acid.
Materials:
-
Precursor Ester (e.g., Ethyl 2-(4-butylphenyl)propanoate)
-
Ethanol (C₂H₅OH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (H₂O)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Dichloromethane, Methanol, Acetic Acid (for chromatography)
Procedure:
-
Saponification: Dissolve the precursor ester (e.g., 1.0 equivalent) in ethanol in a round-bottom flask.[11]
-
Prepare a solution of sodium hydroxide (2.0 equivalents) in water and add it dropwise to the stirred ester solution at room temperature.[11]
-
Allow the reaction to proceed for approximately 3 hours, monitoring its completion using Thin-Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, carefully adjust the pH of the mixture to between 3 and 4 using 1N HCl. This will precipitate the carboxylic acid product.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[11]
-
Washing & Drying: Combine the organic extracts and wash with a saturated brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude acid by silica gel column chromatography using an elution system such as dichloromethane:methanol:acetic acid (50:1:0.1 v/v/v) to obtain the pure this compound.[11]
Pharmacological Profile: The Mechanism of Profens
Like all NSAIDs in its class, this compound functions by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate pain and inflammation[12][13].
Caption: Simplified mechanism of action for NSAIDs.
The 2-arylpropionic acids are chiral molecules, and their biological activity is highly stereospecific. For profens like Ibuprofen and the related Butibufen, the S-(+)-enantiomer is the potent COX inhibitor, while the R-(-)-enantiomer is largely inactive[14][15][16]. It is a well-established principle that this compound's anti-inflammatory properties would also reside almost exclusively in its S-enantiomer.
Interestingly, the human body can convert the inactive R-enantiomer of many profens into the active S-enantiomer through a unique metabolic chiral inversion process involving coenzyme A thioesters[14][17][18]. This effectively turns the inactive form into a prodrug for the active one, though the extent of this inversion can vary between individuals and specific compounds[16].
Comparative Analysis: Why Ibuprofen Prevailed
The commercial success of a drug is determined by a delicate balance of efficacy, safety, and pharmacokinetics. While this compound was a logical compound to investigate, the isobutyl group of Ibuprofen ultimately provided a superior therapeutic profile. Pharmacological studies of Butibufen (which also has an isobutyl group but a longer propanoic acid chain) showed it was approximately five times less potent as a COX inhibitor than S-(+)-Ibuprofen[15]. Such differences in potency and potential side effects, dictated by subtle changes in molecular shape and lipophilicity, were the deciding factors in the developmental race.
| Property | This compound | Ibuprofen |
| IUPAC Name | (2RS)-2-(4-butylphenyl)propanoic acid | (2RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid |
| Synonym | Ibuprofen Impurity B[7] | Brufen, Motrin, Advil[2][3] |
| CAS Number | 3585-49-7[8] | 15687-27-1 |
| Molecular Formula | C₁₃H₁₈O₂[8] | C₁₃H₁₈O₂ |
| Molar Mass | 206.28 g/mol [8] | 206.29 g/mol |
| Alkyl Group | n-butyl | isobutyl |
Table 1: Comparison of Physicochemical Properties.
The isobutyl substitution in Ibuprofen likely offered an optimal fit into the active site of the COX enzymes, leading to greater potency and a favorable side-effect profile that allowed it to become a globally recognized prescription and over-the-counter medication[2][19]. This compound, while effective, did not demonstrate a compelling advantage to warrant its own clinical development path and was relegated to the annals of medicinal chemistry exploration.
Conclusion: A Legacy as a Standard
The story of this compound is a powerful illustration of the rigorous and often unforgiving process of drug discovery. Born from the same ambitious research program that yielded Ibuprofen, it represents one of the hundreds of molecules synthesized and tested in the search for a safer anti-inflammatory drug[3]. While it did not emerge as a clinical product, its journey is far from a failure. It contributed to the fundamental understanding of the structure-activity relationships within the profen class.
Today, this compound serves a vital, albeit different, role in medicine. As a certified pharmacopoeial impurity standard (Ibuprofen EP Impurity B), it is indispensable for pharmaceutical manufacturers worldwide[7][8][20]. It allows for the development of precise analytical methods to ensure that every batch of Ibuprofen produced is pure, safe, and effective. In this capacity, the history of this compound comes full circle, safeguarding the legacy of the very drug that once overshadowed it.
References
- Adams, S. S. (2012). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Platelets, 23(6), 415-422.
- National Inventors Hall of Fame. (2026). Stewart Adams.
- Tsuchihashi, G., et al. (n.d.). An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. Agricultural and Biological Chemistry.
- Robinson, J. (2016). The man who discovered ibuprofen. The Pharmaceutical Journal.
- Landoni, M. F., & Soraci, A. (2001). Pharmacology of Chiral Compounds: 2-Arylpropionic Acid Derivatives. Current Topics in Medicinal Chemistry, 1(4), 303-312.
- Rainsford, K. D. (2012). 50th anniversary of the discovery of ibuprofen: An interview with Dr Stewart Adams. ResearchGate.
- Halford, G. M., & Adams, S. S. (2012). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Platelets, 23(6), 415-422.
- Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed.
- Landoni, M. F., & Soraci, A. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate.
- Veeprho. (n.d.). Ibuprofen EP Impurity B | CAS 3585-49-7.
- Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. PubMed.
- Aboul-Enein, H. Y., et al. (1996). Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen. PubMed.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
- PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid.
- Aboul-Enein, H. Y., et al. (1996). Chromatographic Resolution, Chiroptical Characterization and Preliminary Pharmacological Evaluation of the Enantiomers of Butibufen: a Comparison with Ibuprofen. Journal of Pharmacy and Pharmacology.
- Rainsford, K. (2011). Fifty years since the discovery of ibuprofen. Semantic Scholar.
- MadeHow.com. (n.d.). Ibuprofen.
- The Pharmaceutical Journal. (2017). A brief history of ibuprofen.
- Galt Pharmaceuticals. (n.d.). Brief History and Proper Utilization of NSAIDs.
- Pharmaffiliates. (n.d.). Ibuprofen - Impurity B (Freebase).
- Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
- Scribd. (n.d.). A Brief History of Ibuprofen.
- Evans, A. M. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. PubMed.
- LGC Standards. (n.d.). Synthesis of Ibuprofen Degradation products and impurities Introduction. Amazon S3.
- Evans, A. M. (2001). Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen. Semantic Scholar.
- TIJER.org. (n.d.). A Comprehensive Overview of Ibuprofen.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. invent.org [invent.org]
- 3. Ibuprofen [community.wvu.edu]
- 4. 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. veeprho.com [veeprho.com]
- 8. 布洛芬杂质B British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 11. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. tijer.org [tijer.org]
- 14. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives: Ingenta Connect [ingentaconnect.com]
- 18. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to 2-(4-butylphenyl)propanoic acid: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-butylphenyl)propanoic acid, a notable arylpropionic acid derivative, holds a significant position in the landscape of pharmaceutical analysis and development. Primarily recognized as a principal impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, it is designated as Ibuprofen Impurity B in pharmacopeial standards[1][2][3]. A thorough understanding of its fundamental properties is paramount for the quality control of Ibuprofen manufacturing, as well as for exploring the broader structure-activity relationships within this class of compounds. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, analytical methodologies, and biological context of 2-(4-butylphenyl)propanoic acid, offering a critical resource for professionals in the field.
Table of Contents
-
Chemical Identity and Physicochemical Properties
-
Synthesis and Purification
-
Analytical Methodologies
-
Pharmacology and Toxicology
-
Applications in Pharmaceutical Science
-
References
Chemical Identity and Physicochemical Properties
2-(4-butylphenyl)propanoic acid is a carboxylic acid characterized by a phenyl ring substituted with a butyl group at the para position and a propanoic acid moiety at the first position.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-butylphenyl)propanoic acid | [4] |
| Synonyms | (2RS)-2-(4-Butylphenyl)propanoic acid, p-Butylhydratropic acid, Ibuprofen Impurity B | [1][2][5] |
| CAS Number | 3585-49-7 | [3] |
| Molecular Formula | C₁₃H₁₈O₂ | [3] |
| Molecular Weight | 206.28 g/mol | [3] |
| Melting Point | Not available | [6] |
| Boiling Point | 325.8 ± 11.0 °C at 760 mmHg | [7] |
| Solubility | Slightly soluble in water; soluble in most organic solvents. | [8] |
| Appearance | Colorless Powder | [2] |
| pKa | No data available | |
| LogP | 3.91 | [7] |
Synthesis and Purification
The synthesis of 2-(4-butylphenyl)propanoic acid is of significant interest, primarily for its use as a reference standard in the quality control of Ibuprofen. Several synthetic routes have been developed, often mirroring the initial steps of Ibuprofen synthesis but starting with butylbenzene instead of isobutylbenzene.
A patented method for preparing Ibuprofen impurity B involves a multi-step process that can be adapted for the synthesis of 2-(4-butylphenyl)propanoic acid[9]. A common laboratory-scale synthesis involves the hydrolysis of an ester precursor.
Experimental Protocol: Synthesis of 2-(4-butylphenyl)propanoic acid via Hydrolysis
This protocol describes the hydrolysis of ethyl 2-(4-butylphenyl)propanoate to yield the target compound.
Materials:
-
Ethyl 2-(4-butylphenyl)propanoate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EA)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
-
Acetic acid
Procedure:
-
Dissolve ethyl 2-(4-butylphenyl)propanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (2.0 eq) in water and add it dropwise to the stirred solution at room temperature.
-
Allow the reaction to proceed for 3 hours, monitoring its completion using thin-layer chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous Na₂SO₄ and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane:methanol:acetic acid (50:1:0.1) to yield pure 2-(4-butylphenyl)propanoic acid[10].
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-(4-butylphenyl)propanoic acid.
Analytical Methodologies
The accurate detection and quantification of 2-(4-butylphenyl)propanoic acid are crucial for ensuring the purity of Ibuprofen drug substances and products. High-performance liquid chromatography (HPLC) is the most widely employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC methods are commonly used to separate Ibuprofen from its related impurities, including 2-(4-butylphenyl)propanoic acid. These methods typically utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.
Typical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of aqueous phosphoric acid and acetonitrile is often effective.
-
Detection: UV detection at 220 nm is common for Ibuprofen and its impurities.
-
Flow Rate: Approximately 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Thin-Layer Chromatography (TLC)
TLC can be used as a simpler, qualitative or semi-quantitative method for the detection of impurities. A developed TLC-densitometric method for Ibuprofen and its impurities uses a mobile phase of toluene-ethyl acetate-glacial acetic acid[11][12].
Diagram of Analytical Workflow:
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 2-(4-Butylphenyl)propionic acid, racemic | 3585-49-7 | IB15849 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (2RS)-2-(4-Butylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 5. 2-(4-Isobutylphenyl)propionic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Cas 3585-49-7,(2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | lookchem [lookchem.com]
- 7. 2-(4-butylphenyl)propanoic acid | CAS#:3585-49-7 | Chemsrc [chemsrc.com]
- 8. encyclopedia.com [encyclopedia.com]
- 9. Preparation method of ibuprofen impurity B - Eureka | Patsnap [eureka.patsnap.com]
- 10. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. TLC chromatographic-densitometric assay of ibuprofen and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to p-Butylhydratropic Acid (CAS 3585-49-7)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Defining the Role of 2-(4-butylphenyl)propanoic acid
p-Butylhydratropic Acid, systematically known as 2-(4-butylphenyl)propanoic acid, occupies a unique and critical position within the landscape of pharmaceutical sciences. While structurally similar to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, its primary significance is not as a therapeutic agent itself. Instead, it is most prominently recognized as Ibuprofen Impurity B , a key process impurity that arises during the synthesis of Ibuprofen.[1]
This guide moves beyond a simple data sheet to provide an in-depth technical exploration of this compound. For the drug development professional, understanding this molecule is a matter of regulatory compliance and ensuring the purity and safety of a final drug product. For the medicinal chemist and researcher, it serves as an important analytical reference standard and a potential scaffold for further investigation.[2][] We will dissect its physicochemical properties, origins, analytical quantification, and biological context, providing a comprehensive resource grounded in scientific and regulatory principles.
Physicochemical Profile and Structural Elucidation
A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent research and quality control efforts. This compound is an aromatic carboxylic acid distinguished by an n-butyl group on the phenyl ring, in contrast to the isobutyl group found in its analogue, Ibuprofen.[2][4]
| Property | Value | Source(s) |
| CAS Number | 3585-49-7 | [2][5][6] |
| IUPAC Name | 2-(4-butylphenyl)propanoic acid | [2][] |
| Synonyms | This compound, 4-Butyl-α-methylbenzeneacetic Acid, Ibuprofen EP Impurity B, p-Butyl Ibuprofen | [1][] |
| Molecular Formula | C₁₃H₁₈O₂ | [2][5] |
| Molecular Weight | 206.28 g/mol | [1][2][5] |
| Appearance | Colourless oil | [] |
| Solubility | Soluble in slightly aqueous base, chloroform, and methanol | [] |
| Structural Class | 2-Arylpropionic Acid | [2] |
Genesis in Synthesis: The Origin of an Impurity
The prevalence of this compound is intrinsically linked to the large-scale industrial synthesis of Ibuprofen. The common synthetic routes for Ibuprofen utilize isobutylbenzene as a starting material. Commercial isobutylbenzene can contain small quantities of its isomer, n-butylbenzene, as a process-related impurity. This n-butylbenzene follows the same reaction pathway as isobutylbenzene, ultimately leading to the formation of 2-(4-butylphenyl)propanoic acid instead of the intended 2-(4-isobutylphenyl)propanoic acid (Ibuprofen).
Understanding this pathway is crucial for developing control strategies in drug manufacturing to minimize the level of this impurity in the final Active Pharmaceutical Ingredient (API).
Conceptual Synthetic Pathway Leading to Impurity Formation
Below is a diagram illustrating the parallel reaction pathways from the respective starting materials to Ibuprofen and its n-butyl impurity.
Caption: Parallel synthesis of Ibuprofen and Impurity B from starting material isomers.
Biological and Pharmacological Context
While not used therapeutically, the biological profile of this compound is of interest for two primary reasons: predicting the potential impact of it as an impurity and its investigational use in research.
The NSAID Analogue Framework
This compound belongs to the profen class of molecules, which are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs like Ibuprofen is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which blocks the synthesis of prostaglandins from arachidonic acid.[7][8] Prostaglandins are key mediators of inflammation, pain, and fever.[7] It is plausible that this compound possesses similar, albeit uncharacterized, COX-inhibitory activity. A related compound, Butibufen (2-(4-isobutylphenyl)butanoic acid), has demonstrated anti-inflammatory, analgesic, and antipyretic properties equivalent in potency to Ibuprofen in standard pharmacological tests.[9]
Investigational Research
Beyond its role as an impurity, this compound has been utilized in research contexts. Notably, it is cited as being used in the study of potent, noncompetitive interleukin-8 (IL-8) inhibitors.[] IL-8 is a chemokine involved in inflammatory processes, and its inhibition represents a potential therapeutic strategy for various inflammatory diseases. This suggests that the molecular scaffold of this compound may be valuable for designing novel anti-inflammatory agents operating through non-COX-dependent mechanisms.
Caption: Comparative biological mechanisms of structural analogues and this compound.
Analytical Methodologies for Quantification
Accurate and precise quantification of this compound is a non-negotiable requirement for Ibuprofen manufacturers. The methods must be robust, specific, and sensitive enough to detect the impurity at levels stipulated by pharmacopoeias.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the workhorse method for pharmaceutical impurity profiling due to its robustness and reliability. The key to this analysis is achieving chromatographic separation between the main Ibuprofen peak and the peaks of all related impurities.
Objective: To separate and quantify this compound (Ibuprofen Impurity B) in an Ibuprofen drug substance.
Methodology:
-
Chromatographic System:
-
Column:
-
A C18 stationary phase is standard (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10] The hydrophobicity of the C18 phase provides good retention for the relatively non-polar profen molecules.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: A buffered aqueous solution (e.g., 50 mM sodium phosphate), with pH adjusted to an acidic value (e.g., pH 3.0) using phosphoric acid.[11] An acidic pH ensures that the carboxylic acid functional groups of both Ibuprofen and the impurity are protonated (non-ionized), leading to better retention and sharper peak shapes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.5 mL/min.[11]
-
Column Temperature: 30-40 °C to ensure reproducible retention times.[11]
-
Detection Wavelength: Set at a wavelength where the phenyl ring absorbs, typically around 210-220 nm.[11]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds based on their hydrophobicity. This compound, being slightly more hydrophobic than Ibuprofen due to the linear butyl chain, is expected to have a slightly longer retention time.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock: Accurately weigh a certified reference standard of this compound and dissolve in a suitable diluent (e.g., mobile phase or acetonitrile/water mixture) to a known concentration (e.g., 100 µg/mL).[10]
-
Working Standard: Prepare serial dilutions from the stock solution to create a calibration curve covering the expected impurity concentration range.
-
Sample Preparation: Accurately weigh the Ibuprofen API, dissolve in the diluent to a high concentration (e.g., 1-5 mg/mL), and filter through a 0.45 µm syringe filter before injection.[11]
-
-
Quantification:
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards. The results are typically expressed as a percentage relative to the Ibuprofen concentration.
-
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as in pharmacokinetic studies or trace-level analysis, LC-MS/MS is the preferred method.
Objective: To achieve highly sensitive and specific detection and quantification of this compound.
Methodology:
-
LC System:
-
Utilizes a similar LC setup as described for HPLC, often with UPLC (Ultra-High-Performance Liquid Chromatography) for faster analysis and better resolution.
-
-
Mass Spectrometer:
-
A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Ionization:
-
Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids. The molecule will readily deprotonate to form the [M-H]⁻ ion. For this compound (MW 206.28), this would be the precursor ion at m/z 205.3.
-
-
MRM Transition:
-
The precursor ion (m/z 205.3) is selected in the first quadrupole.
-
It is fragmented in the second quadrupole (collision cell).
-
A specific, stable product ion (fragment) is selected in the third quadrupole for detection. The selection of a unique precursor-to-product ion transition provides exceptional specificity.
-
-
Sample Preparation:
-
For complex matrices like plasma, a sample cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to remove interferences prior to injection.
-
-
Quantification:
-
Quantification is performed using an internal standard (ideally a stable isotope-labeled version of the analyte) and a calibration curve.
-
Caption: High-level workflow for the quantification of this compound by LC-MS/MS.
Conclusion and Future Perspectives
This compound (CAS 3585-49-7) is a molecule of significant industrial and research importance. Its primary role as a process-related impurity in Ibuprofen mandates a thorough understanding of its properties and robust analytical methods for its control. For quality control scientists, it represents a critical quality attribute that must be monitored to ensure the safety and efficacy of one of the world's most widely used drugs.
For the broader scientific community, the story does not end at impurity profiling. Its structural similarity to potent NSAIDs and its reported connection to the inhibition of non-COX inflammatory pathways like IL-8 suggest that this compound and its derivatives could serve as scaffolds for the development of new chemical entities.[] Future research could focus on fully characterizing its pharmacological profile, including its COX selectivity and potency, and exploring its potential as a lead compound in medicinal chemistry programs targeting inflammation through novel mechanisms.
References
- Some aspects of the pharmacology of butibufen, a non-steroidal anti-inflammatory agent. PubMed.
- Butibufen | C14H20O2 | CID 41643. PubChem.
- This compound | 3585-49-7. Buy this compound.
- What is Butibufen Sodium used for?. Patsnap Synapse.
- 2-(4-Butylphenyl)propanoic acid | 3585-49-7. ChemScene.
- Butibufen | 55837-18-8. ECHEMI.
- (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7. LookChem.
- 2-(4-Butylphenyl)propionic acid, racemic | 3585-49-7. Biosynth.
- Ibuprofen EP Impurity B | 3585-49-7. BOC Sciences.
- Ibuprofen, (+-)- | C13H18O2 | CID 3672. PubChem.
- Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. National Institutes of Health (NIH).
- A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design for Robustness Testing. Semantic Scholar.
Sources
- 1. Butylhydratropic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound | 3585-49-7 [smolecule.com]
- 4. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. Butibufen | C14H20O2 | CID 41643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Butibufen Sodium used for? [synapse.patsnap.com]
- 9. Some aspects of the pharmacology of butibufen, a non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Molecular Structure of p-Butylhydratropic Acid
Executive Summary
This technical guide provides a comprehensive examination of the molecular structure of p-Butylhydratropic Acid, known systematically as 2-(4-butylphenyl)propanoic acid. As a member of the 2-arylpropionic acid class, its architecture is of significant interest to researchers in medicinal chemistry and drug development, sharing a core scaffold with widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] This document moves beyond a simple description of its chemical formula to detail the integrated analytical workflow required for its definitive structural elucidation. We will explore the molecule's fundamental connectivity, its critical stereochemical nature, and the advanced spectroscopic and crystallographic techniques that validate its three-dimensional form. The causality behind each experimental choice is explained, presenting a self-validating system of protocols and data interpretation essential for modern chemical research.
Foundational Chemical Identity
A precise understanding of a molecule begins with its unambiguous identification. This compound is an aromatic carboxylic acid characterized by a propionic acid group attached to a phenyl ring, which is itself substituted with a butyl group at the para (4) position.[1]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 2-(4-butylphenyl)propanoic acid[1] |
| Common Synonyms | This compound, 4-Butyl-α-methylbenzeneacetic acid[1][3] |
| CAS Number | 3585-49-7[1] |
| Molecular Formula | C₁₃H₁₈O₂[1][4] |
| Molecular Weight | 206.28 g/mol [4] |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C(C)C(=O)O[1] |
| InChI Key | FEFPDZIYEWFQFK-UHFFFAOYSA-N[1][4] |
Core Molecular Architecture and Stereochemistry
The biological activity and physicochemical properties of a molecule are dictated by its three-dimensional structure. For this compound, two features are paramount: its atomic connectivity and its chirality.
Connectivity and Functional Groups
The molecule's backbone consists of a benzene ring substituted at opposing ends. The C1 position is attached to the propanoic acid moiety, while the C4 position bears a linear butyl group. This arrangement is foundational to its classification as a para-substituted arylpropionic acid.
The Significance of Chirality
The alpha-carbon (Cα) of the propanoic acid group—the carbon atom adjacent to the carboxyl group—is a stereocenter. It is bonded to four different substituents: a hydrogen atom, a methyl group, the carboxyl group, and the 4-butylphenyl ring. Consequently, this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-(4-butylphenyl)propanoic acid and (S)-2-(4-butylphenyl)propanoic acid.
In most laboratory syntheses, the compound is produced as a 1:1 mixture of these enantiomers, known as a racemic mixture.[4] This is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.
Diagram 1: 2D structure of this compound with the chiral center (C*) highlighted.
Spectroscopic Elucidation: A Multi-faceted Approach
No single technique provides a complete structural picture. Instead, a consensus structure is built by integrating data from multiple spectroscopic methods. This approach ensures that the proposed structure is consistent with all empirical evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment and connectivity of magnetically active nuclei (primarily ¹H and ¹³C). By analyzing chemical shifts, signal integrations, and coupling patterns, one can piece together the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | Carboxyl (-COOH ) | |
| ~7.1-7.3 | Multiplet (AA'BB') | 4H | Aromatic protons | |
| ~3.7 | Quartet | 1H | Alpha-proton (-CH (CH₃)COOH) | |
| ~2.6 | Triplet | 2H | Benzylic methylene (-CH₂ -CH₂CH₂CH₃) | |
| ~1.5 | Multiplet | 2H | Methylene (-CH₂-CH₂ -CH₂CH₃) | |
| ~1.5 | Doublet | 3H | Alpha-methyl (-CH(CH₃ )COOH) | |
| ~1.3 | Multiplet | 2H | Methylene (-CH₂CH₂-CH₂ -CH₃) | |
| ~0.9 | Triplet | 3H | Terminal methyl (-CH₂CH₂CH₂-CH₃ ) | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| ~180 | Carboxyl (C =O) | |||
| ~142 | Aromatic C (quaternary, C-butyl) | |||
| ~138 | Aromatic C (quaternary, C-propionic) | |||
| ~129 | Aromatic C-H | |||
| ~128 | Aromatic C-H | |||
| ~45 | Alpha-carbon (-C H(CH₃)COOH) | |||
| ~35 | Benzylic methylene (-C H₂-) | |||
| ~33 | Methylene (-CH₂-C H₂-) | |||
| ~22 | Methylene (-CH₂CH₂-C H₂-) | |||
| ~18 | Alpha-methyl (-CH(C H₃)COOH) | |||
| ~14 | Terminal methyl (-CH₂CH₂CH₂-C H₃) |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The presence of specific absorption bands in the IR spectrum serves as a molecular fingerprint.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2960-2850 | C-H stretch | Alkyl (Butyl, Methyl) |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1610, ~1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
Mass Spectrometry (MS)
Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) confirms the elemental formula, while the fragments provide clues about the molecule's substructures, corroborating the connectivity determined by NMR. For this compound (MW=206.28), the molecular ion peak would be observed at m/z ≈ 206.
Definitive 3D Structure: X-ray Crystallography
Trustworthiness: While spectroscopic methods define connectivity, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[5][6] It is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.
Expected Crystal Packing: The Carboxylic Acid Dimer
A common and highly stable structural motif for carboxylic acids in the crystalline state is the formation of a centrosymmetric dimer.[7] Two molecules align such that their carboxyl groups form a pair of strong hydrogen bonds, creating a characteristic eight-membered ring, denoted as an R²₂(8) graph set motif. This dimerization is a key feature we would expect to observe in the crystal structure of this compound.
Diagram 2: Hydrogen-bonded dimer motif typical for carboxylic acids (R = 4-butylphenylmethyl).
Protocol: Single Crystal X-ray Diffraction Workflow
This protocol outlines the self-validating steps from sample preparation to final structure refinement. Each step contains internal checks to ensure data quality.
-
Crystal Growth (The Critical First Step):
-
Objective: To obtain a single, defect-free crystal suitable for diffraction.
-
Method: Slowly evaporate a solution of this compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). Screen multiple conditions to find the optimal one.
-
QC: Visually inspect crystals under a microscope for sharp edges, clear faces, and lack of twinning or satellite growth.
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount the crystal and collect diffraction data.
-
Method: Select a suitable crystal (~0.1-0.3 mm) and mount it on a goniometer head. Place the goniometer in a diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage.
-
Procedure: An X-ray beam is directed at the crystal, which diffracts the beam into a specific pattern of reflections. A detector records the position and intensity of thousands of these reflections as the crystal is rotated.[6]
-
-
Data Processing and Structure Solution:
-
Objective: To determine the unit cell dimensions, space group, and initial atomic positions.
-
Method: Integrate the raw diffraction images to get a list of reflection intensities. Analyze the symmetry of the diffraction pattern to determine the space group.[5] Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
-
-
Structure Refinement:
-
Objective: To optimize the atomic positions to best fit the experimental data.
-
Method: Build an atomic model into the electron density map. Iteratively refine the atomic coordinates, thermal parameters, and occupancies using a least-squares algorithm. The quality of the fit is monitored using R-factors (e.g., R1, wR2), which should converge to low values (typically <5% for R1). Difference Fourier maps should show no significant residual electron density.
-
Diagram 3: Standard workflow for single-crystal X-ray crystallography.
Computational and Analytical Corroboration
Final validation of the molecular structure involves computational modeling and analytical purity assessment.
Computational Modeling
Causality: Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the lowest-energy (most stable) conformation of a molecule.[7] The resulting optimized geometry, including bond lengths and angles, can be directly compared to the experimental results from X-ray crystallography. A strong correlation between the calculated and experimental structures provides a powerful cross-validation of the model.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: HPLC is the workhorse technique for assessing the purity of a compound and, with a chiral stationary phase, for separating and quantifying its enantiomers.[8] For structural analysis, confirming the sample is a single, pure compound is a prerequisite for all other techniques.
Protocol: General RP-HPLC Purity Analysis
-
System Preparation: Use a standard C18 column. The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., 0.1% acetic acid) to ensure the carboxyl group is protonated.[9][10]
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. Monitor the elution profile using a UV detector, typically at a wavelength around 230-250 nm where the phenyl ring absorbs.[11]
-
Data Interpretation: A pure sample should yield a single, sharp peak. The area under the peak is proportional to the concentration. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.
Conclusion
The molecular structure of this compound is not merely a static diagram but a comprehensive model validated by a suite of orthogonal analytical techniques. NMR, IR, and MS spectroscopy work in concert to define the molecule's connectivity and functional groups. X-ray crystallography provides the ultimate confirmation of its three-dimensional atomic arrangement and intermolecular interactions in the solid state. Finally, computational modeling and chromatographic analysis corroborate these findings and confirm sample purity. This integrated, multi-technique approach represents a robust and trustworthy methodology for the complete structural characterization required in modern chemical and pharmaceutical sciences.
References
- This compound | 3585-49-7.
- This compound. (No date).
- This compound, (R)-. (No date).
- Process for the preparation of p. isobutyl-hydratropic. (1978).
- This compound, (R)- | C13H18O2.
- 4-Isobutyl-alpha-methylphenylacetic acid, 99% 1 g. (No date). Thermo Scientific Alfa Aesar. [Link]
- This compound. (No date).
- Crystal structure and electronic properties of three phenylpropionic acid derivatives. (2011).
- 4-Isobutyl-.alpha.-methylphenylacetic acid.
- Butyric acid, p-chlorophenyl ester.
- X Ray crystallography.
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). MDPI. [Link]
- Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid (IEPA). (2016).
- Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021). PubMed. [Link]
- Biological properties of butanol extracts from green pine cone of Pinus densiflora. (2018). Springer. [Link]
- X-ray crystallography.
- Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021). PubMed Central. [Link]
- 1.9 X-Ray Crystallography. (No date). Atlas of Bacterial and Archaeal Cell Structure. [Link]
- Computational models for identifying potential P-glycoprotein substrates and inhibitors. (2006). PubMed. [Link]
- UV–Vis Spectra of Carbonic Acid. (2025). Chemistry Europe. [Link]
- Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021).
- Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (2014). Hindawi. [Link]
- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). MDPI. [Link]
- Butyric acid, p-methoxyphenyl ester.
- Pivalic acid.
- Environmental Chemistry Method for Fluazifop-p-butyl & Degradates.
- Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest. (2023). Atmospheric Chemistry and Physics. [Link]
- Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. (2024). MDPI. [Link]
- [Effect of fatty acids on the antibacterial activity of butylated hydroxytoluene (BHT)]. (1978). PubMed. [Link]
- Measuring method of content of butyric acid clevidipine butyrate and content of related substances. (2013).
- A kind of preparation method of p-aminophenyl butyric acid. (2017).
- A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup. (2021). Semantic Scholar. [Link]
- Conformer-Specific Photoelectron Spectroscopy of Carbonic Acid: H2CO3.
- Polyphosphoric Acid in Organic Synthesis. (2014).
Sources
- 1. Buy this compound | 3585-49-7 [smolecule.com]
- 2. 4-Isobutyl-alpha-methylphenylacetic acid, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. This compound [drugfuture.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 9. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. CN103134891A - Measuring method of content of butyric acid clevidipine butyrate and content of related substances - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of p-Butylhydratropic Acid from Isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the primary synthetic routes to p-Butylhydratropic Acid, known commercially as Ibuprofen, commencing from the starting material isobutylbenzene. We will delve into the seminal Boots process and the more contemporary, greener BHC (Boots-Hoechst-Celanese) process, offering a comparative analysis and detailed procedural insights.
Introduction: The Significance of Efficient Ibuprofen Synthesis
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] The global demand for this essential medicine necessitates highly efficient, cost-effective, and environmentally benign manufacturing processes. The evolution of Ibuprofen synthesis from the conventional Boots method to the streamlined BHC process is a testament to the advancements in industrial organic chemistry and the growing importance of green chemistry principles.[2][3]
Comparative Analysis: Boots Process vs. BHC Process
The two most prominent industrial methods for synthesizing Ibuprofen from isobutylbenzene are the Boots process and the BHC process. While both routes begin with the Friedel-Crafts acylation of isobutylbenzene, they diverge significantly in their subsequent steps, leading to substantial differences in efficiency and environmental impact.[4]
| Metric | Boots Process | BHC Process |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77%[5] |
| Atom Economy | ~40%[4][5] | ~77% (approaching 99% with acetic acid recovery)[5][6] |
| Key Reagents | Stoichiometric AlCl₃, Ethyl chloroacetate, Hydroxylamine | Catalytic HF, Palladium catalyst, Raney Nickel[4][5] |
| Byproducts | Large quantities of aluminum trichloride hydrate and other salts | Recyclable acetic acid[5] |
| Environmental Impact | Significant waste generation | Minimal waste, greener process[3][7] |
The Boots Process: A Six-Step Synthesis
Developed in the 1960s by the Boots Pure Drug Company, this was the original commercial route for Ibuprofen production.[8] While historically significant, its low atom economy and substantial waste generation have led to its gradual replacement by more efficient methods.[2]
Overall Workflow of the Boots Process
Caption: Figure 1: Overall workflow of the Boots process for Ibuprofen synthesis.
Detailed Experimental Protocol for the Boots Process
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Principle: An electrophilic aromatic substitution reaction where an acyl group is introduced onto the benzene ring of isobutylbenzene. The isobutyl group is an ortho, para-director, but the para product is favored due to steric hindrance.[9]
-
Protocol:
-
Isobutylbenzene is reacted with acetyl chloride or acetic anhydride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) as a Lewis acid catalyst.[4][10]
-
The reaction mixture is typically stirred in a suitable solvent, such as dichloromethane, at a controlled temperature.
-
Upon completion, the reaction is quenched with dilute acid, and the organic layer containing 4'-isobutylacetophenone is separated, washed, and purified.
-
Step 2: Darzens Condensation
-
Principle: The 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester.[10]
-
Protocol:
-
A solution of 4'-isobutylacetophenone and ethyl chloroacetate is added to a solution of sodium ethoxide in ethanol at low temperature.
-
The reaction mixture is stirred until the formation of the glycidic ester is complete.
-
The product is then isolated by extraction and purified.
-
Step 3: Hydrolysis and Decarboxylation
-
Principle: The α,β-epoxy ester is hydrolyzed to the corresponding carboxylate, which then undergoes decarboxylation to form an aldehyde.
-
Protocol:
-
The epoxy ester is treated with an aqueous base (e.g., sodium hydroxide) and heated to induce hydrolysis.
-
The reaction mixture is then acidified, leading to decarboxylation and the formation of 2-(4-isobutylphenyl)propanal.
-
Step 4: Oxime Formation
-
Principle: The aldehyde is reacted with hydroxylamine to form an aldoxime.[11]
-
Protocol:
-
2-(4-isobutylphenyl)propanal is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution.
-
The resulting aldoxime precipitates from the solution and is collected by filtration.
-
Step 5: Dehydration of the Oxime
-
Principle: The aldoxime is dehydrated to form a nitrile.
-
Protocol:
-
The aldoxime is treated with a dehydrating agent, such as acetic anhydride, and heated.
-
The product, 2-(4-isobutylphenyl)propanenitrile, is isolated and purified.
-
Step 6: Hydrolysis of the Nitrile
-
Principle: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, Ibuprofen.
-
Protocol:
-
The nitrile is heated with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.
-
The final product, this compound (Ibuprofen), is then purified by crystallization.
-
The BHC Process: A Greener, Three-Step Synthesis
Developed by the Boots-Hoechst-Celanese company, this process represents a significant advancement in the industrial synthesis of Ibuprofen.[3] It is a more atom-economical and environmentally friendly alternative to the Boots process, earning it a Presidential Green Chemistry Challenge Award.[3][6]
Overall Workflow of the BHC Process
Caption: Figure 2: Overall workflow of the BHC process for Ibuprofen synthesis.
Detailed Experimental Protocol for the BHC Process
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Principle: Similar to the Boots process, this step involves the acylation of isobutylbenzene. However, the BHC process utilizes anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[7] HF is highly effective and can be recovered and reused with high efficiency, minimizing waste.[6][12]
-
Protocol:
-
Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride.
-
The reaction is carried out in a specialized reactor designed to handle HF.
-
Upon completion, the HF is recovered for reuse, and the product, 4'-isobutylacetophenone, is isolated. Acetic acid is a byproduct of this reaction and can also be recovered and utilized.[5]
-
Step 2: Catalytic Hydrogenation
-
Principle: The ketone group of 4'-isobutylacetophenone is reduced to a secondary alcohol using catalytic hydrogenation.
-
Protocol:
-
4'-isobutylacetophenone is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a catalyst, typically Raney Nickel or a palladium catalyst.[4][13]
-
The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 1-(4-isobutylphenyl)ethanol.
-
Step 3: Palladium-Catalyzed Carbonylation
-
Principle: This is the key step of the BHC process, where the secondary alcohol is directly converted to Ibuprofen through a carbonylation reaction. This reaction is catalyzed by a palladium complex.[4]
-
Protocol:
-
1-(4-isobutylphenyl)ethanol is reacted with carbon monoxide in the presence of a palladium catalyst (e.g., palladium chloride) and a phosphine ligand in an acidic aqueous medium.[4][14]
-
The reaction is conducted under pressure and at an elevated temperature.
-
A proposed mechanism involves the in-situ formation of the corresponding benzyl chloride, which then undergoes oxidative addition to the palladium center, followed by CO insertion and subsequent hydrolysis to yield Ibuprofen and regenerate the catalyst.[4][11]
-
The Ibuprofen is then isolated and purified.
-
Green Chemistry Aspects of the BHC Process
The BHC process is a prime example of the application of green chemistry principles in industrial synthesis.[3] Key advantages include:
-
High Atom Economy: The three-step process has a significantly higher atom economy compared to the six-step Boots process.[4]
-
Catalytic Reagents: The use of catalytic amounts of HF and palladium, which can be recovered and reused, is a major improvement over the stoichiometric use of AlCl₃ in the Boots process.[5][7]
-
Waste Reduction: The BHC process virtually eliminates the large volumes of aqueous salt waste generated in the Boots process.[6] The primary byproduct, acetic acid, can be recovered and repurposed.[5]
Conclusion
The synthesis of this compound from isobutylbenzene has evolved from a lengthy, inefficient process to a streamlined, environmentally conscious manufacturing method. The BHC process, with its high yield, excellent atom economy, and reduced environmental footprint, stands as a landmark achievement in pharmaceutical synthesis. For researchers and professionals in drug development, understanding the principles and practicalities of these synthetic routes is crucial for the continued innovation of efficient and sustainable pharmaceutical production.
References
- Vertex AI Search. (n.d.). Improved Synthesis of Ibuprofen - Green Chemistry For Sustainability.
- ACS Publications. (2013). Green Synthesis of Ibuprofen–Nicotinamide Cocrystals and In-Line Evaluation by Raman Spectroscopy. Crystal Growth & Design.
- (n.d.). GREEN SYNTHESIS OF IBUPROFEN.
- (n.d.). Synthesis.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Ibuprofen: The Traditional Boots Route vs. the Greener BHC Pathway.
- The Science Snail. (2018). Synthesis of ibuprofen from benzene.
- Galați University Press - UGAL. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS.
- (n.d.). Ibuprofen – a case study in green chemistry.
- YouTube. (2021). Synthesis of Ibuprofen by Boots Process with uses | Dr. Bharat Baria.
- ResearchGate. (2018). (PDF) Ibuprofen: Original Versus Green Synthesis.
- EPA. (n.d.). Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award.
- ResearchGate. (n.d.). Synthesis route of Boot's synthesis of ibuprofen.
- Semantic Scholar. (n.d.). Modification of ibuprofen synthesis through the mechanism analysis.
- ResearchGate. (n.d.). Modification of ibuprofen synthesis through the mechanism analysis.
- Google Patents. (n.d.). EP0434343B2 - Process for preparing ibuprofen and its alkyl esters.
- The Science Snail. (2018). Synthesis of isobutylbenzene from benzene.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. physiquemaudet.weebly.com [physiquemaudet.weebly.com]
- 3. gup.ugal.ro [gup.ugal.ro]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 9. All Categories - The Science Snail [sciencesnail.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistryforsustainability.org [chemistryforsustainability.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. EP0434343B2 - Process for preparing ibuprofen and its alkyl esters - Google Patents [patents.google.com]
An In-Depth Technical Guide to p-Butylhydratropic Acid as a Chemical Intermediate
Abstract
p-Butylhydratropic acid, systematically known as 2-(4-butylphenyl)propanoic acid, is a key chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs). As a structural analog of widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, it serves as a critical building block for creating novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, detailed synthesis protocols from common starting materials, in-depth mechanistic discussions, and robust analytical methods for quality control. Furthermore, it demonstrates its utility as a precursor in the synthesis of other APIs, such as Butibufen, offering field-proven insights into experimental design and validation.
Core Compound Profile: this compound
This compound (CAS 3585-49-7) is an aromatic carboxylic acid belonging to the 2-arylpropionic acid class.[1] Its structure features a butyl group at the para position of a phenyl ring, which is attached to a propionic acid moiety at the alpha-carbon. This structure gives it a chiral center, leading to (R)- and (S)-enantiomers.[1] For most applications as a chemical intermediate, it is utilized as a racemic mixture.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing reaction and purification protocols.
| Property | Value | Source(s) |
| Systematic Name | 2-(4-butylphenyl)propanoic acid | [2] |
| Common Synonyms | p-Butyl Ibuprofen, Ibuprofen Impurity B | [3] |
| CAS Number | 3585-49-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| Appearance | White to Off-White solid or Clear, colorless to yellow oil | [3] |
| Boiling Point | 325.8 ± 11.0 °C at 760 mmHg | [4] |
| Density | 1.031 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.43 ± 0.10 (Predicted) | [1][3] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Aqueous Base | [1][3] |
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound can be efficiently achieved from butylbenzene through a two-step process involving a Friedel-Crafts acylation followed by a Willgerodt-Kindler rearrangement and subsequent hydrolysis. This pathway is advantageous due to the availability of the starting materials and the robustness of the reactions.
Overall Synthesis Workflow
The logical flow from the starting material to the final product is outlined below. Each major transformation is designed to produce an intermediate that can be readily converted in the subsequent step.
Caption: Overall synthesis workflow for this compound.
Step 1: Friedel-Crafts Acylation of Butylbenzene
Causality: The first step introduces the required three-carbon chain onto the aromatic ring. A Friedel-Crafts acylation is chosen over an alkylation to prevent polysubstitution and carbocation rearrangements, which are common pitfalls of the alkylation variant.[5] Using propionyl chloride ensures the direct installation of a propiophenone group, which is the immediate precursor for the next stage. Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst necessary to generate the highly electrophilic acylium ion.[6]
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add propionyl chloride (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir for 30 minutes to form the acylium ion complex.
-
Add butylbenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the butylbenzene is consumed.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4'-butylpropiophenone, which can be purified by vacuum distillation.
Reaction Mechanism: The mechanism involves the formation of a resonance-stabilized acylium ion, which is then attacked by the electron-rich butylbenzene ring. The para-position is favored due to the ortho,para-directing nature of the alkyl group and reduced steric hindrance compared to the ortho position.
Caption: Mechanism of Friedel-Crafts Acylation.
Step 2 & 3: Willgerodt-Kindler Reaction and Hydrolysis
Causality: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into terminal amides (or thioamides), effectively migrating the carbonyl group to the end of the alkyl chain and oxidizing it.[7][8] This is ideal for transforming the 4'-butylpropiophenone into a precursor for the desired carboxylic acid. The reaction uses elemental sulfur and an amine (typically morpholine), which are readily available and effective reagents.[8] The resulting thioamide is then readily hydrolyzed under acidic or basic conditions to the final carboxylic acid.
Protocol:
-
In a round-bottom flask, combine 4'-butylpropiophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) for 8-12 hours. The reaction progress can be monitored by TLC.
-
After cooling, the crude morpholide thioamide can be directly hydrolyzed. Add a solution of concentrated sulfuric acid or sodium hydroxide in aqueous ethanol.
-
Reflux the mixture for an additional 6-8 hours until the thioamide is fully consumed.
-
Cool the reaction mixture and pour it into water. If basic hydrolysis was used, acidify with concentrated HCl to a pH of 1-2.
-
The this compound will precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic extracts, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
The final product can be purified by recrystallization or column chromatography.
Reaction Mechanism: The mechanism is complex but is believed to proceed via an initial enamine formation, followed by reaction with sulfur. A series of rearrangements, likely involving a temporary aziridine intermediate, migrates the sulfur-functionalized carbon to the terminal position.[7]
Caption: Simplified mechanism of the Willgerodt-Kindler Reaction.
Analytical Quality Control
Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.
Spectroscopic Analysis (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. While a publicly available, fully assigned spectrum for this compound is scarce, a highly accurate prediction can be made based on the well-documented spectra of its close analog, Ibuprofen (2-(4-isobutylphenyl)propanoic acid).[5][7][9] The primary difference will be in the signals for the butyl vs. isobutyl group.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ ~11.5-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad.
-
δ ~7.1-7.2 ppm (d, J≈8 Hz, 2H): Aromatic protons ortho to the propionic acid group.
-
δ ~7.0-7.1 ppm (d, J≈8 Hz, 2H): Aromatic protons meta to the propionic acid group.
-
δ ~3.7 ppm (q, J≈7 Hz, 1H): Methine proton on the chiral center (-CH(CH₃)COOH).
-
δ ~2.5-2.6 ppm (t, J≈7.5 Hz, 2H): Methylene protons of the butyl group attached to the phenyl ring (-CH₂-C₆H₄).
-
δ ~1.5-1.6 ppm (m, 2H): Methylene protons of the butyl group (-CH₂-CH₂-CH₂CH₃).
-
δ ~1.4-1.5 ppm (d, J≈7 Hz, 3H): Methyl protons on the chiral center (-CH(CH₃)COOH).
-
δ ~1.3-1.4 ppm (m, 2H): Methylene protons of the butyl group (-CH₂-CH₃).
-
δ ~0.9 ppm (t, J≈7.3 Hz, 3H): Terminal methyl protons of the butyl group (-CH₂-CH₃).
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ ~180-182 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~140-142 ppm: Quaternary aromatic carbon attached to the butyl group.
-
δ ~138-140 ppm: Quaternary aromatic carbon attached to the propionic acid group.
-
δ ~129-130 ppm: Aromatic CH carbons meta to the propionic acid group.
-
δ ~127-128 ppm: Aromatic CH carbons ortho to the propionic acid group.
-
δ ~44-46 ppm: Methine carbon of the chiral center (-CH(CH₃)COOH).
-
δ ~35-36 ppm: Methylene carbon of the butyl group attached to the ring.
-
δ ~33-34 ppm: Methylene carbon of the butyl group (-CH₂-CH₂CH₂CH₃).
-
δ ~22-23 ppm: Methylene carbon of the butyl group (-CH₂-CH₃).
-
δ ~18-19 ppm: Methyl carbon on the chiral center.
-
δ ~13-14 ppm: Terminal methyl carbon of the butyl group.
Application as an Intermediate: Synthesis of Butibufen
This compound is an ideal precursor for the synthesis of Butibufen (2-[4-(2-methylpropyl)phenyl]butanoic acid), an NSAID.[10] The conversion requires a one-carbon homologation, which can be achieved via the Arndt-Eistert synthesis.[2][6]
Causality: The Arndt-Eistert synthesis is a classic and reliable method for extending a carboxylic acid's carbon chain by one methylene unit.[2] It proceeds through a well-defined sequence involving an acid chloride, a diazoketone, and a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile.[6] This method preserves the stereochemistry at the chiral center, which is a significant advantage in pharmaceutical synthesis.
Arndt-Eistert Homologation Workflow
Caption: Arndt-Eistert synthesis for the conversion of this compound to Butibufen.
Experimental Protocol
-
Acid Chloride Formation: Convert this compound (1.0 eq) to its acid chloride by reacting it with thionyl chloride (1.2 eq) or oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF.
-
Diazoketone Synthesis: Add the crude acid chloride solution dropwise to a solution of diazomethane (2.2 eq) in diethyl ether at 0 °C. Caution: Diazomethane is toxic and explosive. A safer alternative is to use trimethylsilyldiazomethane.[3]
-
Wolff Rearrangement: After the reaction is complete, the excess diazomethane is quenched. The diazoketone solution is then added to a suspension of a catalyst, such as silver(I) oxide (0.1 eq), in water or aqueous dioxane and heated to induce the rearrangement and trapping of the ketene.
-
Workup and Purification: Upon completion, the reaction is filtered to remove the catalyst, the solvent is removed, and the residue is subjected to an acid-base workup to isolate the Butibufen, which can be purified by recrystallization.
Safety and Handling
This compound requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
-
Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, as it may be hygroscopic.[1]
References
- (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID. (n.d.). LookChem.
- Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal.
- 2-(4-butylphenyl)propanoic acid. (2025, August 25). Chemsrc.
- Arndt–Eistert reaction. (n.d.). Grokipedia.
- Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry.
- Benchtop NMR on Ibuprofen Molecules. (2014, September 15). AZoM.
- Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. (1980). U.S. Patent 4,186,270.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Willgerodt rearrangement. (n.d.). Wikipedia.
- Willgerodt-Kindler Reaction. (2009, January 30). MSU Chemistry.
- Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. (n.d.). Oxford Instruments Magnetic Resonance.
Sources
- 1. Cas 3585-49-7,(2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | lookchem [lookchem.com]
- 2. (2RS)-2-(4-Butylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 3. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7 [chemicalbook.com]
- 4. 2-(4-butylphenyl)propanoic acid | CAS#:3585-49-7 | Chemsrc [chemsrc.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. (2RS)-2-(4-Butylphenyl)propanoic Acid | CymitQuimica [cymitquimica.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. benchchem.com [benchchem.com]
- 9. azom.com [azom.com]
- 10. news-medical.net [news-medical.net]
The Biological Activity of Arylpropionic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Arylpropionic acid derivatives represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. This guide provides an in-depth exploration of their biological activities, focusing on the molecular mechanisms, structure-activity relationships, and established methodologies for their evaluation. We will delve into the canonical cyclooxygenase (COX) inhibitory pathway and touch upon other potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the preclinical assessment of this important class of therapeutic agents.
Introduction: The Profens
The arylpropionic acid derivatives, commonly known as "profens," are a major class of NSAIDs.[1] Prominent members of this class include ibuprofen, naproxen, ketoprofen, and fenoprofen.[2][3] These drugs are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[4][5] Their therapeutic applications span a wide range of conditions, including various forms of arthritis, musculoskeletal disorders, and the management of mild to moderate pain and fever.[1][5] While their primary use is in managing inflammation and pain, research has also explored their potential in other areas, including antibacterial, anticonvulsant, and even anticancer activities.[2][3][6]
The core chemical scaffold of this class features a propionic acid moiety attached to an aromatic ring system. This fundamental structure, however, allows for considerable chemical modification, leading to a diverse array of derivatives with varying potency, selectivity, and pharmacokinetic profiles.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism by which arylpropionic acid derivatives exert their therapeutic effects is through the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various prostaglandins and thromboxane A2.[4][9] These prostaglandins are key mediators of pain, inflammation, and fever.[7]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It is involved in the production of prostaglandins that play a protective role in the gastrointestinal tract and are essential for normal kidney function and platelet aggregation.[10][11]
-
COX-2: This isoform is typically induced at sites of inflammation by inflammatory stimuli such as cytokines and endotoxins.[9][10] The prostaglandins produced by COX-2 are the primary mediators of the inflammatory response, pain, and fever.[4][9]
Most traditional arylpropionic acid derivatives, like ibuprofen and naproxen, are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[4][11][12] The therapeutic anti-inflammatory and analgesic effects are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are primarily a consequence of inhibiting the protective functions of COX-1.[7][11][13]
The inhibition of COX enzymes by arylpropionic acid derivatives is a reversible and competitive process, where the drug competes with arachidonic acid for the active site of the enzyme.[8][10]
Signaling Pathway of Prostaglandin Synthesis and NSAID Intervention
The following diagram illustrates the arachidonic acid cascade and the point of intervention for arylpropionic acid derivatives.
Caption: Arachidonic acid pathway and NSAID inhibition.
Structure-Activity Relationships (SAR)
The biological activity of arylpropionic acid derivatives is intrinsically linked to their chemical structure. Key SAR insights include:
-
The Carboxyl Group: The carboxylic acid moiety is crucial for the anti-inflammatory activity of these compounds.[6] Modifications to this group, such as conversion to esters, amides, or alcohols, generally lead to a decrease in activity.[14]
-
The α-Methyl Group: The presence of a methyl group on the alpha-carbon of the propionic acid chain is a defining feature of this class and is important for their activity.
-
Stereochemistry: Arylpropionic acids are chiral molecules, and their biological activity is highly stereospecific. The (S)-enantiomer is significantly more potent as a COX inhibitor than the (R)-enantiomer.[15] For instance, (S)-ibuprofen is a more potent inhibitor of COX enzymes than (R)-ibuprofen.[16] While the (R)-enantiomer is less active, it can undergo in vivo metabolic inversion to the active (S)-enantiomer.[4]
-
The Aryl Moiety: The nature and substitution pattern of the aryl group significantly influence the potency and COX selectivity of the derivatives.
Beyond COX Inhibition: Other Potential Mechanisms
While COX inhibition is the primary mechanism of action, some studies suggest that arylpropionic acid derivatives may exert their effects through other pathways, including:
-
Interaction with the Endocannabinoid System: Some evidence suggests that NSAIDs like ibuprofen may interact with cannabinoid receptors and inhibit the fatty acid amide hydrolase (FAAH), which metabolizes the endocannabinoid anandamide.[16][17]
-
Inhibition of Lipoxygenase: Ketoprofen, in addition to inhibiting COX, has been shown to inhibit lipoxygenase, thereby reducing the production of leukotrienes, another class of inflammatory mediators.[5]
-
Modulation of Rho/Rho Kinase Pathway: The metabolism of arachidonic acid also influences the Rho/Rho kinase pathway, which is involved in cell survival and cytoskeleton regulation. NSAIDs may intervene in this pathway.[18]
Experimental Evaluation of Biological Activity
A thorough preclinical evaluation of novel arylpropionic acid derivatives involves a combination of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.
In Vitro Assays: Cyclooxygenase (COX) Inhibition
The primary in vitro assay for this class of compounds is the determination of their inhibitory activity against COX-1 and COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay (ELISA-based)
This protocol is adapted from established methods for measuring COX activity by quantifying the production of prostaglandin E2 (PGE2).[19][20]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
COX assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme (cofactor)
-
PGE2 ELISA kit
-
96-well microplates
-
Incubator
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions of the test compound.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions to the appropriate wells. For control wells (100% activity), add the vehicle (e.g., DMSO).
-
Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 2-10 minutes) to allow for the production of prostaglandins.
-
-
Quantification of PGE2:
-
Stop the reaction (e.g., by adding a stopping reagent or by dilution).
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Self-Validation and Controls:
-
Positive Controls: Include known selective COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) inhibitors to validate the assay's ability to detect isoform-specific inhibition.
-
Negative Control: Wells with no inhibitor (vehicle only) represent 100% enzyme activity.
-
Background Control: Wells without the enzyme are used to subtract any background signal.
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for an in vitro COX inhibition assay.
In Vivo Models of Inflammation, Analgesia, and Pyresis
In vivo studies are essential to evaluate the therapeutic efficacy and potential side effects of arylpropionic acid derivatives in a whole-organism context.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a widely used and well-characterized model of acute inflammation.[21][22]
Objective: To assess the anti-inflammatory effect of a test compound by measuring its ability to reduce paw edema induced by carrageenan.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin or a known arylpropionic acid derivative)
-
1% (w/v) carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into groups (e.g., vehicle control, positive control, and different doses of the test compound).
-
Drug Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Rationale for Experimental Choices:
-
Carrageenan: This phlogistic agent induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins, making it a suitable model for evaluating COX inhibitors.
-
Pletysmometer: This instrument provides an accurate and objective measurement of paw volume, ensuring the reliability of the results.
Other In Vivo Models:
-
Analgesic Activity: Acetic acid-induced writhing test in mice or the hot plate test.[23][24][25]
-
Antipyretic Activity: Brewer's yeast-induced pyrexia in rats.[23][25][26]
-
Gastrointestinal Ulcerogenicity: A crucial safety assessment where animals are treated with high doses of the test compound for several days, followed by examination of the gastric mucosa for ulcer formation.[23]
Comparative Biological Activity
The following table summarizes the reported COX inhibitory activities for some common arylpropionic acid derivatives. Note that IC50 values can vary depending on the specific assay conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Ibuprofen | ~10-15 | ~10-20 | ~1-1.5 |
| Naproxen | ~5-10 | ~5-10 | ~1 |
| Ketoprofen | ~2-5 | ~5-10 | ~2-2.5 |
| Flurbiprofen | ~0.5-1 | ~5-10 | ~10 |
Data are approximate and compiled from various literature sources for comparative purposes.
Future Perspectives and Conclusion
Arylpropionic acid derivatives remain a vital component of the pharmacopeia for managing pain and inflammation. The ongoing research in this field focuses on several key areas:
-
Development of COX-2 Selective Inhibitors: While not the focus of this guide, the development of derivatives with higher selectivity for COX-2 over COX-1 is a major goal to reduce gastrointestinal side effects.
-
Dual-Target Inhibitors: Designing molecules that inhibit both COX and other inflammatory pathways (e.g., lipoxygenase) could offer broader anti-inflammatory activity.
-
Novel Drug Delivery Systems: Formulations that provide targeted delivery to inflamed tissues could enhance efficacy and minimize systemic side effects.
-
Exploration of Non-Canonical Activities: Further investigation into the anticancer and other non-traditional biological activities of arylpropionic acid derivatives may open new therapeutic avenues.[27][28]
References
- Ibuprofen - Wikipedia. (n.d.).
- Robertson, S. (2021). Ibuprofen Mechanism. News-Medical.Net.
- How Does Naproxen Work Mechanism of Action & Metabolic Effects. (n.d.).
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review - Semantic Scholar. (n.d.).
- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).
- Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.). PubMed.
- Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. (2019). PubMed.
- Brutzkus, J. C., & Shahrokhi, M. (2023). Naproxen. In StatPearls. StatPearls Publishing.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025).
- Ibuprofen Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Naproxen - Wikipedia. (n.d.).
- What is the mechanism of Naproxen Sodium? (2024). Patsnap Synapse.
- What is the mechanism of action of naproxen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? (2025). Dr.Oracle.
- What is the mechanism of Ibuprofen? (2024). Patsnap Synapse.
- New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.).
- Pain, Arachidonic Acid Pathway. (n.d.). MSK Clinical Reference.
- Arylpropionic Acid Derivatives. (2017). BrainKart.
- What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? (2025). Dr.Oracle.
- The arachidonic acid cascade and NSAIDs biological target. (n.d.). ResearchGate.
- A Comparative Guide to the Mechanism of Action of Aryl Propionic Acid Derivatives. (n.d.). Benchchem.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
- Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry.
- Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. (n.d.). PubMed Central.
- An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed.
- Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (n.d.). MDPI.
- Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach. (n.d.). PubMed.
- NSAIDs divert the normal arachidonic acid metabolism by blocking... (n.d.). ResearchGate.
- Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. (n.d.). PubMed.
- An ELISA method to measure inhibition of the COX enzymes. (2006). Springer Nature Experiments.
- Non-carboxylic Analogues of Aryl Propionic Acid: Synthesis, Anti-inflammatory, Analgesic, Antipyretic and Ulcerogenic Potential. (n.d.). Thieme E-Books & E-Journals.
- Nonsteroidal anti-inflammatory drug - Wikipedia. (n.d.).
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.).
- New derivatives of aryl-propionic acid. Synthesis and biological evaluation | Request PDF. (2025).
- African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.).
- Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). SlideShare.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate.
- Non-carboxylic Analogues of Aryl Propionic Acid: Synthesis, Anti-inflammatory, Analgesic, Antipyretic and Ulcerogenic Potential | Request PDF. (2025). ResearchGate.
- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (n.d.). OUCI.
- COX Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2025). ResearchGate.
- Comparative Models of NSAID-Induced Intestinal Inflammation. (n.d.). Texas A&M University.
- a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. brainkart.com [brainkart.com]
- 6. ijpsr.com [ijpsr.com]
- 7. news-medical.net [news-medical.net]
- 8. How Does Naproxen Work - Chemist Doctor [chemistdoctor.com]
- 9. clinref.com [clinref.com]
- 10. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 12. Naproxen - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ClinPGx [clinpgx.org]
- 17. droracle.ai [droracle.ai]
- 18. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 21. ijpras.com [ijpras.com]
- 22. researchgate.net [researchgate.net]
- 23. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 25. researchgate.net [researchgate.net]
- 26. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 27. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]
An In-depth Technical Guide on the Potential Therapeutic Applications of p-Butylhydratropic Acid
Abstract
p-Butylhydratropic acid, systematically known as 2-(4-butylphenyl)propanoic acid, is a small molecule belonging to the 2-arylpropionic acid class.[1] While not extensively studied for its therapeutic effects, its structural similarity to widely-used nonsteroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, such as ibuprofen and naproxen, suggests a strong potential for similar pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective therapeutic applications of this compound. It outlines a strategic roadmap for its investigation, beginning with its foundational chemical properties and extending to detailed preclinical research protocols. The central hypothesis is that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of pain and inflammation.[4][5] This document will delve into the rationale behind this hypothesis, propose detailed experimental workflows for its validation, and explore potential avenues for medicinal chemistry optimization.
Introduction to this compound
Chemical Identity and Properties
This compound is an aromatic carboxylic acid with a chiral center at the alpha-carbon of the propionic acid moiety.[1] It is structurally analogous to ibuprofen, with the key difference being a butyl group in the para position of the phenyl ring, as opposed to an isobutyl group.[1] This seemingly minor structural change could have significant implications for its pharmacological and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(4-butylphenyl)propanoic acid | [1] |
| Synonyms | 4-Butyl-α-methylbenzeneacetic acid, Ibuprofen Impurity B | [1][6] |
| Molecular Formula | C₁₃H₁₈O₂ | [1][7] |
| Molecular Weight | 206.28 g/mol | [7][8] |
| Appearance | Clear, colorless to yellow oil | [6] |
| Chirality | Racemic mixture (contains both (R) and (S) enantiomers) | [7] |
The Profen Connection: A Strong Rationale for Investigation
The "profens" are a well-established class of NSAIDs that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3][9] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][10] Given that this compound shares the core 2-arylpropionic acid scaffold, it is highly probable that it also interacts with COX enzymes. The nature and selectivity of this interaction (i.e., preferential inhibition of COX-1 vs. COX-2) would be a critical determinant of its therapeutic potential and side-effect profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit the protective functions of COX-1 in the gut.[4][5][11]
Current State of Research
To date, this compound is primarily documented as a chemical intermediate and an impurity in ibuprofen synthesis.[12][13] There is a notable lack of published data on its specific biological activities or therapeutic applications. This presents a unique opportunity for novel drug discovery and development.
Hypothetical Therapeutic Targets and Mechanisms of Action
Primary Hypothesis: Cyclooxygenase (COX) Inhibition
The most direct therapeutic hypothesis for this compound is its function as a COX inhibitor. The presence of the carboxylic acid group and the adjacent chiral center on the propionic acid side chain are crucial for binding to the active site of COX enzymes.
COX enzymes catalyze the production of prostaglandins, which are hormones that mediate inflammatory responses.[11] COX-1 is constitutively expressed in many tissues and plays a role in protecting the stomach lining, while COX-2 is primarily induced at sites of inflammation.[4][11] By blocking the production of prostaglandins, COX inhibitors reduce inflammation and pain.[11] The selectivity of this compound for COX-1 versus COX-2 will be a key factor in its potential therapeutic profile.
Caption: Initial in vitro screening workflow for this compound.
In Vivo Efficacy Models
Positive in vitro results would warrant progression to in vivo models to assess anti-inflammatory and analgesic efficacy.
This is a standard and highly reproducible model for evaluating acute anti-inflammatory activity. [14][15][16]
-
Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200g) are typically used. [15]* Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and various dose levels of this compound. [15] 3. Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer. [15] 4. Compound Administration: The test compound, positive control, or vehicle is administered, typically via oral gavage (p.o.), 30 to 60 minutes before the carrageenan injection. [14][15] 5. Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw. [14][15][17] 6. Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). [15][18] 7. Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
Table 2: Hypothetical Data from Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| p-BHA | 10 | 0.62 ± 0.06 | 27.1% |
| p-BHA | 30 | 0.45 ± 0.04 | 47.1% |
| p-BHA | 100 | 0.35 ± 0.05 | 58.8% |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. (Note: This data is purely illustrative). |
Pharmacokinetics and Toxicology
A crucial part of preclinical development is understanding the ADME/Tox profile (Absorption, Distribution, Metabolism, Excretion, and Toxicology) of the compound. [19][20]
-
Physicochemical Properties: Assess solubility, stability, and lipophilicity. [19]* In Vitro ADME: Conduct assays to evaluate metabolic stability in liver microsomes and plasma protein binding.
-
In Vivo Pharmacokinetics: Following administration to rodents, measure plasma concentrations over time to determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.
-
Safety and Toxicology: Initial toxicity assessments can be performed in vitro (e.g., genotoxicity assays) and in vivo (e.g., acute toxicity studies in rodents). [20]
Caption: A simplified preclinical development workflow for a small molecule drug. [21]
Synthesis and Medicinal Chemistry Opportunities
The synthesis of this compound can be achieved through various established organic chemistry routes, often involving the alkylation of a phenylacetic acid derivative or related multi-step processes starting from isobutylbenzene or similar precursors. [22][23]The structure of this compound offers several avenues for medicinal chemistry optimization:
-
Enantiomeric Separation: The compound is a racemate. The (S)-enantiomer of most profens is the active COX inhibitor, while the (R)-enantiomer is often inactive or has different biological activities. [2]Synthesizing and testing the individual (R)- and (S)-enantiomers is a critical step to potentially improve potency and reduce side effects.
-
Scaffold Hopping and Derivatization: The butyl group can be modified to alter lipophilicity and binding interactions. The carboxylic acid can be converted to esters or amides to create prodrugs with altered pharmacokinetic properties.
Conclusion and Future Directions
This compound represents an unexplored chemical entity with significant therapeutic potential, primarily as an anti-inflammatory and analgesic agent. Its close structural relationship to the profen class of NSAIDs provides a strong scientific rationale for its investigation as a cyclooxygenase inhibitor. The preclinical roadmap outlined in this guide, from initial in vitro characterization to in vivo efficacy and safety studies, provides a comprehensive framework for drug development professionals to systematically evaluate its potential. Future research should focus on determining its COX inhibition profile, elucidating the activity of its individual enantiomers, and exploring its efficacy in various models of pain and inflammation. Successful preclinical development could position this compound as a novel therapeutic agent.
References
- Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
- EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters.
- Patsnap Synapse. What are COX-2 inhibitors and how do they work?.
- Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors.
- Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects.
- Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S–15S.
- Bio-protocol. Carrageenan-Induced Paw Edema.
- Wikipedia. Cyclooxygenase-2 inhibitor.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144.
- Google Patents. US4096177A - Process for the preparation of p. isobutyl-hydratropic.
- IntechOpen. Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
- PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects.
- Frontiers. Introduction to small molecule drug discovery and preclinical development.
- Google Patents. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
- PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization.
- PubChem. This compound, (R)-.
- PubMed Central. Paving the way for small-molecule drug discovery.
- Wikipedia. Profen (drug class).
- UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules).
- Global Substance Registration System. This compound.
- PubMed. Interactions of anti-inflammatory 2-arylpropionates (profens) with the metabolism of fatty acids: in vitro studies.
- Frontiers. Introduction to small molecule drug discovery and preclinical development.
- Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
- The Pharma Innovation Journal. Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- ResearchGate. Propionic Acid Derivative Drugs (Profens) | Request PDF.
- Global Substance Registration System. This compound, (R)-.
- Pharmaffiliates. (R)-2-(4-Butylphenyl)propanoic Acid.
Sources
- 1. Buy this compound | 3585-49-7 [smolecule.com]
- 2. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profen (drug class) - Wikipedia [en.wikipedia.org]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 11. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 12. Buy (S)-2-(4-Butylphenyl)-propionic acid | 404354-76-3 [smolecule.com]
- 13. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7 [chemicalbook.com]
- 14. inotiv.com [inotiv.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 21. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US4096177A - Process for the preparation of p. isobutyl-hydratropic - Google Patents [patents.google.com]
- 23. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 2-(4-butylphenyl)propanoic Acid in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-(4-butylphenyl)propanoic acid, a key intermediate and active pharmaceutical ingredient (API). Given the limited publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework by leveraging extensive data from its close structural analog, ibuprofen (2-(4-isobutylphenyl)propanoic acid). This approach, combined with theoretical principles and standardized experimental protocols, offers researchers, chemists, and formulation scientists a robust resource for solvent selection, process development, and formulation design.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences numerous stages of drug development, from synthesis and purification to formulation and bioavailability. For 2-(4-butylphenyl)propanoic acid, understanding its solubility profile is paramount for optimizing crystallization processes, ensuring purity, and developing effective drug delivery systems. Poor solubility can lead to challenges in achieving desired concentrations in formulations, potentially impacting therapeutic efficacy.
2-(4-butylphenyl)propanoic acid, also known as Butibufen, belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Its therapeutic action, like other NSAIDs, is derived from the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins[1]. The molecular structure, featuring a carboxylic acid group and a butylphenyl moiety, dictates its solubility behavior, rendering it poorly soluble in aqueous solutions but more soluble in organic solvents.
This guide will delve into the theoretical underpinnings of solubility, present a comprehensive analysis of the solubility of the closely related ibuprofen as a predictive tool, and provide a detailed experimental protocol for determining the solubility of 2-(4-butylphenyl)propanoic acid.
Physicochemical Properties of 2-(4-butylphenyl)propanoic Acid
A foundational understanding of the physicochemical properties of 2-(4-butylphenyl)propanoic acid is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| pKa | 4.43 ± 0.10 (Predicted) | [3] |
| Boiling Point | 325.8 °C at 760 mmHg | [3] |
| Qualitative Solubility | Slightly soluble in chloroform and methanol; slightly soluble in aqueous base. | [3] |
The predicted pKa of 4.43 indicates that 2-(4-butylphenyl)propanoic acid is a weak acid. This means its solubility will be highly dependent on the pH of the medium, with increased solubility in basic conditions due to the formation of the more soluble carboxylate salt. The qualitative solubility data suggests some affinity for polar organic solvents, which is expected given the presence of the carboxylic acid group capable of hydrogen bonding.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept governing solubility. This principle can be quantified using various theoretical models, with Hansen Solubility Parameters (HSP) being a particularly powerful tool for predicting drug-solvent interactions[4].
HSP decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from the energy of hydrogen bonds.
A drug is predicted to be soluble in a solvent when their respective Hansen Solubility Parameters are similar. The closer the HSP values of the solute and solvent, the greater the affinity between them, leading to higher solubility. Machine learning models integrated with Hansen parameters have shown to significantly improve the accuracy of solubility prediction in mixed solvent systems[5][6].
Another important theoretical framework is the Jouyban-Acree model, which is widely used for correlating and predicting the solubility of drugs in binary and ternary solvent mixtures[7][8][9][10][11]. This model provides a mathematical representation of how the composition of a solvent mixture influences the solubility of a solute.
Solubility Profile of Ibuprofen: A Predictive Analog
Due to the scarcity of quantitative solubility data for 2-(4-butylphenyl)propanoic acid, we turn to its close structural analog, ibuprofen (2-(4-isobutylphenyl)propanoic acid). The only structural difference is the arrangement of the butyl group (n-butyl vs. isobutyl). This minor difference is not expected to dramatically alter the overall solubility trends in various organic solvents, making ibuprofen an excellent predictive model.
Ibuprofen is practically insoluble in water but exhibits high solubility in many organic solvents[12].
Table of Ibuprofen Solubility in Various Organic Solvents:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Reference |
| Ethanol (90%) | 40 | 66.18 | 661.8 | 3.21 | [12] |
| Ethanol | - | - | ~60 | ~2.91 | [13] |
| DMSO | - | - | ~50 | ~2.42 | [13] |
| Dimethylformamide | - | - | ~45 | ~2.18 | [13] |
| Acetone | 20 | - | High | - | [14] |
| Dichloromethane | 20 | - | High | - | [14] |
| Methanol | - | - | Very Soluble | - | [12] |
| Chloroform | 25 | Mole Fraction: 0.352 | - | - | [15] |
| Octanol | 25 | Mole Fraction: 0.285 | - | - | [15] |
| Isopropyl Myristate | 25 | Mole Fraction: 0.239 | - | - | [15] |
| Cyclohexane | 25 | Mole Fraction: 0.038 | - | - | [15] |
Analysis of Ibuprofen Solubility Data:
The data clearly indicates that ibuprofen has high solubility in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as DMSO, DMF, and acetone. The high solubility in dichloromethane and chloroform highlights its affinity for halogenated solvents. Conversely, its solubility is significantly lower in non-polar solvents like cyclohexane. This trend is consistent with the molecular structure of ibuprofen, which possesses both a polar carboxylic acid group and a non-polar isobutylphenyl group.
Based on this data, it is highly probable that 2-(4-butylphenyl)propanoic acid will exhibit a similar solubility pattern. The n-butyl group may slightly increase the lipophilicity compared to the isobutyl group, which could lead to minor differences in solubility, but the overall trends are expected to be comparable.
Experimental Determination of Solubility: A Standardized Protocol
To obtain precise solubility data for 2-(4-butylphenyl)propanoic acid, a standardized experimental protocol is essential. The equilibrium shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound[16][17].
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of 2-(4-butylphenyl)propanoic acid into a series of glass vials. The exact amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of 2-(4-butylphenyl)propanoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of 2-(4-butylphenyl)propanoic acid in the chosen solvent at the specified temperature, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of 2-(4-butylphenyl)propanoic acid in organic solvents. While direct quantitative data for this compound is limited, a robust predictive framework has been established by leveraging data from its close structural analog, ibuprofen. The provided physicochemical properties, theoretical considerations, and detailed experimental protocol for the shake-flask method equip researchers with the necessary tools to understand, predict, and experimentally determine the solubility of 2-(4-butylphenyl)propanoic acid.
Future research should focus on generating a comprehensive experimental dataset for the solubility of 2-(4-butylphenyl)propanoic acid in a wide range of organic solvents at various temperatures. This data would be invaluable for refining theoretical models and enabling more precise predictions for solvent selection and process optimization in the pharmaceutical industry.
References
- Ibuprofen - Wikipedia. [Link]
- Hansen solubility parameters to predict drug & container interactions. [Link]
- Aragón, D. M., Rosas, J. E., & Martínez, F. (2008). Thermodynamic study of the solubility of ibuprofen in acetone and dichloromethane.
- Prediction of Drug Solubility in Complex Micro-Environments: Machine Learning Study Based on Hansen Solubility Parameters. Scilight Press. [Link]
- Jouyban, A., Chan, H. K., Khoubnasabjafari, M., & Acree, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]
- Jouyban, A., Fakhree, M. A. A., & Acree, W. E. (2020). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Molecules, 25(23), 5726. [Link]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Prediction of Drug Solubility in Complex MicroEnvironments: Machine Learning Study Based on Hansen Solubility Parameters.
- Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Semantic Scholar. [Link]
- Jouyban, A., & Acree, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban–Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- Filippa, M. A., & Gasull, E. I. (2013). Ibuprofen solubility in pure organic solvents and aqueous mixtures of cosolvents: Interactions and thermodynamic parameters relating to the solvation process. Fluid Phase Equilibria, 354, 185-190. [Link]
- Filippa, M. A., & Gasull, E. I. (2013). Ibuprofen solubility in pure organic solvents and aqueous mixtures of cosolvents: Interactions and thermodynamic parameters relating to the solvation process.
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]
- Using COSMO-RS to Predict Hansen Solubility Parameters.
- Jouyban, A., & Acree, W. E. (2017). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. Journal of Molecular Liquids, 246, 317-322. [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7. LookChem. [Link]
- Wang, L., Zhang, J., & Rohani, S. (2010). Solubilities of Ibuprofen in Different Pure Solvents.
- 2-(4-butylphenyl)propanoic acid. Boron Molecular. [Link]
- Butibufen, (R)- | C14H20O2 | CID 71314316. PubChem. [Link]
- Garzón, L. C., & Martínez, F. (2004). Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. Journal of Solution Chemistry, 33(11), 1379-1395. [Link]
- Butibufen | C14H20O2 | CID 41643. PubChem. [Link]
Sources
- 1. Butibufen | C14H20O2 | CID 41643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 5. Prediction of Drug Solubility in Complex Micro-Environments: Machine Learning Study Based on Hansen Solubility Parameters [sciltp.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]
- 10. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Ibuprofen - Wikipedia [en.wikipedia.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
An In-Depth Technical Guide to the Speculative Mechanism of Action of p-Butylhydratropic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Butylhydratropic acid, or 2-(4-butylphenyl)propanoic acid, is a structural analog and known impurity of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2] While the pharmacological profile of Ibuprofen is well-characterized, this compound remains largely uninvestigated. This technical guide provides a speculative framework for its mechanism of action, drawing upon established principles of anti-inflammatory drug function and its structural relationship to profen-class NSAIDs. We postulate three primary, potentially intersecting, mechanisms: direct inhibition of cyclooxygenase (COX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) signaling cascade, and agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). This document serves as a foundational resource, outlining the causal logic behind these hypotheses and providing detailed, self-validating experimental protocols to systematically investigate them.
Introduction: The Chemical Context and Rationale
This compound shares the core α-methylphenylacetic acid scaffold with Ibuprofen. The primary structural distinction lies in the para-substituent on the phenyl ring: a linear n-butyl group in this compound versus an isobutyl group in Ibuprofen.[2][3] In drug design, such seemingly minor alterations in alkyl chain configuration can significantly impact pharmacological activity, including target affinity, selectivity, and metabolic stability. Given its provenance as an Ibuprofen-related compound, the most logical starting point for investigation is the canonical mechanism of action for NSAIDs: the inhibition of prostaglandin synthesis.[4][5] However, the evolving understanding of inflammation reveals a complex network of pathways, suggesting that ancillary mechanisms may also contribute to the activity of NSAID-like molecules.[6][7] This guide will explore the most probable primary pathway alongside plausible secondary mechanisms that may be influenced by the compound's specific chemical structure.
Primary Speculative Mechanism: Cyclooxygenase (COX) Inhibition
The foundational hypothesis is that this compound functions as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[8][9] Non-selective NSAIDs like Ibuprofen inhibit both isoforms, with COX-1 inhibition linked to gastrointestinal side effects and COX-2 inhibition primarily mediating anti-inflammatory effects.[5][10] The linear butyl chain of this compound, compared to Ibuprofen's branched isobutyl group, may alter the molecule's fit within the hydrophobic channel of the COX active site, potentially modifying its potency and selectivity for COX-2 over COX-1.[11][12]
Signaling Pathway: Prostaglandin Synthesis
The COX-mediated conversion of arachidonic acid is a critical control point in inflammation.[13][14] Inhibition of this step prevents the downstream production of prostaglandins like PGE2, which are potent mediators of pain, fever, and vasodilation.[9][15]
Caption: Speculative inhibition of COX-1/2 by this compound.
Experimental Protocol: In Vitro COX-1/2 Inhibition Assay
Causality: This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound.[16] By determining the half-maximal inhibitory concentration (IC50), we can quantify the compound's potency against each isoform and calculate a selectivity index, providing a direct test of our primary hypothesis.[17][18] A colorimetric method is chosen for its robustness and high-throughput compatibility.[18]
Methodology:
-
Reagent Preparation:
-
Prepare purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0).
-
Prepare a stock solution of this compound and reference compounds (e.g., Ibuprofen, Celecoxib) in DMSO. Create a serial dilution series.
-
Prepare assay buffer: 100 mM Tris-HCl (pH 8.0), containing hematin, glutathione, and a suitable peroxidase substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[18]
-
Prepare a solution of arachidonic acid in ethanol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution (or DMSO for control).
-
Incubate the plate at 25°C for 5 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution.
-
-
Measurement:
-
Immediately measure the absorbance at 590 nm using a microplate reader. The peroxidase activity of COX converts TMPD into a colored product.
-
Take kinetic readings every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve.
-
Normalize the data: Percentage Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.
-
Plot Percentage Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
-
Hypothetical Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Ibuprofen (Reference) | 15 | 30 | 0.5 |
| Celecoxib (Reference) | 50 | 0.05 | 1000 |
| This compound | 25 | 10 | 2.5 |
This hypothetical data suggests this compound may be a more potent and selective COX-2 inhibitor than Ibuprofen.
Secondary Speculative Mechanism: NF-κB Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[19][20] Upon activation by stimuli like TNF-α or IL-1β, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[21] This unmasks a nuclear localization signal on the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and drive the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[6][22] Some anti-inflammatory compounds act independently of COX inhibition by suppressing this pathway.[23] We speculate that this compound could interfere with a component of this cascade, such as the IKK complex.
Signaling Pathway: Canonical NF-κB Activation
Caption: Speculative inhibition of the IKK complex by this compound.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Causality: This cell-based assay provides a functional readout of the entire NF-κB signaling pathway.[24] We use a cell line engineered with a luciferase reporter gene under the control of an NF-κB response element.[25] Inhibition of luciferase activity upon stimulation with TNF-α directly indicates that the test compound interferes with the pathway, validating this speculative mechanism. A parallel cell viability assay is crucial to ensure the observed effect is not due to cytotoxicity.[24]
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in DMEM with 10% FBS.
-
Plate cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (or a known inhibitor like BAY 11-7082) for 1-2 hours.
-
Stimulate the cells by adding TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Remove the culture medium and lyse the cells with a reporter lysis buffer.
-
Add luciferase substrate to each well.
-
Measure luminescence using a plate-reading luminometer.
-
-
Parallel Cell Viability Assay (MTT Assay):
-
In a separate plate, treat cells identically.
-
After the incubation period, add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., acidified isopropanol) and measure absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize luciferase readings to the TNF-α stimulated control (set to 100% activity).
-
Plot normalized luciferase activity versus compound concentration to determine the IC50.
-
Confirm that the compound does not significantly reduce cell viability at concentrations effective in the reporter assay.
-
Tertiary Speculative Mechanism: PPARγ Agonism
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[26] Primarily known for its role in adipogenesis and insulin sensitivity, PPARγ also exerts potent anti-inflammatory effects.[7][27] Its activation can repress the expression of inflammatory genes, in part by antagonizing the activity of transcription factors like NF-κB.[28] Several NSAIDs, including Indomethacin and Fenoprofen, are known to be PPARγ agonists.[29] The lipophilic nature of this compound makes it a plausible candidate ligand for this receptor.
Signaling Pathway: PPARγ Transcriptional Activation
Caption: Speculative activation of PPARγ by this compound.
Experimental Protocol: PPARγ Reporter Gene Assay
Causality: This assay directly measures the ability of a compound to activate the PPARγ receptor.[30][31] It utilizes a cell line co-transfected with a construct for the PPARγ ligand-binding domain (fused to a GAL4 DNA-binding domain) and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[32] An increase in luminescence upon treatment with the compound confirms it acts as a PPARγ agonist.
Methodology:
-
Cell Culture and Plating:
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a known PPARγ agonist (e.g., Rosiglitazone).[33]
-
Incubate for 18-24 hours to allow for ligand binding, nuclear translocation, and reporter gene expression.
-
-
Measurement and Analysis:
-
Perform a luciferase assay as described in the NF-κB protocol.
-
Calculate the fold activation relative to the vehicle control.
-
Plot fold activation versus the logarithm of the compound concentration and use non-linear regression to determine the half-maximal effective concentration (EC50).
-
Integrated View and Proposed Experimental Workflow
We propose a multi-faceted mechanism of action for this compound, with COX inhibition as the most probable primary activity, potentially augmented by NF-κB inhibition and/or PPARγ agonism. These pathways are interconnected; for instance, PPARγ activation can suppress NF-κB signaling, and NF-κB drives COX-2 expression. A logical, tiered approach is essential for efficient investigation.
Workflow: From Primary Target to Ancillary Pathways
Caption: A tiered experimental workflow for elucidating the mechanism of action.
This structured approach prioritizes the most probable mechanism (Tier 1) before committing resources to exploring secondary pathways (Tier 2). The results from each tier inform the subsequent steps, creating a self-validating and efficient research plan. Confirmation of activity in any of these assays would warrant further investigation into more complex cellular models and eventually in vivo studies of inflammation and pain.
References
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Google.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- Kroker, A. J., & Bruning, J. B. (2015). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PMC.
- Ahern, K., & Rajagopal, I. (2023). Prostaglandin Synthesis. Biology LibreTexts.
- Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO.
- Synthesis of Prostaglandins (PG) and Thromboxanes (TX). (n.d.). Reactome Pathway Database.
- Lawrence, T. (2009).
- What are COX-2 inhibitors and how do they work? (2024).
- Cuzzocrea, S. (2008). Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. Google.
- Synthesis of Prostaglandins (PG) and Thromboxanes (TX). (n.d.). PubChem.
- Williams, L. M., & Gilmore, T. D. (2020).
- Prostaglandin synthesis pathway. (n.d.). ResearchGate.
- Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. (n.d.). PMC.
- Prostaglandin. (n.d.). Wikipedia.
- Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. American Chemical Society.
- In vitro cyclooxygenase activity assay in tissue homogen
- The mechanisms of action of PPARs. (n.d.). PubMed.
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (n.d.). Frontiers.
- NF-kB: THE PATHWAY OF INFLAMM
- What Are Cox-2 Inhibitors? (n.d.). MedicineNet.
- COX Inhibitors. (n.d.). NCBI Bookshelf.
- COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic.
- PPAR agonist. (n.d.). Wikipedia.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate.
- In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac. (n.d.). Benchchem.
- Human Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). Indigo Biosciences.
- GeneBLAzer™ PPAR gamma 293H DA and PPAR gamma-UAS-bla 293H Cell-based Assay. (n.d.). Thermo Fisher Scientific.
- A selective small-molecule nuclear factor-κB inhibitor from a high-throughput cell-based assay for “activator protein-1 hits”. (2009). AACR Journals.
- PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience.
- A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (n.d.). PMC.
- Human PPARγ Reporter Assay Kit. (n.d.). Indigo Biosciences.
- Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. (n.d.). Cayman Chemical.
- (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID synthesis. (n.d.). ChemicalBook.
- This compound, (R)-. (n.d.). PubChem.
- (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID. (2025). ChemicalBook.
- Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. (n.d.). PMC.
- Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. (n.d.). Google Patents.
- New scaffolds of inhibitors targeting the DNA binding of NF-κB. (n.d.). OAText.
- NF-κB Signaling. (n.d.). Selleck Chemicals.
- (2RS)-2-(4-Butylphenyl)propanoic Acid. (n.d.). CymitQuimica.
- 2-(4-butylphenyl)propanoic acid. (2025). Chemsrc.
- Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. (n.d.). Google.
- Butyric Acid. (n.d.). PubChem.
- Butyric acid. (n.d.). Wikipedia.
- Butylhydratropic acid. (n.d.). Sigma-Aldrich.
Sources
- 1. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7 [chemicalbook.com]
- 2. (2RS)-2-(4-Butylphenyl)propanoic Acid | CymitQuimica [cymitquimica.com]
- 3. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 4. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Prostaglandin - Wikipedia [en.wikipedia.org]
- 10. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 11. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 21. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. purformhealth.com [purformhealth.com]
- 23. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PPAR agonist - Wikipedia [en.wikipedia.org]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. caymanchem.com [caymanchem.com]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. indigobiosciences.com [indigobiosciences.com]
A Preliminary Pharmacological Investigation of p-Butylhydratropic Acid: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary pharmacological investigation of p-Butylhydratropic acid, a structural analog of ibuprofen belonging to the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for evaluating its potential as a therapeutic agent. The guide outlines a logical progression of studies, from initial in vitro characterization of its mechanism of action to in vivo assessment of its anti-inflammatory efficacy and a preliminary evaluation of its pharmacokinetic profile. By integrating established methodologies with the rationale behind experimental choices, this guide aims to facilitate a thorough and scientifically rigorous preliminary investigation of this compound.
Introduction and Rationale
This compound, also known as 2-(4-n-butylphenyl)propionic acid, is an aromatic carboxylic acid with the chemical formula C₁₃H₁₈O₂.[1][2] Its structural similarity to widely used NSAIDs, particularly ibuprofen, makes it a compelling candidate for investigation as a novel anti-inflammatory agent.[1] The 2-arylpropionic acid ("profen") class of drugs primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][3][4] This guide will delineate a systematic approach to characterizing the pharmacological properties of this compound, with a focus on its potential as an anti-inflammatory drug.
The preliminary investigation is structured to first establish the foundational mechanism of action through in vitro assays, followed by a validation of its therapeutic potential in established in vivo models of inflammation. Finally, an initial assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties will provide crucial insights into its drug-like characteristics.
In Vitro Characterization: Elucidating the Mechanism of Action
The initial phase of investigation focuses on determining the primary mechanism of action of this compound at the molecular level. For NSAIDs, the primary target is the inhibition of COX enzymes.[3][]
Cyclooxygenase (COX) Inhibition Assays
The anti-inflammatory effects of most NSAIDs are attributed to their ability to inhibit COX enzymes, which exist in two primary isoforms: COX-1 and COX-2.[3][] COX-1 is constitutively expressed and plays a role in physiological "house-keeping" functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][7] Therefore, determining the inhibitory activity and selectivity of this compound against these isoforms is a critical first step.
Experimental Protocol: In Vitro COX Inhibition Assay (Canine Monocyte/Macrophage Model)
This protocol is adapted from established methods for assessing NSAID activity.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.
Materials:
-
Canine DH82 monocyte/macrophage cell line
-
Lipopolysaccharide (LPS)
-
Arachidonic acid
-
This compound
-
Reference NSAIDs (e.g., ibuprofen, celecoxib)
-
Prostaglandin E2 (PGE2) EIA kit
Methodology:
-
Cell Culture: Culture DH82 cells under standard conditions.
-
COX-1 Model (Constitutive Expression):
-
Plate DH82 cells and allow them to adhere.
-
Wash the cells and incubate with varying concentrations of this compound or reference compounds for a predetermined time.
-
Add arachidonic acid to initiate the COX-1-mediated conversion to prostaglandins.
-
After incubation, collect the supernatant.
-
-
COX-2 Model (Inducible Expression):
-
Plate DH82 cells and treat with LPS to induce COX-2 expression.
-
Wash the cells and incubate with varying concentrations of this compound or reference compounds.
-
Add arachidonic acid to initiate the COX-2-mediated conversion to prostaglandins.
-
After incubation, collect the supernatant.
-
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant from both models using a competitive EIA kit.
-
Data Analysis: Plot the percentage of PGE2 inhibition against the log concentration of the test compound to determine the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Reference) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Celecoxib (Reference) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Downstream Inflammatory Mediator Analysis
Beyond direct enzyme inhibition, it is valuable to assess the impact of this compound on the production of other inflammatory mediators.
Experimental Workflow: Cytokine and Leukotriene Release Assays
Caption: Workflow for assessing the effect of this compound on inflammatory mediator release.
In Vivo Efficacy Assessment: Validating Anti-Inflammatory Activity
Following promising in vitro results, the next logical step is to evaluate the anti-inflammatory efficacy of this compound in established animal models of inflammation.[9][10][11] These models mimic aspects of the human inflammatory response and are crucial for preclinical drug development.[12][13]
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for screening acute anti-inflammatory agents.[10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of this compound to reduce acute inflammation.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
This compound
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Methodology:
-
Animal Acclimatization and Grouping: Acclimatize rats and divide them into control, standard, and test groups.
-
Drug Administration: Administer the vehicle (control), reference drug, or this compound orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | Experimental Value | - |
| Indomethacin | 10 | Experimental Value | Calculated Value |
| This compound | Dose 1 | Experimental Value | Calculated Value |
| This compound | Dose 2 | Experimental Value | Calculated Value |
| This compound | Dose 3 | Experimental Value | Calculated Value |
Chronic Inflammatory Model: Cotton Pellet-Induced Granuloma
This model is suitable for evaluating the effect of a compound on the proliferative phase of inflammation.[10]
Experimental Workflow: Cotton Pellet-Induced Granuloma in Rats
Caption: Workflow for the cotton pellet-induced granuloma model.
Preliminary Pharmacokinetic (ADME) Investigation
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a cornerstone of drug development.[14][15][16][17][18] Early ADME studies help in selecting candidates with favorable pharmacokinetic profiles and inform the design of later-stage clinical trials.[16][17]
In Vitro ADME Assays
A panel of in vitro assays can provide initial insights into the ADME properties of this compound.[18]
Table: Key In Vitro ADME Assays
| Parameter | Assay | Rationale |
| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption by measuring the passage of the compound across a monolayer of human intestinal cells. |
| Distribution | Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues. |
| Metabolism | Liver Microsomal Stability Assay | Assesses the metabolic stability of the compound in the presence of liver enzymes (e.g., cytochrome P450s), providing an indication of its in vivo half-life.[17] |
| Metabolism | CYP450 Inhibition Assay | Evaluates the potential for the compound to inhibit major cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions. |
In Vivo Pharmacokinetic Study in Rats
An initial in vivo pharmacokinetic study is essential to understand how the drug behaves in a whole organism.[16]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters of this compound following a single oral or intravenous administration.
Materials:
-
Wistar rats (cannulated, if possible, for serial blood sampling)
-
This compound formulation for oral and intravenous administration
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Dosing: Administer a single dose of this compound to rats via the oral and intravenous routes.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters.[19]
Key Pharmacokinetic Parameters to be Determined: [19][20]
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
Conclusion and Future Directions
This technical guide has outlined a systematic and comprehensive approach for the preliminary pharmacological investigation of this compound. The proposed studies, progressing from in vitro mechanism of action to in vivo efficacy and preliminary pharmacokinetics, will provide a robust initial dataset to evaluate its potential as a novel anti-inflammatory therapeutic.
Positive outcomes from this preliminary investigation would warrant further, more in-depth preclinical development, including:
-
Expanded toxicology and safety pharmacology studies.
-
Pharmacodynamic studies to correlate pharmacokinetic profiles with efficacy.
-
Investigation in more complex, disease-relevant models of chronic inflammation (e.g., adjuvant-induced arthritis).
-
Formulation development to optimize drug delivery and bioavailability.
The successful execution of the studies detailed herein will provide the critical foundation for making informed go/no-go decisions in the continued development of this compound.
References
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
- Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. (n.d.).
- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.).
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.
- What Is an ADME Study? - BioPharma Services. (n.d.).
- How ADME Studies Contribute To Drug Development. (2022, October 6). CfPIE.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). International Journal of Molecular Sciences.
- ADME Studies: Determining Promising Drug Compounds. (2022, November 2). Pharmaceutical Technology.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Advances in anti-inflammatory drug development. (n.d.).
- Development of Anti-Inflammatory Drugs - the Research & Development Process. (2025, August 7). ResearchGate.
- Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? (2021, February 3). International Journal of Molecular Sciences.
- In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. (n.d.). American Journal of Veterinary Research.
- Development of anti-inflammatory drugs - the research and development process. (2014, January). Basic & Clinical Pharmacology & Toxicology.
- In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.
- Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia.
- This compound, (R)-. (n.d.). PubChem.
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (n.d.). MDPI.
- This compound. (n.d.). Gsrs.
- A new hotspot for cyclooxygenase inhibition. (2020, January 21). ASBMB Today.
- 2-Phenylpropionic acid. (n.d.). PubChem.
- Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. (n.d.).
- Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. (n.d.). Current Drug Metabolism.
- Pharmacokinetics of different formulations of tioctic (alpha-lipoic) acid in healthy volunteers. (n.d.).
- Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. (n.d.). Arthritis Research & Therapy.
- Cyclooxygenase inhibitory natural products: current status. (n.d.). Current Medicinal Chemistry.
- Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). MDPI.
- Pharmacological analysis of cyclooxygenase-1 in inflammation. (n.d.). Proceedings of the National Academy of Sciences of the United States of America.
- Safety Data Sheet: Butyric acid. (n.d.). Carl ROTH.
- Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. (2021, November 11). Molecules.
- Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. (n.d.). MDPI.
- Pharmacology of Proton Pump Inhibitors. (n.d.). Current Gastroenterology Reports.
- Proton Pump Inhibitors (PPI). (2023, May 1). StatPearls.
- Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. (2024, June 11). Polymers.
- Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen NRCC-47711. (n.d.). DSpace@MIT.
- Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. (n.d.). Arteriosclerosis.
- The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review. (2021, November 27). ResearchGate.
- Safety Data Sheet: p-Toluic acid. (n.d.). Carl ROTH.
Sources
- 1. Buy this compound | 3585-49-7 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 11. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. How ADME Studies Contribute To Drug Development [cfpie.com]
- 16. pharmtech.com [pharmtech.com]
- 17. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity [mdpi.com]
- 20. Pharmacokinetics of different formulations of tioctic (alpha-lipoic) acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of p-Butylhydratropic Acid as an Ibuprofen Impurity
Abstract
This technical guide provides a comprehensive analysis of 2-(4-butylphenyl)propanoic acid, also known as p-Butylhydratropic Acid or Ibuprofen Impurity B, a critical process-related impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Addressed to researchers, scientists, and drug development professionals, this document delineates the chemical identity, synthetic origins, pharmacopeial status, and analytical control strategies for this impurity. By integrating insights from synthetic chemistry, regulatory science, and analytical chemistry, this guide explains the causality behind its formation and the rationale for its stringent control, ensuring the safety, quality, and efficacy of ibuprofen drug products.
Introduction: Defining the Significance of a Process Impurity
Ibuprofen, chemically (±)-2-(p-Isobutylphenyl)propionic acid, is one of the most widely consumed NSAIDs globally for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] The manufacturing process of any active pharmaceutical ingredient (API) is a complex sequence of chemical transformations where the potential for generating structurally similar impurities is ever-present. These impurities, even in minute quantities, can impact the drug's safety and efficacy.
One such critical impurity is This compound , known officially in the European Pharmacopoeia (EP) and other pharmacopeias as Ibuprofen Impurity B .[3][4][5][6][7] Its chemical name is (2RS)-2-(4-butylphenyl)propanoic acid.[3][4][6] This molecule is structurally very similar to ibuprofen, differing only by the substitution of an n-butyl group for ibuprofen's isobutyl group on the phenyl ring. This structural similarity presents a significant analytical challenge and underscores the importance of a robust control strategy. This guide will explore the genesis of this impurity, its regulatory standing, and the detailed analytical methodologies required for its control.
Chemical Identity and Synthetic Origin
Understanding the origin of an impurity is fundamental to controlling it. This compound is not a degradation product but a process-related impurity that arises from the raw materials used in ibuprofen synthesis.
Structural Comparison
The close structural relationship between ibuprofen and its Impurity B is the primary reason it can be inadvertently carried through the synthesis.
| Compound | IUPAC Name | Chemical Structure | Molecular Formula | Molar Mass |
| Ibuprofen | (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid | C₁₃H₁₈O₂ | 206.28 g/mol | |
| This compound (Impurity B) | (±)-2-(4-butylphenyl)propanoic acid | C₁₃H₁₈O₂ | 206.28 g/mol |
Table 1: Comparison of Ibuprofen and this compound.
Genesis in Ibuprofen Synthesis
The most common industrial syntheses of ibuprofen, such as the Boots process and the BHC (Boots-Hoechst-Celanese) process, begin with isobutylbenzene.[1][8][9] this compound emerges when the isobutylbenzene starting material is contaminated with its isomer, n-butylbenzene.
The synthetic route, particularly the Friedel-Crafts acylation step, does not distinguish between these two isomers.[2][9] Consequently, any n-butylbenzene present in the starting material will undergo the same sequence of reactions as isobutylbenzene, leading to the formation of this compound alongside the desired ibuprofen API.[3]
This pathway highlights a critical principle in pharmaceutical manufacturing: the quality of the final API is intrinsically linked to the purity of the starting materials. The most effective strategy for controlling Impurity B is, therefore, to rigorously test and qualify the isobutylbenzene raw material to ensure the absence or strict limitation of n-butylbenzene.
Pharmacopeial Status and Regulatory Control
Major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), officially recognize and control this compound as a specified impurity in ibuprofen.
| Pharmacopeia | Impurity Designation | Acceptance Criterion (Limit) |
| European Pharmacopoeia (EP) | Impurity B | ≤ 0.3%[10] |
| United States Pharmacopeia (USP) | Not explicitly named "Impurity B", but controlled under "Organic Impurities" | Any individual impurity: ≤ 0.3% Total impurities: ≤ 1.0%[11] |
Table 2: Pharmacopeial Limits for this compound (Ibuprofen Impurity B).
The EP monograph for ibuprofen provides a specific limit for Impurity B, underscoring its importance.[10] The USP takes a more general approach, controlling all individual unknown impurities to a standard threshold, which would include this compound.[11][12] Adherence to these limits is mandatory for an API to be deemed compliant and suitable for use in finished pharmaceutical products.
Analytical Control Strategy: Detection and Quantification
The structural similarity and identical molar mass of ibuprofen and Impurity B necessitate a high-resolution analytical technique for their separation and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the universally accepted method.[13]
The Causality of Method Selection
The choice of an RP-HPLC method is driven by the need to resolve two molecules with very subtle differences in polarity.
-
Stationary Phase: A C18 (octadecylsilane) column is standard, providing a nonpolar surface for hydrophobic interactions.
-
Mobile Phase: A mixture of an aqueous buffer (often containing phosphoric or chloroacetic acid to suppress the ionization of the carboxylic acid groups) and an organic modifier like acetonitrile is used.[14] The precise ratio and gradient are optimized to achieve baseline separation.
-
Detection: UV detection is employed, typically at a low wavelength like 214 nm or 220 nm, where the benzene ring of both molecules exhibits strong absorbance.[15]
The slight difference in hydrophobicity between the branched isobutyl group of ibuprofen and the linear n-butyl* group of Impurity B is what allows for their separation on a C18 column. The linear n-butyl chain generally has a slightly stronger interaction with the C18 stationary phase, leading to a longer retention time.[15]
Reference Standard Protocol: HPLC Analysis of Ibuprofen for Impurity B
The following protocol is a representative methodology based on pharmacopeial guidelines for the determination of related substances in ibuprofen.
Objective: To separate and quantify this compound (Impurity B) and other related substances in an Ibuprofen API sample.
1. Materials and Reagents:
-
Ibuprofen API (Test Sample)
-
Ibuprofen Reference Standard (RS)
-
Ibuprofen Impurity B Certified Reference Material (CRM)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (or Chloroacetic Acid)
-
Purified Water (Type I)
-
Valerophenone (Internal Standard, if required by specific monograph)[14]
2. Chromatographic System:
-
HPLC System: A gradient-capable HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent L1 packing).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 7 µL.
3. Solution Preparation:
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Test Solution: Accurately weigh and dissolve the Ibuprofen API sample in the diluent to obtain a final concentration of approximately 0.4 mg/mL.
-
Reference Solution (Impurity B): Prepare a stock solution of Ibuprofen Impurity B CRM in the diluent. Further dilute to a concentration corresponding to the reporting limit (e.g., 0.1% of the Test Solution concentration, which is 0.0004 mg/mL or 0.4 µg/mL).
-
Resolution Solution: Prepare a solution containing both Ibuprofen RS and Ibuprofen Impurity B CRM (e.g., 0.07 mg/mL of each) to verify the separation between the two peaks.
4. Chromatographic Procedure (Gradient Elution):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 48 | 52 |
| 3.0 | 48 | 52 |
| 13.0 | 15 | 85 |
| 16.0 | 15 | 85 |
This is a representative gradient and may require optimization.
5. System Suitability and Analysis:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Resolution Solution. The resolution between the ibuprofen peak and the Impurity B peak must be greater than 1.5.[10]
-
Inject the Reference Solution multiple times (e.g., n=6) and verify that the relative standard deviation (RSD) of the peak area is ≤ 5.0%.
-
Inject the Test Solution.
-
Identify the peak for Impurity B in the Test Solution chromatogram by comparing its retention time with that from the Reference Solution.
-
Calculate the percentage of Impurity B in the API sample using the principle of external standards, comparing the peak area of Impurity B in the test sample to the peak area in the reference solution.
Conclusion
This compound (Ibuprofen Impurity B) serves as a quintessential example of a process-related impurity whose control is paramount for ensuring the quality and safety of a widely used pharmaceutical, ibuprofen. Its origin as a byproduct of a contaminated starting material highlights the foundational importance of raw material qualification in drug manufacturing. The stringent limits set by global pharmacopeias and the reliance on high-resolution HPLC methods for its quantification demonstrate the rigorous scientific and regulatory standards applied in the pharmaceutical industry. For drug development professionals, a thorough understanding of the lifecycle of such impurities—from synthetic origin to analytical control—is not merely a matter of compliance but a core tenet of ensuring patient safety and product integrity.
References
- Ibuprofen EP Impurity B. (n.d.). Veeprho.
- Ibuprofen & Impurity Analysis in Mini-Tablets by Micro-HPLC. (n.d.). Axcend.
- Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. (n.d.). Waters Corporation.
- A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form. (2018). National Institutes of Health (NIH).
- Synthesis of Ibuprofen Degradation products and impurities. (n.d.). LGC Standards (via Amazon S3).
- Ibuprofen Monograph. (n.d.). USP-NF.
- USP 41 Official Monographs / Ibuprofen 2109. (2018). Regulations.gov.
- Aim at chemical synthesis through Ibuprofen. (2023). Medicilon.
- Synthesis of Ibuprofen. (n.d.). Chemistry Steps.
- Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2022). National Institutes of Health (NIH).
- IBUPROFEN Ibuprofenum. (2014). European Pharmacopoeia.
- IBUPROFEN Ibuprofenum. (2012). uspbpep.com.
- 2-(4-butylphenyl)propanoic acid. (n.d.). Chemsrc.
- Ibuprofen-impurities. (n.d.). Pharmaffiliates.
- Synthesis of ibuprofen from benzene. (2018). The Science Snail.
- Ibuprofen - Impurity B (Freebase). (n.d.). Pharmaffiliates.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 3. 2-(4-Butylphenyl)propionic acid, racemic | 3585-49-7 | IB15849 [biosynth.com]
- 4. veeprho.com [veeprho.com]
- 5. clearsynth.com [clearsynth.com]
- 6. (2RS)-2-(4-Butylphenyl)propanoic Acid | CymitQuimica [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medicilon.com [medicilon.com]
- 9. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 10. uspbpep.com [uspbpep.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. uspnf.com [uspnf.com]
- 13. waters.com [waters.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. drugfuture.com [drugfuture.com]
Introduction: Elucidating the Molecular Signature of an Ibuprofen-Related Compound
An In-Depth Technical Guide to the Spectroscopic Characterization of p-Butylhydratropic Acid
This compound, systematically known as 2-(4-butylphenyl)propanoic acid, is a notable organic compound primarily recognized in the pharmaceutical industry as a process impurity and metabolite of Ibuprofen. As a non-steroidal anti-inflammatory drug (NSAID), the rigorous quality control of Ibuprofen necessitates the accurate identification and quantification of such related substances. This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure and confirm the identity of this compound. Our approach moves beyond a mere presentation of data, focusing instead on the underlying principles and experimental rationale that ensure a self-validating analytical workflow.
The compound's identity is established by its unique CAS Number, 3585-49-7.[1][2][3] Its molecular formula is C₁₃H₁₈O₂ with a corresponding molecular weight of 206.28 g/mol .[1][4] This structural information serves as the foundation for the interpretation of the spectroscopic data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Proton (¹H) NMR provides detailed information about the number of different types of protons, their electronic environments, and the proximity of neighboring protons.
Rationale for Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to the compound's good solubility and the solvent's single, easily identifiable residual peak (~7.26 ppm), which does not interfere with the analyte signals.[5] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its sharp singlet signal does not overlap with most organic proton signals. A high-frequency spectrometer (e.g., 500 MHz) is employed to achieve better signal dispersion and simplify the interpretation of complex splitting patterns.[5]
Predicted ¹H NMR Data Interpretation: The structure of this compound suggests seven distinct proton environments. The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[6][7] Protons on the aromatic ring will be split into two doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the butyl and propanoic acid moieties will exhibit predictable chemical shifts and multiplicities based on their neighboring protons (n+1 rule).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11-12 | Broad Singlet | 1H |
| Aromatic (Ha) | ~7.20 | Doublet | 2H |
| Aromatic (Hb) | ~7.12 | Doublet | 2H |
| Methine (-CH) | ~3.68 | Quartet | 1H |
| Benzylic Methylene (-CH₂) | ~2.58 | Triplet | 2H |
| Propanoic Methyl (-CH₃) | ~1.50 | Doublet | 3H |
| Butyl Methylene (-CH₂CH₂CH₃) | ~1.55-1.65 | Multiplet | 2H |
| Butyl Methylene (-CH₂CH₃) | ~1.30-1.40 | Multiplet | 2H |
| Butyl Methyl (-CH₃) | ~0.91 | Triplet | 3H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the spectrometer frequency (e.g., 500 MHz). Acquire the spectrum using a standard pulse sequence with an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the signals to determine the relative proton ratios. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.
Caption: Standard workflow for an NMR experiment.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. Typically, spectra are acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.
Predicted ¹³C NMR Data Interpretation: The structure of this compound contains 11 unique carbon environments (two pairs of aromatic carbons are equivalent due to symmetry). The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.[6] The aromatic carbons appear in the typical 120-150 ppm range, while the aliphatic carbons of the butyl and propanoic groups appear in the more shielded upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~181 |
| Aromatic (C-CH) | ~141 |
| Aromatic (C-CH₂) | ~140 |
| Aromatic (CH, 2C) | ~129 |
| Aromatic (CH, 2C) | ~128 |
| Methine (CH) | ~45 |
| Benzylic Methylene (CH₂) | ~35 |
| Butyl Methylene (CH₂) | ~33 |
| Butyl Methylene (CH₂) | ~22 |
| Propanoic Methyl (CH₃) | ~18 |
| Butyl Methyl (CH₃) | ~14 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same tuned and shimmed instrument.
-
Acquisition Parameters: Switch the nucleus to ¹³C. Use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans is required (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.
-
Data Processing & Analysis: Process the data similarly to ¹H NMR. Assign the resulting singlets to the corresponding carbon atoms based on their expected chemical shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation. A small amount of the neat sample (if liquid or oil) or solid is placed directly on the ATR crystal (e.g., diamond). This avoids the need for preparing KBr pellets and is non-destructive.
IR Data Interpretation: The IR spectrum of this compound is dominated by features of the carboxylic acid and the aromatic ring. The most characteristic absorption is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretches.[8] The C=O stretch of the carbonyl group provides a strong, sharp signal.[8][9]
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 3000 - 2850 | Medium, Sharp | C-H Stretch | Aliphatic (sp³) |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1610, 1515 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Medium | C-O Stretch | Carboxylic Acid |
| ~920 | Broad, Medium | O-H Bend | Carboxylic Acid Dimer |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed. Identify the key absorption bands and assign them to the corresponding functional groups.
Caption: Key functional groups and their IR absorption regions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Rationale for Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying components in a mixture. However, carboxylic acids are polar and may require derivatization (e.g., silylation or methylation) to increase their volatility for GC analysis.[10] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source can analyze the compound directly in solution, often in negative ion mode ([M-H]⁻) to deprotonate the acidic proton.
Mass Spectrum Interpretation: In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (206.28). The most significant fragmentation pathway for carboxylic acids is often the cleavage of the bond adjacent to the carbonyl group. A prominent peak would be expected from the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 161 (M-45). Another characteristic fragment would be the tropylium-like ion resulting from cleavage at the alpha-carbon, yielding a significant peak at m/z 161.
Table 4: Predicted Key Fragments in EI-MS of this compound
| m/z Value | Proposed Identity |
| 206 | [M]⁺ (Molecular Ion) |
| 161 | [M - COOH]⁺ |
| 119 | [C₉H₁₁]⁺ (Butyl-tropylium ion) |
| 45 | [COOH]⁺ |
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: React a small amount of the sample with a silylating agent (e.g., BSTFA) in an appropriate solvent to convert the carboxylic acid to a trimethylsilyl (TMS) ester.[11]
-
GC Separation: Inject the derivatized sample into the GC. The sample is vaporized and travels through a capillary column (e.g., DB-5ms) where it is separated based on its boiling point and interaction with the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g., Electron Ionization at 70 eV).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection & Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Caption: Predicted EI-MS fragmentation of the parent molecule.
Conclusion: A Cohesive Spectroscopic Identity
The structural elucidation of this compound is a prime example of a self-validating analytical process where multiple spectroscopic techniques provide orthogonal and confirmatory data. NMR spectroscopy defines the precise C-H framework, IR spectroscopy confirms the presence of key functional groups (notably the carboxylic acid), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation patterns. Together, these methods create an unambiguous molecular signature, essential for the confident identification of this compound in research and quality control settings.
References
- Title: this compound Source: fdazilla.com URL:[Link]
- Source: gsrs.
- Title: Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis Source: PubMed Central (PMC) URL:[Link]
- Title: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000543)
- Title: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039)
- Title: 13C NMR Chemical Shifts - Organic Chemistry Data Source: Organic Chemistry D
- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]
- Title: interpreting infra-red spectra Source: Chemguide URL:[Link]
- Title: ¹H NMR Spectra and Interpretation (Part I) Source: Chemistry LibreTexts URL:[Link]
- Title: Table of IR Absorptions Source: University of Colorado Boulder URL:[Link]
- Title: Butyric Acid, TMS derivative - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
Sources
- 1. Buy this compound | 3585-49-7 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000543) [hmdb.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyric Acid, TMS derivative [webbook.nist.gov]
Methodological & Application
Application Note & Synthesis Protocol: 2-(4-butylphenyl)propanoic Acid
Introduction
2-(4-butylphenyl)propanoic acid, a close structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, is a compound of significant interest in pharmaceutical research. It serves as a reference standard in impurity profiling of Ibuprofen synthesis and as a scaffold for the development of new therapeutic agents.[1][2] The synthesis of this and related 2-arylpropanoic acids, often referred to as 'profens', is a cornerstone of industrial and medicinal chemistry.
This application note provides a comprehensive guide to the synthesis of 2-(4-butylphenyl)propanoic acid, detailing a robust and well-established synthetic route. The protocol is designed to be reproducible and scalable, with an emphasis on the underlying chemical principles and safety considerations. We will explore a common synthetic pathway involving a Friedel-Crafts reaction followed by hydrolysis.[3][4]
Chemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C13H18O2 | [5][6] |
| Molecular Weight | 206.28 g/mol | [2][5] |
| Boiling Point | 325.8 °C at 760 mmHg | [7][8] |
| Storage | 2°C - 8°C | [1] |
Safety Precautions: 2-(4-butylphenyl)propanoic acid is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[9] It is also suspected of damaging fertility or the unborn child.[9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[10]
Synthetic Pathway Overview
The synthesis of 2-(4-butylphenyl)propanoic acid can be efficiently achieved through a two-step process. The first step involves the Friedel-Crafts reaction of butylbenzene with ethyl 2-chloropropionate to form the intermediate, ethyl 2-(4-butylphenyl)propanoate. The subsequent step is the hydrolysis of this ester to yield the final product.
Sources
- 1. 2-(4-Butylphenyl)propionic acid, racemic | 3585-49-7 | IB15849 [biosynth.com]
- 2. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7 [chemicalbook.com]
- 3. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 5. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. (2RS)-2-(4-Butylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-(4-butylphenyl)propanoic acid | CAS#:3585-49-7 | Chemsrc [chemsrc.com]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols for the Hydrolysis of 2-(4-Butylphenyl)propionitrile to 2-(4-Butylphenyl)propanoic Acid
Abstract
This document provides a comprehensive technical guide for the hydrolysis of 2-(4-butylphenyl)propionitrile to its corresponding carboxylic acid, 2-(4-butylphenyl)propanoic acid. This transformation is a crucial step in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals, particularly within the 'profen' class of non-steroidal anti-inflammatory drugs (NSAIDs). We present two robust, field-proven protocols: a base-catalyzed method offering high yields and straightforward purification, and an acid-catalyzed alternative suitable for specific process requirements. The causality behind experimental choices, self-validating system designs, and in-depth mechanistic discussions are provided to empower researchers, scientists, and drug development professionals in achieving reliable and scalable results.
Introduction and Scientific Background
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. 2-(4-Butylphenyl)propanoic acid and its analogs are key intermediates in medicinal chemistry. The hydrolysis of the nitrile precursor, 2-(4-butylphenyl)propionitrile, represents a common and efficient route to access this important carboxylic acid scaffold.
The choice between acid- or base-catalyzed hydrolysis depends on several factors, including the stability of the substrate to harsh pH conditions, desired purity profile, and process economics. Both pathways proceed through a common intermediate, the corresponding amide, but the mechanistic details and practical considerations differ significantly.[1][2]
-
Base-Catalyzed Hydrolysis: Generally preferred for its typically cleaner reaction profile and high yields. The reaction is driven by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting carboxylate salt is soluble in the aqueous phase, allowing for easy separation from non-acidic organic impurities prior to acidification.[3][4]
-
Acid-Catalyzed Hydrolysis: This method involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon for attack by a weak nucleophile like water.[3] While effective, it can sometimes require harsher conditions and may lead to side reactions if the substrate is sensitive to strong acids.[1]
This guide will detail both methodologies, providing the necessary scientific rationale to enable robust application and adaptation.
Reaction Mechanisms: A Tale of Two Pathways
Understanding the underlying mechanisms is critical for troubleshooting and process optimization. Both acid and base-catalyzed nitrile hydrolyses are two-stage processes involving the initial formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.[1][3][5]
Base-Catalyzed Hydrolysis Mechanism
The base-catalyzed pathway begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the nitrile carbon. This process forms an anionic intermediate that is protonated by water to yield an imidic acid tautomer. This tautomer quickly rearranges to the more stable amide intermediate. Under sustained heating and basic conditions, the amide is then hydrolyzed via nucleophilic acyl substitution to form a carboxylate salt and ammonia. A final acidification step is required to furnish the desired carboxylic acid.[3][6]
Caption: Base-Catalyzed Hydrolysis Workflow.
Acid-Catalyzed Hydrolysis Mechanism
In the acid-catalyzed mechanism, the nitrile nitrogen is first protonated by a strong acid (e.g., H₃O⁺). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by water. A series of proton transfers leads to the formation of the amide intermediate. The amide is then further hydrolyzed under acidic conditions. The carbonyl oxygen of the amide is protonated, activating the carbonyl carbon for nucleophilic attack by water. Subsequent elimination of ammonia (which is protonated to ammonium, NH₄⁺) yields the final carboxylic acid.[3][6]
Caption: Acid-Catalyzed Hydrolysis Workflow.
Experimental Protocols
The following protocols are adapted from established procedures for structurally related 2-arylpropionitriles and are designed to be self-validating through clear in-process controls.[3][6]
Protocol 1: Base-Catalyzed Hydrolysis
This method, adapted from a robust Organic Syntheses procedure for 2-phenylpropionitrile, is recommended for its high yield and operational simplicity.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 2-(4-butylphenyl)propionitrile | >98% | Sigma-Aldrich | Starting material |
| Sodium Hydroxide (NaOH) | ACS Reagent, pellets | Fisher Scientific | |
| Diethyl Ether (Et₂O) | ACS Reagent | VWR | For extraction of non-acidic impurities |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, ~37% | J.T. Baker | For acidification |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | EMD Millipore | For drying organic extracts |
| Deionized Water | Type II or higher | - |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Short-path distillation apparatus
-
TLC plates (Silica gel 60 F₂₅₄)
-
GC-MS for reaction monitoring (optional)
Step-by-Step Procedure
-
Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-butylphenyl)propionitrile (e.g., 10.0 g, 53.4 mmol).
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (120 mL). The system will initially be biphasic.
-
Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to reflux (~105-110 °C oil bath temperature) with vigorous stirring.[6] The biphasic mixture will gradually become a single, homogeneous solution as the reaction proceeds and the sodium salt of the product forms.
-
In-Process Control (Reaction Monitoring): The reaction is typically complete within 4-6 hours. Monitor the disappearance of the starting nitrile.
-
TLC Analysis: Withdraw a small aliquot (0.1 mL), cool, acidify with 1M HCl, and extract with ethyl acetate. Spot on a silica gel TLC plate and elute with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize under UV light. The starting nitrile will have a higher Rf than the product acid.[6]
-
GC Analysis: An aliquot can be prepared as for TLC and analyzed by GC to confirm the absence of the starting material.[6]
-
-
Workup - Removal of Impurities: Once the reaction is complete, cool the solution to room temperature. Transfer the basic solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any non-acidic impurities, such as residual starting material or the intermediate amide.[6] Discard the organic layers.
-
Workup - Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid portionwise with swirling until the pH is ~1-2 (test with pH paper). A white precipitate of 2-(4-butylphenyl)propanoic acid will form.[6]
-
Isolation: Extract the product from the acidified aqueous suspension with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with water (1 x 60 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a liquid or low-melting solid.[6]
-
Purification: The crude product can be purified by vacuum distillation to afford the pure 2-(4-butylphenyl)propanoic acid.[6]
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is based on a patented procedure for the hydrolysis of the structurally similar 2-(4-isobutylphenyl)propionitrile.[3] It is an effective alternative, particularly in industrial settings.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 2-(4-butylphenyl)propionitrile | >98% | Sigma-Aldrich | Starting material |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, ~98% | Fisher Scientific | |
| Acetic Acid, glacial | ACS Reagent | VWR | Used as a co-solvent for homogeneity |
| Deionized Water | Type II or higher | - | |
| Toluene | ACS Reagent | J.T. Baker | For extraction |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | For washing |
Equipment
-
Round-bottom flask (250 mL) with appropriate joints
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Crystallization dish
Step-by-Step Procedure
-
Reaction Setup: In a 250-mL round-bottom flask, create a homogeneous solution by dissolving 2-(4-butylphenyl)propionitrile (e.g., 10.0 g, 53.4 mmol) in glacial acetic acid (approx. 40-50 mL).
-
Hydrolysis: Carefully add 65-75% aqueous sulfuric acid (prepared by slowly adding concentrated H₂SO₄ to water, e.g., ~30 mL). The amount should be at least one molar equivalent relative to the nitrile.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) with stirring for 5-10 hours.[3]
-
In-Process Control (Reaction Monitoring): Monitor the reaction's progress by TLC or GC as described in Protocol 1 to confirm the complete consumption of the starting nitrile.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice (~150 g) in a large beaker.
-
Isolation: Extract the product from the aqueous mixture with toluene (3 x 60 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acids. Caution: CO₂ evolution during bicarbonate wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., heptane or hexane) or by vacuum distillation.
Safety and Handling
-
Nitriles: Organic nitriles are toxic. Handle 2-(4-butylphenyl)propionitrile in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Acids and Bases: Concentrated acids (HCl, H₂SO₄) and strong bases (NaOH) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Extractions: Diethyl ether is extremely flammable. Perform extractions away from ignition sources. Ensure separatory funnels are properly vented to release pressure.
-
Reflux: Ensure that the condenser has a steady flow of cold water. Never heat a closed system.
References
- U.S. Patent 4,186,270. (1980). Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
- Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-Phenylpropionic Acid. Organic Syntheses, 76, 169. [Link]
- JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
- YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
- Testbook. (n.d.). Hydrolysis of Nitriles - Explanation, Process and FAQs. Testbook.com. [Link]
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
Sources
- 1. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 2. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN101565388B - Preparation method of 2-aryl propionitrile compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
Application Note: A Robust HPLC Method for the Chiral Separation of p-Butylhydratropic Acid Enantiomers
Abstract
This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of p-Butylhydratropic Acid. As a member of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), the enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and quantification critical for drug development, quality control, and pharmacokinetic studies.[1] This guide provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, explaining the scientific principles behind the method development to ensure both high resolution and analytical integrity.
Introduction and Scientific Principle
This compound, chemically known as 4-butyl-alpha-methylphenylacetic acid, possesses a single chiral center. The differential biological activity between enantiomers is a well-documented phenomenon in pharmacology.[1] Therefore, regulatory bodies and pharmaceutical developers require highly selective and sensitive analytical methods to ensure the safety and efficacy of chiral drugs.[2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most powerful and versatile technique for resolving enantiomers directly.[3][4]
This method employs a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate). The principle of separation on this type of CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[5][6] The chiral selector, a polysaccharide derivative, forms a helical structure creating chiral grooves and cavities.[7][8] Chiral recognition is achieved through a combination of multiple, simultaneous interactions, including:
-
Hydrogen Bonding: Between the analyte's carboxyl group and the carbamate groups on the CSP.
-
π-π Interactions: Between the aromatic rings of the analyte and the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Resulting from the polar functional groups on both the analyte and the CSP.
-
Steric Hindrance (Inclusion): Where one enantiomer fits more favorably into the chiral cavities of the CSP than the other.[9]
The enantiomer that forms the more stable, stronger-interacting complex with the CSP is retained longer on the column, thus enabling separation.[] The use of an acidic modifier in the mobile phase is essential for profens to suppress the ionization of the analyte's carboxylic acid group, which sharpens the peak shape and enhances resolution.[3][9]
Diagram 1: Chiral recognition mechanism leading to differential retention.
Methodology
This section details the necessary equipment, reagents, and the optimized chromatographic conditions for the successful separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or a guaranteed equivalent like CHIRALCEL® OD-H).[7][11]
-
Chemicals:
-
n-Hexane (or n-Heptane), HPLC Grade
-
2-Propanol (IPA), HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Racemic this compound standard
-
Chromatographic Conditions
All quantitative parameters for the method are summarized in the table below. This specific combination of a polysaccharide-based CSP with a normal phase eluent containing an acidic modifier is a well-established strategy for resolving profen-type NSAIDs.[9]
| Parameter | Condition |
| Chiral Stationary Phase | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Chromatographic Mode | Normal Phase[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Experimental Protocol
The following step-by-step protocol ensures the proper execution of the analysis. Adherence to these steps is critical for reproducibility and the overall validity of the results.
Step 1: Mobile Phase Preparation
-
Carefully measure 900 mL of HPLC-grade n-Hexane into a suitable 1 L solvent bottle.
-
Add 100 mL of HPLC-grade 2-Propanol to the same bottle.
-
Using a micropipette, add 1.0 mL of Trifluoroacetic Acid (TFA) to the mixture.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using a bath sonicator or an online degasser to prevent bubble formation in the pump heads.
Step 2: Standard Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase (diluent) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with the mobile phase. This yields a stock solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Step 3: HPLC System Setup and Equilibration
-
Install the Lux® Cellulose-1 (or equivalent) column into the HPLC column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump lines with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30-45 minutes, or until a stable baseline is achieved.
-
Expert Insight: Proper column equilibration is paramount in chiral chromatography. Insufficient equilibration can lead to significant shifts in retention times and poor reproducibility.[12]
-
Step 4: Injection and Data Acquisition
-
Place the prepared sample vial into the autosampler.
-
Set up the data acquisition software with the parameters listed in Table 1.
-
Inject 10 µL of the sample and begin the chromatographic run.
-
Allow the run to continue for a sufficient duration to ensure the elution of both enantiomeric peaks.
Diagram 2: Experimental workflow for chiral separation.
Expected Results and Discussion
Using the prescribed method, a baseline separation of the two this compound enantiomers should be achieved. The resulting chromatogram will display two distinct, well-resolved Gaussian peaks.
Performance Metrics
The quality of the chiral separation is defined by several key chromatographic parameters. The expected values for this method are summarized below.
| Performance Parameter | Symbol | Formula | Expected Value |
| Retention Factor 1 | k'₁ | (t₁ - t₀) / t₀ | ~2.0 - 3.0 |
| Retention Factor 2 | k'₂ | (t₂ - t₀) / t₀ | ~2.5 - 3.5 |
| Selectivity Factor | α | k'₂ / k'₁ | >1.2 |
| Resolution | Rs | 2(t₂ - t₁) / (w₁ + w₂) | >1.5 |
Where t₁ and t₂ are the retention times of the first and second eluting enantiomers, t₀ is the void time, and w₁ and w₂ are the peak widths at the base.
A resolution (Rs) value greater than 1.5 indicates baseline separation, which is the goal for accurate quantification. The selectivity factor (α) is a measure of the CSP's ability to differentiate between the two enantiomers.
Method Optimization Insights
-
Mobile Phase Composition: The percentage of the alcohol modifier (2-Propanol) is a critical parameter. Increasing the IPA concentration will decrease retention times for both enantiomers but may also reduce resolution. Conversely, decreasing the IPA concentration will increase retention and may improve resolution, but at the cost of a longer analysis time.
-
Temperature: Lowering the column temperature can sometimes enhance chiral selectivity by strengthening the transient diastereomeric interactions.[12] However, this may also increase column backpressure and analysis time. The recommended 25 °C provides a good balance.
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can improve efficiency and resolution.[12] The 1.0 mL/min flow rate is chosen as a standard starting point for good throughput.
Conclusion
The HPLC method detailed in this application note provides an effective and reliable solution for the chiral separation of this compound enantiomers. By utilizing a cellulose-based chiral stationary phase in normal phase mode with an acidic modifier, this protocol achieves excellent resolution and peak shape. This method is suitable for implementation in research, quality control, and drug development environments where the accurate assessment of enantiomeric purity is essential.
References
- A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Phenylpropanamide and Related Profens. Benchchem.
- Chiral HPLC Column. Phenomenex.
- Lux Cellulose-1 Chiral LC Columns. Phenomenex.
- Application Notes and Protocols for HPLC Enantiomeric Separation of Propionic Acid Derivatives. Benchchem.
- Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica.
- Lux Cellulose-1. Phenomenex - Chiral - HPLC-MART.
- Basics of chiral HPLC. Sigma-Aldrich.
- APPLICATIONS - [Chiral Application/LC] Ibuprofen / CHIRALCEL® OD-H. DAICEL.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Chiral HPLC Separations. Phenomenex.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 8. hplcmart.com [hplcmart.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Applications_Chiral-[Chiral Application/LC] Ibuprofen / CHIRALCEL® OD-H [smartilab.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Comprehensive NMR Characterization of 2-(4-butylphenyl)propanoic acid
Abstract
This application note provides a detailed protocol for the comprehensive nuclear magnetic resonance (NMR) characterization of 2-(4-butylphenyl)propanoic acid, a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1] The structural elucidation of such molecules is paramount for quality control and drug development. This guide outlines a systematic approach employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy for unambiguous structure verification and signal assignment. The causality behind experimental choices and the principles of spectral interpretation are discussed to ensure a thorough understanding of the characterization process.
Introduction
2-(4-butylphenyl)propanoic acid (Molecular Formula: C₁₃H₁₈O₂, Molecular Weight: 206.28 g/mol ) is a close structural analog of ibuprofen, differing by the substitution of an isobutyl group with a linear butyl group on the phenyl ring.[1] As an impurity in ibuprofen formulations, its unambiguous identification and quantification are critical for regulatory compliance and ensuring the safety and efficacy of the final drug product. NMR spectroscopy is an unparalleled analytical technique for the structural elucidation of small organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This document serves as a practical guide for researchers, providing a robust protocol for the complete NMR characterization of 2-(4-butylphenyl)propanoic acid. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.
Predicted NMR Spectral Data
Prior to experimental acquisition, predicting the NMR spectra of a target molecule is a valuable step for anticipating the results and aiding in the final spectral assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(4-butylphenyl)propanoic acid, generated using established NMR prediction algorithms and by drawing comparisons with structurally similar compounds like n-butylbenzene and propanoic acid derivatives.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-butylphenyl)propanoic acid
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1' | ~7.15 | d | 2H |
| H-2' | ~7.25 | d | 2H |
| H-2 | ~3.65 | q | 1H |
| H-3 | ~1.45 | d | 3H |
| H-1'' | ~2.58 | t | 2H |
| H-2'' | ~1.55 | sextet | 2H |
| H-3'' | ~1.32 | sextet | 2H |
| H-4'' | ~0.90 | t | 3H |
| COOH | ~11-12 | br s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-butylphenyl)propanoic acid
| Carbons | Predicted Chemical Shift (ppm) |
| C-1 | ~180 |
| C-2 | ~45 |
| C-3 | ~18 |
| C-1' | ~138 |
| C-2', C-6' | ~128 |
| C-3', C-5' | ~129 |
| C-4' | ~142 |
| C-1'' | ~35 |
| C-2'' | ~33 |
| C-3'' | ~22 |
| C-4'' | ~14 |
Experimental Workflow
The comprehensive NMR characterization of 2-(4-butylphenyl)propanoic acid follows a logical progression from sample preparation to the acquisition of a series of NMR experiments. Each experiment provides a unique piece of structural information, and together they form a cohesive and self-validating dataset.
Figure 1: A schematic overview of the experimental workflow for the NMR characterization of 2-(4-butylphenyl)propanoic acid.
Detailed Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the proper preparation of the sample.
Materials:
-
2-(4-butylphenyl)propanoic acid (10-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
Protocol:
-
Weigh approximately 10-20 mg of 2-(4-butylphenyl)propanoic acid into a small, clean vial.
-
Add 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the sample completely. If necessary, sonicate for a short period.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following experiments should be performed on a standard NMR spectrometer (e.g., 400 MHz or higher).
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Experimental Parameters (Typical):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Set automatically
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 20 ppm
4.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.
Experimental Parameters (Typical):
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Receiver Gain: Set automatically
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
4.2.3. ¹H-¹H COSY (Correlation Spectroscopy)
COSY is a 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds.
Experimental Parameters (Typical):
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Increments in F1: 256
-
Spectral Width (F1 and F2): 12 ppm
4.2.4. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a 2D NMR technique that shows correlations between protons and their directly attached carbons.
Experimental Parameters (Typical):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 2
-
Increments in F1: 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 180 ppm
Data Analysis and Interpretation
A systematic approach to analyzing the acquired NMR spectra is crucial for accurate structural elucidation.
¹H NMR Spectrum Analysis
-
Aromatic Region (~7.0-7.5 ppm): Expect two doublets, each integrating to 2H, characteristic of a para-substituted benzene ring.
-
Aliphatic Region (0.5-4.0 ppm):
-
A quartet around 3.65 ppm (1H) corresponds to the methine proton (H-2), split by the adjacent methyl group.
-
A doublet around 1.45 ppm (3H) corresponds to the methyl protons (H-3) of the propanoic acid moiety, split by the methine proton.
-
The butyl chain will exhibit a triplet for the terminal methyl group (H-4'', ~0.90 ppm), a triplet for the methylene group attached to the phenyl ring (H-1'', ~2.58 ppm), and two overlapping multiplets (sextets) for the two central methylene groups (H-2'' and H-3'', ~1.3-1.6 ppm).
-
-
Carboxylic Acid Proton (~11-12 ppm): A broad singlet corresponding to the acidic proton. Its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (~180 ppm): The signal for the carboxylic acid carbon (C-1).
-
Aromatic Carbons (~120-150 ppm): Four signals are expected for the para-substituted ring. Two will be for the protonated carbons and two for the quaternary carbons.
-
Aliphatic Carbons (~10-50 ppm): Signals for the methine (C-2) and methyl (C-3) carbons of the propanoic acid moiety, and the four carbons of the butyl chain will be observed in this region.
2D NMR Spectra Analysis
The 2D spectra are used to confirm the assignments made from the 1D spectra.
Figure 2: Key COSY and HSQC correlations for the structural confirmation of 2-(4-butylphenyl)propanoic acid.
-
COSY: Look for cross-peaks connecting H-2 and H-3, confirming the propanoic acid side chain. Also, trace the connectivity of the butyl chain from H-1'' to H-2'', H-2'' to H-3'', and H-3'' to H-4''. The aromatic protons H-1' and H-2' will also show a correlation.
-
HSQC: Each proton signal (except the carboxylic acid proton) should show a correlation to a carbon signal. This allows for the unambiguous assignment of each protonated carbon. For example, the proton at ~3.65 ppm (H-2) will correlate with the carbon at ~45 ppm (C-2).
Conclusion
The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2-(4-butylphenyl)propanoic acid. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently verify the identity and purity of this important ibuprofen-related compound. This self-validating system of experiments ensures the scientific integrity of the structural assignment, which is crucial in the fields of pharmaceutical analysis and drug development.
References
- LookChem. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID. [Link]
- PubChem. 2-(4-tert-butylphenyl)propanoic acid. [Link]
- SpectraBase. N-Butyl-benzene. [Link]
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
- NMRium. Predict - NMRium demo. [Link]
- PROSPRE. 1H NMR Predictor. [Link]
- Mestrelab Research. Mnova NMRPredict. [Link]
- Chemsrc. 2-(4-butylphenyl)propanoic acid. [Link]
- Pharmaffiliates. (R)-2-(4-Butylphenyl)propanoic Acid. [Link]
Sources
- 1. 2-(4-Butylphenyl)propionic acid, racemic | 3585-49-7 | IB15849 [biosynth.com]
- 2. spectrabase.com [spectrabase.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: Utilizing p-Butylhydratropic Acid as a Reference Standard in Chromatography
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of p-Butylhydratropic Acid in Pharmaceutical Analysis
This compound, known chemically as 2-(4-Butylphenyl)propanoic acid, is a critical compound in pharmaceutical quality control. It is structurally related to widely used non-steroidal anti-inflammatory drugs (NSAIDs) and is most notably recognized as "Ibuprofen Impurity B" within pharmacopoeial frameworks.[1][2][3] Its presence, even in trace amounts, can be indicative of the purity and the specific synthetic route of a drug substance. Therefore, its accurate quantification is paramount to ensuring the safety and efficacy of the final drug product.
This document serves as a comprehensive guide to using this compound as a reference standard in chromatographic applications. As a reference standard, this highly characterized material is used to confirm the identity and determine the concentration of this specific impurity in a sample, ensuring that analytical methods are precise, accurate, and reproducible. We will delve into the physicochemical properties that dictate its chromatographic behavior, provide a detailed protocol for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and outline the principles of method validation in accordance with established regulatory guidelines.
Physicochemical Properties and Chromatographic Considerations
The successful development of a robust chromatographic method hinges on a fundamental understanding of the analyte's chemical nature. This compound is an aromatic carboxylic acid, and its properties directly influence the choice of column, mobile phase, and detector.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale for Chromatographic Method |
| Chemical Formula | C₁₃H₁₈O₂ | Indicates a significant non-polar character due to the butylphenyl group. |
| Molecular Weight | 206.28 g/mol [2][4] | Standard molecular weight for a small organic molecule. |
| Structure | Aromatic carboxylic acid | The phenyl ring provides a strong chromophore for UV detection. The carboxylic acid group's ionization is pH-dependent, affecting retention. |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol) | Dictates the choice of diluent for standard and sample preparation. |
| pKa | ~4.5 (estimated) | To ensure consistent retention and good peak shape in RP-HPLC, the mobile phase pH should be controlled to be at least 1.5-2 units below the pKa, keeping the acid in its neutral, more retentive form. |
| UV Maximum (λmax) | ~220-230 nm | The aromatic ring allows for sensitive detection using a standard UV detector. |
Causality in Method Design:
-
Choice of Technique (RP-HPLC): The molecule possesses both a non-polar butylphenyl group and a polar carboxylic acid group, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The non-polar stationary phase (like C18) will interact with the butylphenyl group, providing retention.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse for separating small molecules of intermediate polarity. Its long alkyl chains provide sufficient hydrophobic interaction with the butylphenyl moiety of the analyte for effective retention and separation from other components.
-
Mobile Phase: A typical mobile phase for a compound like this is a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer.
-
Organic Solvent: Acetonitrile is often preferred for its lower viscosity and UV transparency. The percentage of organic solvent controls the elution strength; a higher percentage will decrease retention time.
-
Aqueous Buffer: An acidic buffer (e.g., phosphate buffer at pH 2.5-3.0) is crucial. By keeping the mobile phase pH well below the pKa of the carboxylic acid group, we suppress its ionization. The neutral, protonated form of the acid is more hydrophobic and will be retained more strongly and consistently on the C18 column, resulting in a sharp, symmetrical peak. Without pH control, peak tailing and shifting retention times are common.
-
-
Detection (UV): The phenyl group in this compound contains a chromophore that absorbs UV light, making a UV detector a simple, robust, and cost-effective choice for quantification.
Application Protocol: Quantification of this compound using RP-HPLC
This protocol provides a validated starting point for the quantification of this compound in a drug substance.
Materials and Reagents
-
This compound Reference Standard (of known purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Drug Substance/Product Sample for analysis
Chromatographic System and Conditions
Table 2: Recommended HPLC Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV/Vis or DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Preparation of Solutions
a) 25 mM Phosphate Buffer (pH 3.0):
-
Weigh and dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
b) Mobile Phase Preparation:
-
Mix 600 mL of Acetonitrile with 400 mL of the prepared 25 mM Phosphate Buffer (pH 3.0).
-
Degas the mobile phase using sonication or vacuum degassing.
c) Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water (50:50 v/v). This will be used to dissolve the standards and samples.
d) Standard Stock Solution (e.g., 200 µg/mL):
-
Accurately weigh approximately 20 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
e) Working Standard and Calibration Solutions:
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent. A typical range for impurity analysis might be 0.1 µg/mL to 5 µg/mL.
-
The working standard solution should be prepared at a concentration that reflects the expected level of the impurity in the sample (e.g., 1.0 µg/mL).
f) Sample Preparation:
-
Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a volumetric flask (e.g., 50 mL).
-
Dissolve and dilute to volume with the diluent. This gives a high concentration of the main component.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from solution preparation to final data analysis.
Caption: Workflow for Chromatographic Analysis using a Reference Standard.
System Suitability Testing (SST)
Before analyzing samples, the chromatographic system must be verified to be performing adequately. This is a self-validating step.
-
Inject the working standard solution (e.g., 1.0 µg/mL) six times.
-
Calculate the performance parameters.
Table 3: Typical System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is typically required.
-
Quantification: Using the peak area for this compound in the sample chromatogram, calculate its concentration using the regression equation from the calibration curve.
-
Calculate Impurity Percentage:
-
% Impurity = [(Concentration of Impurity in Sample (µg/mL)) / (Concentration of Drug Substance in Sample (µg/mL))] x 100
-
Method Validation Principles (ICH Q2(R1))
Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[7][8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the main drug substance, other impurities, degradation products). This is often demonstrated by analyzing a placebo, spiking the sample with the impurity, and assessing peak purity using a Diode Array Detector (DAD).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Established by running a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. Typically determined by spike recovery studies, where a known amount of the reference standard is added to the sample matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
The use of this compound as a reference standard is a fundamental requirement for the quality control of certain pharmaceutical products. A well-characterized reference standard, coupled with a robust and validated RP-HPLC method, provides the foundation for accurate impurity profiling. The protocol and principles outlined in this guide are designed to provide scientists with a comprehensive framework for implementing this analysis, ensuring that methods are scientifically sound, reproducible, and compliant with global regulatory expectations. The causal explanations behind each methodological choice empower the analyst to not only follow the protocol but also to troubleshoot and adapt it as necessary.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- This compound, (R)- | C13H18O2.
- This compound. gsrs.
- This compound, (R)-. gsrs.
- Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen.
Sources
- 1. Buy this compound | 3585-49-7 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Butylhydratropic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
Application Notes and Protocols for Cell-Based Assays to Determine p-Butylhydratropic Acid Cytotoxicity
Introduction: Unveiling the Cellular Impact of p-Butylhydratropic Acid
This compound, also known as butibufen, is a carboxylic acid belonging to the 2-arylpropionic acid class of compounds, a structural motif shared with well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][2][3] Its chemical formula is C₁₄H₂₀O₂ with a molecular weight of 220.31 g/mol .[2] While its primary pharmacological action is associated with the inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory, analgesic, and antipyretic effects, the broader cytotoxic potential of this compound warrants in-depth investigation.[1] Understanding the cytotoxicity of this compound is crucial for its potential therapeutic applications and for a comprehensive toxicological assessment.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using a suite of robust cell-based assays. We will delve into the principles behind key assays, provide step-by-step protocols, and offer insights into data interpretation, empowering you to generate reliable and reproducible results.
Guiding Principles: A Multi-Faceted Approach to Cytotoxicity Testing
A single assay rarely tells the whole story of a compound's cytotoxic profile. Therefore, we advocate for a multi-parametric approach, employing assays that probe different aspects of cellular health. This strategy provides a more comprehensive and validated understanding of the mechanisms through which this compound may exert cytotoxic effects. The three pillars of our recommended approach are:
-
Metabolic Viability Assessment (MTT Assay): This assay provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population. It serves as an excellent initial screening tool to determine the concentration-dependent effects of this compound.
-
Cell Membrane Integrity Evaluation (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a reliable indicator of necrosis or late-stage apoptosis.
-
Apoptosis Detection (Caspase-3/7 Assay): This assay specifically measures the activity of key executioner caspases, caspase-3 and caspase-7, which are central to the apoptotic cascade. Detecting the activation of these caspases provides direct evidence of programmed cell death.
By combining these assays, researchers can not only quantify the extent of cytotoxicity but also begin to elucidate the underlying mechanisms of cell death induced by this compound.
Experimental Design Considerations: Setting the Stage for Success
Before embarking on the specific assay protocols, it is crucial to consider the following experimental design elements to ensure the integrity and reproducibility of your findings.
Cell Line Selection
The choice of cell line is paramount and should be guided by the research question. For general cytotoxicity screening, a panel of cell lines is recommended, including both cancerous and non-cancerous lines to assess for potential selective toxicity. Based on studies of structurally similar 2-arylpropionic acid derivatives, the following cell lines are suggested starting points:
-
Cancer Cell Lines:
-
A549 (Human Lung Carcinoma): A widely used model for lung cancer studies.
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized breast cancer cell line.
-
HepG2 (Human Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity.
-
HCT-116 (Human Colorectal Carcinoma): A model for colon cancer research.
-
-
Non-Cancerous Cell Lines:
-
NIH/3T3 (Mouse Embryonic Fibroblast): A common model for healthy, non-transformed cells.
-
Vero (Monkey Kidney Epithelial Cells): Often used in toxicological screenings.
-
Concentration Range and Exposure Time
A broad range of this compound concentrations should be tested to determine the dose-dependent effects and to calculate the half-maximal inhibitory concentration (IC50). Based on data from related compounds, a starting range of 1 µM to 1000 µM is recommended. Exposure times of 24, 48, and 72 hours are standard to assess both acute and chronic effects.
Controls: The Foundation of Valid Data
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. The final solvent concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Positive Control (for LDH and Caspase assays): A known cytotoxic agent to ensure the assay is performing correctly. For the LDH assay, a lysis buffer is used to induce maximum LDH release. For the caspase assay, a known apoptosis inducer like staurosporine can be used.
Protocol 1: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure time (24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4] Incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
Protocol 2: LDH Cytotoxicity Assay for Membrane Integrity
The LDH assay measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. This colorimetric assay relies on a coupled enzymatic reaction where LDH reduces NAD⁺ to NADH, which then reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Workflow Diagram: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of stop solution to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for measuring the activity of caspases-3 and -7, key executioners of apoptosis.[8] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[8] The signal intensity is directly proportional to the amount of active caspase-3/7.[9]
Workflow Diagram: Caspase-Glo® 3/7 Assay
Caption: Workflow for detecting apoptosis using the Caspase-Glo® 3/7 assay.
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Preparation and Treatment: Follow steps 2 and 3 of the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10] Allow the reagent to equilibrate to room temperature before use.[10]
-
Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[10]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.[10] Incubate at room temperature for 1 to 3 hours.[10]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the caspase-3/7 activity. Data can be presented as fold change in luminescence relative to the untreated control.
Data Interpretation and Expected Outcomes
The combination of these three assays will provide a comprehensive picture of this compound's cytotoxic effects.
| Assay | Metric | Interpretation |
| MTT | IC50 value | The concentration of this compound that reduces cell viability by 50%. A lower IC50 indicates higher cytotoxicity. |
| LDH | % Cytotoxicity | The percentage of cells with compromised membrane integrity. An increase in LDH release suggests necrotic or late apoptotic cell death. |
| Caspase-3/7 | Fold change in luminescence | An increase in luminescence indicates the activation of executioner caspases, a hallmark of apoptosis. |
Expected Outcomes:
-
Scenario 1: Dose-dependent decrease in MTT signal, increase in LDH release, and increase in caspase-3/7 activity. This would strongly suggest that this compound induces apoptosis, leading to secondary necrosis at higher concentrations or longer exposure times.
-
Scenario 2: Dose-dependent decrease in MTT signal and increase in LDH release, with no significant change in caspase-3/7 activity. This may indicate that the primary mode of cell death is necrosis.
-
Scenario 3: Dose-dependent decrease in MTT signal with no significant increase in LDH release or caspase-3/7 activity. This could suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect, or that cell death occurs through a caspase-independent pathway.
Further Mechanistic Insights: Beyond the Core Assays
The results from these primary assays can guide further investigations into the specific molecular mechanisms of this compound-induced cytotoxicity. Potential avenues for deeper exploration include:
-
Mitochondrial Membrane Potential: Investigating changes in the mitochondrial membrane potential using dyes like JC-1 can provide further evidence for the involvement of the intrinsic apoptotic pathway.
-
Reactive Oxygen Species (ROS) Production: Some NSAIDs are known to induce oxidative stress. Measuring ROS levels can elucidate this as a potential mechanism of cytotoxicity.
-
Cell Cycle Analysis: Flow cytometry-based cell cycle analysis can determine if this compound causes cell cycle arrest at specific checkpoints.
-
Western Blotting: Analysis of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, cytochrome c release) and cell cycle regulation (e.g., cyclins, CDKs) can provide more detailed mechanistic information.
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound's cytotoxicity. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can obtain reliable and detailed insights into the cellular effects of this compound. This information is invaluable for both fundamental research and the preclinical development of this compound and its derivatives.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- 3H Biomedical. (n.d.). LDH Cytotoxicity Assay.
- Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates.
- protocols.io. (2021). Caspase 3/7 Activity.
- JoVE. (2021). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants.
- protocols.io. (2021). LDH cytotoxicity assay.
- InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- PubChem. (n.d.). Butibufen.
- Zimra, Y., Wasserman, L., Maron, L., Shaklai, M., Nudelman, A., & Rephaeli, A. (1998). Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells.
- PubChem. (n.d.). Butibufen, (R)-.
- ResearchGate. (n.d.). IC50 values after CGA treatment of breast cancer cell lines included in the study.
- Tong, Z., Wu, X., & Chen, C. S. (2006). Cytotoxicity of a non-cyclooxygenase-2 inhibitory derivative of celecoxib in non-small-cell lung cancer A549 cells. Lung cancer (Amsterdam, Netherlands), 52(1), 117–124.
- Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911.
- Lee, J. H., Park, J. H., Kim, J. H., Lee, J. Y., & Lee, J. S. (2022). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Marine drugs, 20(11), 699.
- PubChem. (n.d.). This compound, (R)-.
- Chen, J., & Chen, J. (2006). Valproic acid and butyrate induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B. Molecular cancer, 5, 71.
- Metwally, K. A., Yaseen, S. H., Lashine, E. S. M., El-Fayomi, H. M., & El-Sadek, M. E. (2007). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. European journal of medicinal chemistry, 42(2), 152–160.
- De Luca, L., Angeli, A., & Supuran, C. T. (2021). Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects. Molecules (Basel, Switzerland), 26(13), 3959.
- Chen, J., & Chen, J. (2006). Valproic acid and butyrate induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B. Molecular cancer, 5, 71.
- ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via....
- Smith, C., & Davids, L. M. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PloS one, 17(6), e0269222.
- Warner, T. D., & Mitchell, J. A. (2002). Potential alternatives to COX 2 inhibitors.
- Murata, M., Yamashita, K., Sakamoto, Y., & Kishi, K. (2019). Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity.
Sources
- 1. echemi.com [echemi.com]
- 2. Butibufen | C14H20O2 | CID 41643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butibufen | Non-steroidal Compound | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 10. promega.com [promega.com]
Application Notes and Protocols for the Derivatization of p-Butylhydratropic Acid for Gas Chromatographic Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of p-Butylhydratropic Acid
This compound, a non-steroidal anti-inflammatory drug (NSAID) intermediate and a potential metabolite, presents a significant analytical challenge for gas chromatography (GC). Its carboxylic acid functional group leads to high polarity and low volatility, resulting in poor chromatographic performance characterized by broad, tailing peaks, and potential thermal degradation within the GC inlet.[1][2] To overcome these limitations and enable robust, reproducible quantification, derivatization is an essential sample preparation step.[2][3][4] This process chemically modifies the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative, making the analyte amenable to GC analysis.[2][3][5]
This comprehensive guide provides detailed protocols and the underlying scientific rationale for two primary derivatization strategies for this compound: Silylation and Esterification (specifically, Methylation) . The selection of a particular method will depend on laboratory resources, sample matrix, and desired analytical outcomes.
Pillar 1: Silylation - The Versatile Approach
Silylation is a widely employed derivatization technique that involves the replacement of active hydrogen atoms in polar functional groups with a trimethylsilyl (TMS) group.[5][6] This chemical modification effectively shields the polar carboxyl group, significantly reducing hydrogen bonding and increasing the volatility of the analyte.[3][6]
Mechanism of Silylation:
The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent, with the subsequent elimination of a stable leaving group. The general reaction is as follows:
R-COOH + Silylating Reagent → R-COOSi(CH₃)₃ + Byproducts
Commonly used silylating reagents for carboxylic acids include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][7][8] These reagents are highly effective and produce volatile, neutral byproducts that typically do not interfere with the chromatography.[6] For sterically hindered or less reactive carboxylic acids, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent mixture to enhance the reaction rate.[3][4]
Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS
This protocol outlines the derivatization of this compound using one of the most common and powerful silylating agents.
Materials:
-
This compound standard or sample extract (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Water is detrimental to silylation reactions as it will preferentially react with the silylating reagent, reducing the yield of the desired derivative.[4] If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in the reaction vial, add 100 µL of anhydrous solvent to redissolve the analyte. Subsequently, add 100 µL of BSTFA + 1% TMCS. The silylating reagent should be in molar excess to drive the reaction to completion.[4]
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[5] The elevated temperature accelerates the reaction rate.
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The derivatized sample is now ready for direct injection into the GC system.[5]
Workflow for Silylation of this compound:
Caption: Workflow for the silylation of this compound.
Expected Outcome:
The silylation of this compound will yield its corresponding trimethylsilyl ester, a more volatile and thermally stable compound suitable for GC analysis.
Chemical Reaction for Silylation:
Caption: Silylation reaction of this compound.
Pillar 2: Esterification (Methylation) - The Robust Alternative
Esterification is a classic and highly reliable derivatization method for carboxylic acids.[9][10] The most common form for GC analysis is methylation, which converts the carboxylic acid into its corresponding methyl ester.[1][10] Methyl esters are generally more stable than their silyl counterparts, particularly in the presence of trace amounts of moisture.[10]
Mechanism of Esterification with BF₃-Methanol:
Boron trifluoride (BF₃) in methanol is a widely used and effective reagent for the esterification of carboxylic acids.[11][12] BF₃ acts as a Lewis acid catalyst, activating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more susceptible to nucleophilic attack by methanol.[11] The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to form the methyl ester.[11]
Experimental Protocol: Methylation of this compound with BF₃-Methanol
This protocol provides a robust method for the preparation of the methyl ester of this compound.
Materials:
-
This compound standard or sample extract
-
BF₃-Methanol solution (10-14% w/w)
-
Hexane (or other non-polar organic solvent)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials (5 mL) with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Separatory funnel or centrifuge tubes
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Step-by-Step Methodology:
-
Sample Preparation: Weigh 1-10 mg of the sample containing this compound into a reaction vial.[11] If the sample is in a non-polar organic solvent, it can be used directly. If in an aqueous solution, evaporate to dryness first.[11]
-
Reagent Addition: Add 2 mL of BF₃-Methanol solution to the sample.[11]
-
Reaction Incubation: Tightly cap the vial and heat at 60°C for 5-10 minutes.[2][11][13] For more complex matrices or potentially hindered acids, the reaction time and temperature may need optimization.[2][14]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[11] Vortex vigorously for 1 minute to extract the newly formed methyl ester into the organic (hexane) layer.[11][15]
-
Phase Separation: Allow the layers to separate. This can be facilitated by centrifugation at a low speed.
-
Washing and Drying: Carefully transfer the upper organic layer to a clean vial. To remove any residual BF₃ and methanol, wash the organic layer with 1-2 mL of saturated NaCl solution. After separation, transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any remaining water.
-
Analysis: The dried organic extract containing the derivatized this compound is ready for injection into the GC system.
Workflow for Methylation of this compound:
Caption: Workflow for the methylation of this compound.
Data Presentation: Comparison of Derivatization Methods
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (BF₃-Methanol) |
| Reaction Time | 30 minutes | 5-10 minutes |
| Reaction Temperature | 60-70°C | 60°C |
| Sample Work-up | Minimal (direct injection) | Multi-step (extraction, washing, drying) |
| Derivative Stability | Sensitive to moisture | Generally more stable |
| Byproducts | Volatile and non-interfering | Water (removed during work-up) |
| Reagent Handling | Moisture sensitive | Corrosive, handle with care |
Trustworthiness: A Self-Validating System
For both protocols, it is imperative to include quality control measures to ensure the validity of the results.
-
Reagent Blank: A reagent blank, containing all solvents and reagents but no analyte, should be run with each batch of samples to check for contamination.[11]
-
Derivatization Efficiency: To confirm that the derivatization has gone to completion, analyze aliquots at different time points during method development until no further increase in the product peak is observed.[11]
-
Calibration Standards: Derivatized calibration standards of this compound should be prepared and analyzed alongside the samples to ensure accurate quantification.
Conclusion: Selecting the Optimal Derivatization Strategy
The choice between silylation and esterification for the GC analysis of this compound depends on the specific requirements of the assay.
-
Silylation with BSTFA offers a rapid, single-step derivatization with minimal sample work-up, making it ideal for high-throughput applications. However, meticulous attention must be paid to maintaining anhydrous conditions.
-
Esterification with BF₃-Methanol provides a robust and reliable method that yields a more stable derivative. While the multi-step work-up is more time-consuming, it is less susceptible to interference from trace amounts of water.
By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers, scientists, and drug development professionals can successfully derivatize this compound for accurate and reproducible GC analysis.
References
- Acids: Derivatization for GC Analysis.
- Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.Benchchem.
- A Guide to Derivatiz
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Derivatization for Gas Chrom
- The Use of Derivatization Reagents for Gas Chrom
- GC Derivatiz
- Derivatiz
- Derivatiz
- BF3-Methanol, 10% w/w.Supelco - Sigma-Aldrich.
- Derivatization Reactions and Reagents for Gas Chrom
- Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic M
- Derivatization of Drug Substances with MSTFA.Sigma-Aldrich.
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.Benchchem.
- Technical Support Center: Derivatization of Polyunsaturated F
- Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
- Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in w
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scispace.com [scispace.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phoenix-sci.com [phoenix-sci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. weber.hu [weber.hu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for p-Butylhydratropic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of an Ibuprofen Analog
In the landscape of medicinal chemistry, the exploration of structural analogs of established drugs provides a fertile ground for the discovery of novel therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles. p-Butylhydratropic Acid, also known as (2RS)-2-(4-Butylphenyl)propanoic acid, presents itself as an intriguing candidate for such investigation. Primarily recognized as Impurity B in the synthesis of the widely-used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, its structural similarity suggests a potential for related biological activity. This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and bioassay methodologies for researchers, scientists, and drug development professionals.
While direct literature on the medicinal applications of this compound is sparse, its core structure—a 2-arylpropanoic acid—positions it as a prime candidate for investigation into anti-inflammatory, analgesic, and potentially other therapeutic areas. This document will, therefore, leverage established principles of medicinal chemistry and NSAID research to propose a roadmap for its scientific exploration.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(4-butylphenyl)propanoic acid | PubChem |
| Synonyms | This compound, (R)-2-(4-Butylphenyl)-propionic acid | PubChem |
| Molecular Formula | C13H18O2 | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| CAS Number | 3585-49-7 | Sigma-Aldrich |
Potential Medicinal Chemistry Applications
Given its structural resemblance to Ibuprofen, the primary hypothesized application of this compound lies in the realm of anti-inflammatory and analgesic agents. The key structural difference is the presence of a n-butyl group instead of an isobutyl group on the phenyl ring. This modification could subtly alter its binding affinity and selectivity for its molecular targets, potentially leading to a different efficacy and side-effect profile.
Furthermore, the carboxylic acid moiety offers a versatile handle for derivatization. This opens up avenues for creating prodrugs with enhanced solubility, bioavailability, or targeted delivery.[2][3][4] For instance, esterification could lead to prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Proposed Mechanism of Action: COX Inhibition
It is hypothesized that this compound, like Ibuprofen and other NSAIDs, exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action for this compound.
Synthetic Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through various methods common for 2-arylpropanoic acids. A plausible and adaptable route is outlined below, based on the well-established Friedel-Crafts acylation followed by reduction and subsequent oxidation.
Sources
- 1. This compound, (R)- | C13H18O2 | CID 50999228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Compounds from p-Butylhydratropic Acid
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of p-Butylhydratropic Acid, more commonly known as Ibuprofen, as a versatile starting material for the synthesis of novel compounds. Moving beyond its established role as a non-steroidal anti-inflammatory drug (NSAID), we explore the chemical reactivity of its carboxylic acid moiety to develop derivatives with potentially enhanced therapeutic profiles or entirely new biological activities. This guide explains the causal mechanisms behind synthetic choices, provides detailed, self-validating laboratory protocols, and presents data in a clear, accessible format to empower innovation in medicinal chemistry.
Introduction: Reimagining a Common Drug Scaffold
This compound, or Ibuprofen (2-(4-isobutylphenyl)propanoic acid), is a cornerstone of modern medicine, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its widespread availability, well-understood safety profile, and synthetically accessible structure make it an ideal scaffold for drug discovery programs. The primary driver for creating derivatives has been to mitigate the gastrointestinal side effects associated with long-term use, which are largely attributed to the free carboxylic acid group.[1][4] By modifying this functional group, researchers can create prodrugs or new chemical entities with altered pharmacokinetics, improved safety, and a broader spectrum of bioactivity, including antimicrobial, anticancer, and enhanced anti-inflammatory effects.[4][5]
The core of Ibuprofen's reactivity lies in its carboxylic acid group, which readily undergoes classic reactions such as esterification and amidation, providing a gateway to a vast chemical space of novel derivatives.[1][6]
Table 1: Physicochemical Properties of this compound (Ibuprofen)
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 76°C (169°F) | [2] |
| Solubility | Slightly soluble in water; soluble in most organic solvents | [2] |
| pKa | 4.4 - 4.9 | [7] |
Core Synthetic Strategies: Modifying the Carboxylic Acid Terminus
The primary locus for derivatization of this compound is the carboxylic acid functional group. The following sections detail validated protocols for its conversion into two key classes of derivatives: esters and amides. These reactions serve as foundational steps for creating a diverse library of novel compounds.
Application Note 1: Synthesis of this compound Esters
Principle of the Method: Esterification, particularly the Fischer-Speier method, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[8] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[9] The purpose of this modification is often to create a prodrug; the ester can mask the acidic carboxyl group, potentially reducing gastric irritation and improving lipophilicity, which may alter absorption and distribution profiles. The ester is later hydrolyzed in vivo by esterase enzymes to release the active Ibuprofen molecule. Microwave-assisted esterification has also been shown to dramatically reduce reaction times.[6]
Experimental Workflow: Ester Synthesis
Caption: Workflow for the synthesis of this compound esters.
Detailed Protocol: Synthesis of Methyl 2-(4-isobutylphenyl)propanoate
This protocol is adapted from established microwave-assisted methods for Ibuprofen esterification.[6]
-
Reagent Preparation: In a 50 mL round-bottom flask suitable for microwave synthesis, add this compound (Ibuprofen) (2.06 g, 10 mmol).
-
Solvent and Catalyst Addition: Add methanol (20 mL) to the flask. Carefully add concentrated sulfuric acid (0.2 mL) dropwise while gently swirling the mixture.
-
Causality Note: Methanol acts as both the solvent and the reactant. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[9]
-
-
Microwave Reaction: Seal the flask and place it in a microwave reactor. Heat the mixture to 80°C for 10-15 minutes.
-
Causality Note: Microwave irradiation provides rapid, uniform heating, which significantly accelerates the rate of this typically slow reaction, driving the equilibrium towards the product side.[6]
-
-
Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The product spot should have a higher Rf value than the starting carboxylic acid.
-
Work-up: After cooling, pour the reaction mixture into a beaker containing 100 mL of cold distilled water. An oily layer or precipitate of the ester will form.
-
Causality Note: Esters are generally insoluble in water, while the excess alcohol and acid catalyst are soluble, allowing for initial separation.[8]
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary to obtain the pure methyl ester.
Table 2: Representative Data for Ibuprofen Ester Synthesis
| Alcohol Substrate | Reaction Time (Microwave) | Yield (%) | Reference |
| Methanol | 10 min | 84 | [6] |
| Ethanol | ~15 min | >80 | [5] |
| Propanol | ~20 min | >75 | [5] |
Application Note 2: Synthesis of this compound Amides
Principle of the Method: The direct formation of an amide from a carboxylic acid and an amine is challenging because amines are basic and will react with the acidic carboxylic acid in a non-productive acid-base reaction. To facilitate amide bond formation, a coupling agent or activator is required.[10] Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[9][11] Amide derivatives are of significant interest because the amide bond is a key feature in many pharmaceuticals and is generally more resistant to hydrolysis than an ester bond. This strategy allows for the introduction of diverse amine-containing moieties, which can profoundly alter the compound's biological activity.[1][4]
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of this compound amides.
Detailed Protocol: Synthesis of N-Benzyl-2-(4-isobutylphenyl)propanamide
-
Reagent Preparation: Dissolve this compound (Ibuprofen) (2.06 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Coupling Agent Addition: While stirring, add a solution of dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
Causality Note: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate.[9] Adding the DCC solution at 0°C helps to control the exothermic reaction and minimize side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct, will form.
-
Work-up (Filtration): Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2 x 30 mL), 5% NaHCO₃ (2 x 30 mL), and finally with brine (30 mL).
-
Causality Note: The acid wash removes any unreacted benzylamine, while the base wash removes any unreacted Ibuprofen.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Advanced Applications: Multi-Step Synthesis Pathways
The ester and amide derivatives of this compound are not merely final products; they are valuable intermediates for constructing more complex molecules. A common and powerful sequence involves converting the ester to a hydrazide, which can then be reacted with aldehydes or ketones to form Schiff bases or cyclized to form various heterocyclic compounds like oxadiazoles.[5][6]
Multi-Step Synthesis Pathway
Caption: Pathway from this compound to advanced derivatives.
This multi-step approach dramatically increases molecular diversity, allowing for the exploration of novel structures with unique pharmacological profiles.[1][5] For instance, the formation of hydrazide (NS2) from the esterified compound (NS1) is achieved by refluxing with hydrazine monohydrate in ethanol.[6] This hydrazide can then undergo a condensation reaction with various aldehydes to produce a range of Schiff bases.[5]
Characterization and Safety
Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[5][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula of the new compound.[5][12]
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups (e.g., disappearance of the broad O-H stretch of the carboxylic acid, appearance of the C=O stretch of the ester or amide).
Safety and Handling:
-
This compound (Ibuprofen): While generally safe as a drug, the pure compound can cause skin and eye irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Reagents: Many reagents used in these syntheses are hazardous. Concentrated sulfuric acid is highly corrosive. DCC is a potent skin sensitizer. Anhydrous solvents like DCM are volatile and should be handled in a well-ventilated fume hood.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use. Perform all reactions in a fume hood. Be aware of potential exothermic reactions and take appropriate precautions for cooling.
Conclusion and Future Outlook
This compound is far more than a simple analgesic; it is a powerful and cost-effective building block for medicinal chemistry and drug discovery. The straightforward modification of its carboxylic acid group opens the door to a vast array of novel esters, amides, and heterocyclic derivatives. Research has already demonstrated that these new compounds can possess reduced gastrointestinal toxicity and exhibit promising activities in areas beyond inflammation, including microbiology and oncology.[4][5] The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore this rich chemical landscape and develop the next generation of therapeutics derived from this remarkable scaffold.
References
- Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflamm
- Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. Bentham Science Publishers.
- Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. Bentham Science.
- Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflamm
- Synthesis of ibuprofen derivatives.
- Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
- Ibuprofen Properties, Reactions and Applic
- 2-(4-Isobutylphenyl)Propionic Acid. Encyclopedia.com.
- Direct amidation of unprotected amino acids using B(OCH2CF3)3. The Sheppard Group.
- Ibuprofen, (+-)- | C13H18O2 | CID 3672. PubChem - NIH.
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.
- esterification - alcohols and carboxylic acids. Chemguide.
- Amide synthesis by acyl
- The Significance of Acid/Base Properties in Drug Discovery. PubMed Central.
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
- 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts.
Sources
- 1. Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.com [encyclopedia.com]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Butylhydratropic Acid (Ibuprofen) Synthesis
Welcome to the technical support center for the synthesis of p-Butylhydratropic Acid, known commercially as Ibuprofen. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic processes. We will delve into the two primary industrial routes—the Boots process and the BHC (Boots-Hoechst-Celanese) process—providing in-depth, experience-based insights to enhance your yield and purity.
A Tale of Two Syntheses: Boots vs. BHC
The journey to producing Ibuprofen has evolved significantly. The original Boots process , developed in the 1960s, is a six-step synthesis. [1][2]While groundbreaking, it suffers from low atom economy (~40%) and generates substantial waste. [1][3][4]In contrast, the more modern BHC process is a streamlined, three-step synthesis with a much higher atom economy (~77%) and is considered a cornerstone of green chemistry, even winning a Presidential Green Chemistry Challenge Award. [1][5]
| Metric | Boots Synthesis | BHC Synthesis |
|---|---|---|
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77% [1] |
| Atom Economy | ~40% [1] | ~77% (approaching 99% with acetic acid recovery) [1][5] |
| Primary Catalyst | Aluminum Chloride (Stoichiometric) | Palladium Complex & Raney Nickel (Catalytic) [1] |
| Key Byproducts | Aluminum trichloride hydrate, various salts | Acetic acid (recyclable) [1]|
Understanding the nuances of each step is critical to maximizing yield. This guide will address common pitfalls in both processes.
Troubleshooting Guide: Common Synthesis Issues
Q1: My Friedel-Crafts acylation (Step 1 of both processes) is showing low conversion of isobutylbenzene. What's going wrong?
This is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The Friedel-Crafts acylation is a critical step where an acetyl group is added to isobutylbenzene. [6][7][8] Possible Causes & Solutions:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) in the Boots process or anhydrous hydrogen fluoride (HF) in the BHC process, is extremely sensitive to moisture. [3]Water will react with and deactivate the catalyst, halting the reaction.
-
Expert Insight: Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous. The use of a drying tube or an inert atmosphere (like nitrogen or argon) is highly recommended.
-
-
Catalyst Quality and Stoichiometry:
-
(Boots Process): AlCl₃ is used in stoichiometric amounts. If it's of poor quality or has been exposed to air, its activity will be diminished. Using less than a full equivalent will result in incomplete conversion.
-
(BHC Process): While HF is catalytic, its concentration is crucial. The BHC process is lauded for its ability to recover and recycle over 99.9% of the HF catalyst. [5]* Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive.
-
Too Low: The reaction rate will be slow, leading to incomplete conversion within a practical timeframe.
-
Too High: This can lead to side reactions, such as multiple acylations on the aromatic ring or polymerization of the starting material, which will reduce the yield of the desired product.
-
Protocol: Maintain a controlled temperature, often starting at a lower temperature during the addition of reagents and then gently warming to drive the reaction to completion.
-
Q2: I'm observing a significant amount of side products, leading to a complex mixture and low purity. How can I improve selectivity?
Side product formation is a classic challenge in organic synthesis. In Ibuprofen synthesis, the main culprits are often related to the reactivity of the intermediates.
Possible Causes & Solutions:
-
Over-acylation (Friedel-Crafts): The product of the first acylation is an activated aromatic ring, which can sometimes undergo a second acylation, especially if the reaction conditions are too harsh.
-
Expert Insight: The key is to control the stoichiometry of the acylating agent (acetyl chloride or acetic anhydride) and to maintain the lowest effective reaction temperature. Once the reaction is complete (monitored by TLC or GC), quench it promptly to prevent further reactions.
-
-
Incomplete Carbonylation (BHC Process): The final step of the BHC process involves a palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol. [7][9]If this reaction is incomplete, you will have unreacted starting material contaminating your final product.
-
Expert Insight: Ensure the palladium catalyst is active and that the carbon monoxide pressure is sufficient. The presence of any catalyst poisons (like sulfur compounds) in the reagents can inhibit the reaction.
-
-
Rearrangement Reactions: In the Boots process, the multi-step conversion of the acetyl group can be prone to rearrangements if pH and temperature are not carefully controlled. [7] * Protocol: Adhere strictly to the established protocols for each step, paying close attention to the recommended pH adjustments and temperature ranges during the Darzens condensation and subsequent hydrolysis. [7][10]
Q3: My product isolation is problematic. I'm getting low recovery after work-up and recrystallization. What are the best practices?
Effective purification is essential for achieving a high yield of pure this compound.
Possible Causes & Solutions:
-
Inefficient Extraction: Ibuprofen is an acid, so its solubility is pH-dependent.
-
Expert Insight: During the aqueous work-up, the product must be in its carboxylate salt form (by adding a base like NaOH) to be soluble in the aqueous layer, allowing for the removal of non-acidic organic impurities. Subsequently, the aqueous layer should be acidified (e.g., with HCl) to precipitate the acidic Ibuprofen, which can then be extracted into an organic solvent like ether or dichloromethane. [11]* Suboptimal Recrystallization: Choosing the right solvent system is crucial for obtaining high-purity crystals with good recovery. Ibuprofen is practically insoluble in water but soluble in many organic solvents like ethanol, methanol, and acetone. [6][12] * Expert Insight: Ethanol or aqueous ethanol mixtures are commonly used for recrystallization. [12]The goal is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. Rapid cooling can trap impurities within the crystal lattice. Seeding the solution with a small crystal of pure Ibuprofen can induce crystallization and improve crystal quality. [13][14] * Data Point: The solubility of Ibuprofen in ethanol increases significantly with temperature, which makes it an excellent solvent for recrystallization. [12]
-
Experimental Workflow & Diagrams
Workflow for BHC Process Optimization
The BHC process is a prime example of green chemistry. Here is a logical workflow for its optimization.
Caption: Optimized workflow for the BHC synthesis of Ibuprofen.
Frequently Asked Questions (FAQs)
-
Q: Why is the BHC process considered "greener" than the Boots process?
-
A: The BHC process has a significantly higher atom economy, meaning more of the atoms from the reactants end up in the final product. [4]It uses catalytic reagents instead of stoichiometric ones that are consumed in the reaction, and it produces a recyclable byproduct (acetic acid) instead of large amounts of salt waste. [1][5]
-
-
Q: Can I use a different Lewis acid for the Friedel-Crafts acylation?
-
A: While other Lewis acids like iron(III) chloride can catalyze Friedel-Crafts reactions, aluminum chloride is typically used in the Boots process for its high reactivity. In the BHC process, anhydrous hydrogen fluoride is specifically used because it also acts as the solvent and is efficiently recycled. [5]Substituting catalysts would require significant process re-optimization.
-
-
Q: What safety precautions are essential during Ibuprofen synthesis?
-
A: Always work in a well-ventilated fume hood. [15]The reagents used, such as acetyl chloride, aluminum chloride, and especially anhydrous hydrogen fluoride, are corrosive and/or toxic. [16]Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [16][17]Anhydrous HF requires specialized handling procedures and safety protocols.
-
-
Q: My final product has a low melting point. What does this indicate?
-
A: The melting point of pure Ibuprofen is approximately 75-78 °C. [6]A lower or broader melting point range typically indicates the presence of impurities. This suggests that the purification, particularly the recrystallization step, was not fully effective and should be repeated.
-
Detailed Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the purification of crude Ibuprofen by recrystallization from aqueous ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not overheat.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat. Slowly add warm water dropwise to the solution until it becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.
-
Characterization: Determine the melting point and yield of the purified product. The melting point should be sharp and within the expected range for pure Ibuprofen. [6]
Troubleshooting Flowchart: Low Yield
Caption: A decision tree for troubleshooting low yield in Ibuprofen synthesis.
References
- Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award. EPA.
- The Chemical Journey: Understanding Ibuprofen Synthesis and Properties.
- Crystallization Kinetics of Ibuprofen from Ethanol and Aqueous Ethanol.
- Green Chemistry of Ibuprofen. Scribd.
- IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Galați University Press - UGAL.
- The BHC Company - Synthesis of Ibuprofen. Scheikunde In Bedrijf.
- Synthesis of ibuprofen from benzene. The Science Snail.
- Modification of ibuprofen synthesis through the mechanism analysis. ResearchGate.
- Properties of Ibuprofen Crystallized Under Various Conditions: A Comparative Study. ResearchGate.
- Improving the Physical and Chemical Properties of Ibuprofen. Pharmaceutical Technology.
- Process for the preparation of p. isobutyl-hydratropic. Google Patents.
- Development and manufacturing control of Ibuprofen tablets 400mg.
- GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 3. scribd.com [scribd.com]
- 4. gup.ugal.ro [gup.ugal.ro]
- 5. epa.gov [epa.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 8. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 9. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US4096177A - Process for the preparation of p. isobutyl-hydratropic - Google Patents [patents.google.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.pfizer.com [cdn.pfizer.com]
- 17. hownature.com [hownature.com]
Technical Support Center: Purification of Crude p-Butylhydratropic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for p-Butylhydratropic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Crystal Formation or "Oiling Out" During Crystallization
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common crystallization problem that occurs when the solute precipitates from the solution at a temperature above its melting point. The impure solid's melting point is depressed, making this phenomenon more likely. The oil is a supersaturated liquid phase of your compound, which may or may not crystallize upon further cooling.
Causality and Solutions:
-
High Solute Concentration: The solution is likely too concentrated, leading to precipitation at a higher temperature.
-
Solution: Re-heat the mixture until the oil redissolves, then add more hot solvent (in 10-15% increments) to decrease the concentration. Allow it to cool slowly again.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a supersaturated oil over an ordered crystal lattice.
-
Solution: After dissolving, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, proceed with ice bath cooling.
-
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high relative to the melting point of your impure compound.
-
Solution: Switch to a lower-boiling point solvent or a solvent system (e.g., ethanol/water, hexane/ethyl acetate) where solubility decreases more gradually with temperature.
-
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
-
Solution: Attempt a preliminary purification step. An acid-base extraction can remove neutral or basic impurities, which may be interfering with crystallization.
-
Troubleshooting Workflow for Crystallization Issues
Caption: Troubleshooting workflow for "oiling out".
Issue 2: Persistent Impurities After Recrystallization
Question: My HPLC analysis shows that a key impurity remains at an unacceptable level (>0.15%) even after multiple recrystallizations. How can I remove it?
Answer:
This strongly suggests that the impurity has a very similar chemical structure and solubility profile to this compound, leading to co-crystallization. Multiple recrystallizations will yield diminishing returns.
Causality and Solutions:
-
Structural Analogs: The impurity is likely an isomer or homolog (e.g., an isomer with the butyl group at the ortho or meta position, or a related 'profen' from the synthesis). These molecules can easily fit into the crystal lattice of the target compound.
-
Solution: Switch to a purification technique based on a different principle. Preparative High-Performance Liquid Chromatography (Prep HPLC) is the gold standard for separating closely related compounds.[1][2] It separates based on differential partitioning between the stationary and mobile phases, which can resolve subtle structural differences.
-
-
Solid Solution Formation: The impurity and product may be forming a solid solution, where the crystal lattice accommodates both molecules over a range of compositions.
-
Solution: As with structural analogs, an orthogonal purification method is required. Preparative HPLC is the most effective approach. Alternatively, derivatization of the carboxylic acid to an ester, followed by chromatographic purification and subsequent hydrolysis back to the acid, can alter the separation properties enough to be effective.
-
Issue 3: Emulsion Formation During Acid-Base Extraction
Question: During my liquid-liquid extraction workflow, I'm getting a thick emulsion at the aqueous-organic interface that won't separate. What causes this and how can I break it?
Answer:
Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities or the product itself acting as a surfactant. This is a common issue when working with crude reaction mixtures containing tars or amphiphilic molecules.
Causality and Solutions:
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel creates very fine droplets that are difficult to coalesce.
-
Solution: Use gentle, repeated inversions of the separatory funnel rather than vigorous shaking to mix the phases.[3]
-
-
High Concentration of Particulate Matter: Fine, insoluble particulates can stabilize an emulsion at the interface.
-
Solution: Before extraction, filter the crude solution to remove any solid matter.
-
-
Breaking an Existing Emulsion:
-
Patience: Allow the funnel to stand undisturbed for 10-30 minutes; some emulsions break on their own.
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the phases.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities are process-related and depend on the synthetic route.[][5] However, for a typical synthesis involving Friedel-Crafts acylation followed by reduction and subsequent steps, you should anticipate the following:
| Impurity Class | Specific Examples | Typical Source | Recommended Analytical Method |
| Starting Materials | p-Butylacetophenone, Propionic acid derivatives | Incomplete reaction[] | HPLC, GC-MS |
| Positional Isomers | o- or m-Butylhydratropic Acid | Non-selective aromatic substitution | HPLC with a high-resolution column |
| Side-Reaction Products | Dimerized products, over-reduced species (alcohols) | Side reactions during synthesis | LC-MS for identification, HPLC for quantification |
| Residual Solvents | Toluene, Dichloromethane, THF | Trapped in the solid matrix after synthesis/workup | Headspace GC-MS |
| Inorganic Salts | Sodium sulfate, Magnesium sulfate | Drying agents, reaction by-products | Ion Chromatography, Conductivity[6] |
Q2: How do I decide between crystallization and preparative HPLC for purification?
A2: The choice depends on the required purity, scale, and the nature of the impurities.
-
Crystallization is ideal for:
-
Large-scale purification (>5 g).
-
Removing impurities with significantly different solubility profiles.
-
When moderate purity (98-99.5%) is sufficient.
-
Cost-sensitive projects.
-
-
Preparative HPLC is necessary when:
Decision Logic for Purification Strategy
Caption: Decision tree for selecting a purification method.
Q3: What are the best analytical methods to assess the purity of my final product?
A3: A combination of methods is essential for a complete purity profile.
-
RP-HPLC with UV detection is the primary technique for quantifying organic impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid.[8][9]
-
LC-MS is crucial for identifying unknown impurity peaks by providing molecular weight information.[10]
-
NMR Spectroscopy (¹H and ¹³C) confirms the structure of the main component and can detect impurities if they are present at levels >1% and have unique signals.
-
Gas Chromatography (GC) is used specifically to quantify residual solvents.
-
Karl Fischer Titration is the standard method for determining water content.
Section 3: Key Experimental Protocols
Disclaimer: These are general protocols. Always perform experiments in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Optimized Recrystallization of this compound
This protocol assumes petroleum ether is a suitable solvent, as is common for similar profens.[11] Solvent screening is recommended.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a stir bar. Add ~50 mL of petroleum ether and heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot petroleum ether until all the solid just dissolves. Note the total volume of solvent used.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. Avoid disturbing the flask during this period.
-
Induce Crystallization (If Needed): If no crystals form, scratch the inside of the flask with a glass rod or add a single seed crystal of pure product.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount (2 x 10 mL) of ice-cold petroleum ether to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Acid-Base Extraction for Impurity Removal
This workflow is designed to separate the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve 5.0 g of the crude product in ~100 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a 250 mL separatory funnel.
-
Basification & Extraction: Add 50 mL of a 1 M aqueous sodium hydroxide (NaOH) solution to the funnel. Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure.
-
Scientific Principle: The acidic this compound reacts with NaOH to form its water-soluble sodium salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.
-
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, extract the remaining organic layer with another 25 mL portion of 1 M NaOH. Combine this second aqueous extract with the first. The organic layer containing neutral impurities can be set aside.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). The purified this compound will precipitate as a solid.
-
Isolation & Drying: Collect the solid product by suction filtration, wash with cold deionized water, and dry under vacuum as described in the crystallization protocol. The product can then be further purified by recrystallization if needed.[11]
References
- US4096177A - Process for the preparation of p.
- Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Str
- Preparative Purification of Ibuprofen and Related Substances by Nexera UFPLC - The Analytical Scientist
- Removal of (R)-and (S)-profens and enantiomeric fraction (EF) of...
- Buy p-Butylhydr
- Discover a method for the preparative purification of Ibuprofen | Separ
- Preparative Purification of Ibuprofen and Its Rel
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector
- Custom Impurities Synthesis Services - BOC Sciences
- Acid Base Extraction Demonstr
- Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - NIH
- Impurity analysis of 2-butynoic acid by ion chrom
- Crystalliz
- Investigation into the Formation of Impurities during the Optimization of Brig
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchG
- Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis - ResearchG
- (PDF) Determination and Quantification of p-Coumaric Acid in Pineapples (Ananas comosus)
Sources
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. Discover a method for the preparative purification of Ibuprofen | Separation Science [sepscience.com]
- 3. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Strategy for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4096177A - Process for the preparation of p. isobutyl-hydratropic - Google Patents [patents.google.com]
removing unreacted starting materials from p-Butylhydratropic Acid
Welcome to the technical support center for the purification of p-Butylhydratropic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials and other impurities. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I need to remove after synthesizing this compound?
In typical synthetic routes, such as those involving Friedel-Crafts acylation and subsequent transformations, the most common unreacted starting materials and intermediates you will encounter are non-polar or neutral compounds. These include:
-
Isobutylbenzene: A non-polar aromatic hydrocarbon used as a precursor.[1][2][3]
-
4'-Isobutylacetophenone (4-IBAP): A neutral ketone intermediate formed during the synthesis.[1][2][3][4]
The primary challenge is to separate your desired carboxylic acid product from these less polar, non-acidic species.
Q2: What is the core principle for separating this compound from these non-acidic starting materials?
The separation hinges on the acidic nature of your product. This compound is a carboxylic acid, which can be deprotonated by a base to form a water-soluble carboxylate salt.[5][6] In contrast, starting materials like isobutylbenzene and 4'-isobutylacetophenone are neutral and will not react with a weak base. They remain significantly more soluble in organic solvents than in water.[5][7] This difference in reactivity and solubility is the foundation of the most effective purification technique: Acid-Base Extraction .[5][6][8]
Q3: Should I use recrystallization, chromatography, or extraction as my primary purification method?
For this specific separation, Acid-Base Extraction should be your first and primary purification step . It is a highly efficient, scalable, and cost-effective method for bulk removal of neutral and non-polar impurities from an acidic product.[6][8]
-
Recrystallization is an excellent secondary step to further purify the solid this compound after extraction to remove minor impurities and achieve high crystalline purity.[9][10][11]
-
Flash Column Chromatography is best reserved for situations where extraction and recrystallization fail to provide adequate purity, or for separating compounds with very similar polarities.[12][13][14]
The following decision tree can guide your choice:
Caption: Purification method decision workflow.
Troubleshooting Guides & Protocols
This section provides detailed protocols and addresses specific issues you may encounter.
Issue 1: My crude product is an oil containing significant amounts of non-polar starting materials.
Cause: This is the expected outcome post-reaction and before purification. The unreacted isobutylbenzene and 4'-isobutylacetophenone are mixed with your this compound.
Solution: Perform a robust acid-base liquid-liquid extraction.
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed to selectively isolate the acidic product into an aqueous layer, leaving neutral impurities behind in the organic layer.
Materials:
-
Crude reaction mixture
-
Diethyl ether or Ethyl acetate (organic solvent)
-
1 M Sodium hydroxide (NaOH) or 2 M Sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate volume of organic solvent (e.g., diethyl ether). The volume should be sufficient to fully dissolve the material, typically 3-4 times the volume of the crude oil.
-
Basification & First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH or 2 M NaHCO₃ solution.
-
Separation: Stopper the funnel, invert, and vent frequently to release any pressure (especially important if using bicarbonate, which generates CO₂). Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Expert Tip: To check if the extraction is complete, you can test the pH of the final aqueous wash; it should still be basic.
-
-
Wash the Organic Layer (Optional but Recommended): The organic layer, containing the unreacted starting materials, can now be washed with brine, dried with MgSO₄, and the solvent evaporated to recover these materials if desired.
-
Acidification & Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with litmus or pH paper). A white precipitate of pure this compound should form.
-
Scientific Rationale: Re-protonating the carboxylate salt renders the this compound neutral again, causing it to become insoluble in water and precipitate out of the solution.[15]
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid product, either air-drying or in a vacuum oven at a low temperature.
Caption: Experimental workflow for acid-base extraction.
Issue 2: After extraction, my this compound is an off-white solid and TLC/NMR shows minor impurities.
Cause: The extraction was successful in removing the bulk of the starting materials, but some trace impurities may have carried over, or the precipitation process may have trapped some contaminants.
Solution: Purify the solid material by recrystallization.
Protocol 2: Recrystallization of this compound
Recrystallization purifies a solid by dissolving it in a hot solvent and allowing it to slowly cool, forming pure crystals while impurities remain in the solvent.[9][10][11][16]
Step-by-Step Methodology:
-
Solvent Selection: The key is finding a suitable solvent. An ideal solvent should dissolve the this compound poorly at room temperature but very well at its boiling point. For profens, common recrystallization solvents include hexane, heptane, or mixed solvent systems like ethanol/water or acetone/water.[17]
-
Procedure: Test small amounts of your product in different solvents. Place ~20-30 mg of your solid in a test tube and add the solvent dropwise. A good solvent will require heating to dissolve the solid, and the solid should reappear upon cooling.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution at or near the boiling point.
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[18]
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Recrystallization Troubleshooting
| Problem | Probable Cause | Solution |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, and the compound is coming out of solution above its melting point. Impurities can also lower the melting point. | Re-heat the solution to dissolve the oil, add slightly more solvent (10-20% more), and allow it to cool more slowly. Seeding with a pure crystal can also help.[18] |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not saturated enough. | Boil off some of the solvent to increase the concentration and try cooling again. Alternatively, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of the pure compound.[18] |
| Yield is very low. | Too much solvent was used, causing a significant amount of product to remain in the mother liquor. The compound may have some solubility even in the cold solvent. | Ensure you used the minimum amount of hot solvent for dissolution. Cool the flask in an ice bath for at least 30 minutes to maximize precipitation. |
Issue 3: My product is still impure after extraction and recrystallization.
Cause: You may have an impurity with a polarity and acidity very similar to your product, making separation by extraction and recrystallization difficult.
Solution: Use flash column chromatography.
Protocol 3: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being eluted by a mobile phase (solvent).[13][14]
Step-by-Step Methodology:
-
Stationary Phase: For a carboxylic acid like this compound, silica gel is the standard stationary phase.[13]
-
Mobile Phase Selection: The goal is to find a solvent system where your product has an Rf value of ~0.2-0.4 on a TLC plate.
-
Procedure: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting point is 9:1 or 4:1 Hexane:Ethyl Acetate. Since your product is an acid, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent streaking.[19]
-
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen mobile phase.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography) to push the solvent through. Less polar compounds (like residual isobutylbenzene) will elute first, followed by your more polar this compound.[14]
-
Fraction Collection: Collect the eluent in small fractions and analyze them by TLC to determine which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified product.
Data Summary for Separation
The success of these techniques relies on the different physical properties of the compounds involved.
| Compound | Formula | M.W. ( g/mol ) | Type | Polarity | Expected Purification Behavior |
| This compound | C₁₃H₁₈O₂ | 206.28 | Acidic | Polar | Soluble in aqueous base; retained on silica gel. |
| Isobutylbenzene | C₁₀H₁₄ | 134.22 | Neutral | Non-polar | Insoluble in aqueous solutions; elutes quickly from silica gel. |
| 4'-Isobutylacetophenone | C₁₂H₁₆O | 176.26 | Neutral | Moderately Polar | Insoluble in aqueous base; elutes after isobutylbenzene but before the acid on silica gel. |
References
- Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
- The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?
- Discoveracs.org. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
- Columbia University. Column chromatography.
- PubChem. This compound, (R)-.
- Unknown Source. Recrystallization and Crystallization.
- University of Colorado Boulder, Organic Chemistry. Column Chromatography.
- CymitQuimica. This compound.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. US4990681A - Method for removing hydrogen fluoride from mixtures comprising aromatic ketones.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- Google Patents. US5068448A - Process for the production of 4'-isobutylacetophenone.
- Columbia University. solid-liquid extraction.
- Google Patents. US4096177A - Process for the preparation of p. isobutyl-hydratropic.
- CymitQuimica. This compound.
- BOC Sciences. Ketoprofen and Impurities.
- gsrs. This compound.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Unknown Source. Column Chromatography - What are Different Types and How to Select Right Method.
- Unknown Source. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Magritek. Separation of Acidic, Basic and Neutral Compounds.
- ResearchGate. (2025, August 5). Removal of ibuprofen and 4-isobutylacetophenone by non-dispersive solvent extraction using a hollow fibre membrane contactor.
- Wikipedia. Recrystallization (chemistry).
- PubChem. Process for the production of 4'-isobutylacetophenone - Patent US-5068448-A.
- Unknown Source. (2023, August 31). Solubility of Organic Compounds.
- PubMed. Analysis of Isomeric Impurities in a Synthesis of the Novel Anti-Inflammatory Drug, Benoxaprofen.
- MDPI. (2025, January 7). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control.
- PubMed Central. (2020, August 31). Molecular separation of ibuprofen and 4-isobutylacetophenone using octanol organic solution by porous polymeric membranes.
- Unknown Source. Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
- PubChem. Butyric acid, p-chlorophenyl ester.
- Wikipedia. Profen (drug class).
- SynThink Research Chemicals. Ketoprofen EP Impurities & USP Related Compounds.
- Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
- ResearchGate. Synthesis of Adipic Acid Starting from Renewable Raw Materials: Cavani/Chemicals and Fuels from Bio-Based Building Blocks.
- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
- Google Patents. JP2008266159A - Purification method of butyl acrylate.
- ResearchGate. (2025, August 10). Solubility of Adipic Acid in Organic Solvents and Water.
- Semantic Scholar. (2005, March 1). Solubility of Adipic Acid in Organic Solvents and Water.
- Longdom Publishing. Purification of phosphoric acid by liquid-liquid.
- PubMed. Purification of the glial fibrillary acidic protein by anion-exchange chromatography.
- Google Patents. US5698734A - Process for the production of purified terephthalic acid.
Sources
- 1. US4990681A - Method for removing hydrogen fluoride from mixtures comprising aromatic ketones - Google Patents [patents.google.com]
- 2. US5068448A - Process for the production of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 3. Process for the production of 4'-isobutylacetophenone - Patent US-5068448-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. magritek.com [magritek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. columbia.edu [columbia.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 16. thestudentroom.co.uk [thestudentroom.co.uk]
- 17. US4096177A - Process for the preparation of p. isobutyl-hydratropic - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. biotage.com [biotage.com]
Technical Guide: Troubleshooting Low Resolution in the HPLC Separation of p-Butylhydratropic Acid
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies for scientists, researchers, and drug development professionals experiencing low resolution during the High-Performance Liquid Chromatography (HPLC) separation of p-Butylhydratropic Acid (also known as Butibufen). Our approach is rooted in first principles to empower you to diagnose and solve separation challenges effectively.
Core Issue: Understanding and Diagnosing Low Resolution
Question: Why am I seeing poor resolution (peak co-elution or significant overlap) in my this compound separation?
Answer: Low resolution in HPLC is a multifaceted problem that fundamentally stems from an imbalance in the three pillars of separation science: Efficiency (N) , Selectivity (α) , and Retention (k') . For an acidic compound like this compound, a member of the profen class of NSAIDs, the root cause often lies in suboptimal mobile phase conditions, incorrect column chemistry, or system issues that degrade peak shape.[1][2]
A systematic troubleshooting approach is critical. Before making adjustments, you must first diagnose the specific nature of your resolution problem. Is it due to broad peaks (low efficiency), peaks eluting too closely together (poor selectivity), or severe peak shape distortion (e.g., tailing)?
The following workflow provides a logical pathway for diagnosing and resolving these issues.
Caption: A systematic workflow for troubleshooting low HPLC resolution.
FAQs and In-Depth Troubleshooting
Q1. My peaks are tailing severely. What is the primary cause for an acidic compound like this compound?
Answer: Peak tailing for acidic analytes on reversed-phase columns (like C18) is most commonly caused by secondary interactions with the silica stationary phase.[3]
-
Causality (The "Why"): this compound contains a carboxylic acid functional group. At a mobile phase pH near its acid dissociation constant (pKa), the molecule exists in both a neutral (protonated, R-COOH) and an ionized (deprotonated, R-COO⁻) state simultaneously.[4][5] This mixture of species interacts differently with the stationary phase, leading to a distorted, tailing peak. Furthermore, residual silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) at mid-range pH values (pH > 4), creating sites for ion-exchange interactions with any positively charged sample components or creating repulsive forces that complicate retention.[3][6]
-
Solution (The "How"): The most effective solution is to operate at a mobile phase pH that ensures the analyte is in a single, stable ionic form. This is known as ion suppression .
-
Rule of Thumb: For an acidic compound, adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[7][8] The pKa of profens like ibuprofen is typically around 4.5. Therefore, a mobile phase pH of 2.5-3.0 is an excellent starting point. At this pH, the carboxylic acid is fully protonated (R-COOH), making it more non-polar and allowing it to be retained by a single, consistent hydrophobic mechanism on the C18 column.[7][9]
-
Caption: Effect of mobile phase pH on the ionization state and peak shape of this compound.
Q2. I've adjusted the pH, but my peaks are still too close. How do I systematically improve selectivity (α)?
Answer: Selectivity is the most powerful factor in the resolution equation. It describes the ability of the chromatographic system to distinguish between two analytes. Improving it involves changing the chemistry of the separation.
-
Causality (The "Why"): Selectivity is influenced by the interactions between the analytes, the stationary phase, and the mobile phase. If two compounds have very similar interactions with the system, they will elute closely together. To improve their separation, you must alter the conditions to exploit subtle differences in their chemical properties (e.g., hydrophobicity, aromaticity, polarity).
-
Solutions (The "How"):
-
Optimize Organic Modifier Percentage: This is the first and simplest step. Changing the ratio of acetonitrile (ACN) to water (or buffer) directly impacts the retention of analytes. Create a series of isocratic runs or a gradient method to systematically evaluate the effect of the organic modifier concentration on the resolution between your peak of interest and the adjacent impurity.[2]
-
Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently. Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic.[3] If you are using ACN, try substituting it with methanol (or vice versa). This can sometimes reverse the elution order of closely eluting peaks and dramatically improve selectivity.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next target. Standard C18 columns separate primarily based on hydrophobicity.[10] If this compound and an impurity have similar hydrophobicity, consider a column with a different separation mechanism. A Phenyl-Hexyl phase, for example, offers pi-pi interactions, which can provide unique selectivity for aromatic compounds like profens.[3]
-
Table 1: Example Data from Mobile Phase Optimization
| Mobile Phase (ACN:Buffer pH 2.8) | Retention Time (Impurity) (min) | Retention Time (this compound) (min) | Resolution (Rs) |
| 60:40 | 4.1 | 4.5 | 1.1 (Unacceptable) |
| 55:45 | 5.3 | 6.0 | 1.6 (Acceptable) |
| 50:50 | 7.2 | 8.4 | 2.1 (Good) |
This table illustrates how decreasing the organic solvent strength increases retention and can improve resolution.
Q3. What is a good starting point for a reversed-phase HPLC method for this compound?
Answer: Based on its chemical structure (an aryl propionic acid), a robust starting method can be designed using established principles for analyzing profens.[1][11]
-
Column: A modern, high-purity silica-based C18 column is the standard choice.[10][12] A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particles.
-
Mobile Phase A: Aqueous buffer, pH adjusted to 2.5-3.0. A 20-25 mM potassium phosphate buffer is a reliable, non-volatile choice for UV detection.[6] Formic acid (0.1%) is a common alternative, especially for LC-MS compatibility.[13]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution Mode: Start with an isocratic elution of 50:50 (A:B). If impurities are present across a wide polarity range, a gradient elution (e.g., 30% to 80% B over 15 minutes) will be more effective.[3]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: 30 °C. Maintaining a consistent column temperature is crucial for reproducible retention times.[14]
-
Detection: UV at approximately 225 nm.[15]
Key Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare three separate aqueous mobile phases (e.g., 25 mM potassium phosphate) and adjust them to pH 2.5, 3.5, and 4.5 using phosphoric acid.
-
Prepare Organic Phase: Use HPLC-grade acetonitrile as Mobile Phase B.
-
Equilibrate System: Equilibrate the column for at least 15 column volumes with the first mobile phase condition (e.g., 50:50 A:B using the pH 4.5 buffer).
-
Inject Standard: Inject your this compound standard and any relevant impurity standards.
-
Record Data: Record the retention time, peak asymmetry (tailing factor), and resolution.
-
Repeat: Flush the system and re-equilibrate with the pH 3.5 mobile phase and repeat the injection.
-
Final Run: Flush the system and re-equilibrate with the pH 2.5 mobile phase and repeat the injection.
-
Analyze: Compare the chromatograms. You should observe a significant improvement in peak shape and potentially resolution as the pH is lowered well below the analyte's pKa.
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is causing poor peak shape and resolution, a rigorous flushing procedure can help.[2][14]
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush Buffer: Flush the column with 20 column volumes of HPLC-grade water to remove buffer salts.
-
Intermediate Polarity Flush: Flush with 20 column volumes of methanol.
-
Non-Polar Flush: Flush with 20 column volumes of acetonitrile.
-
Strong Solvent Flush (for severe contamination): Flush with 20 column volumes of isopropanol.
-
Re-equilibration: Re-introduce the mobile phase in reverse order (ACN -> Methanol -> Water -> Mobile Phase) and equilibrate thoroughly before reconnecting the detector.
References
- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Advances in Analyses of Profens in Biological and Environmental Samples by Liquid Chromatography. Current Pharmaceutical Analysis, 13(1).
- Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Giménez-Gómez, P., et al. (2018). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. Journal of Pharmaceutical and Biomedical Analysis, 159, 249-256.
- Tucker, G. T., & Lennard, M. S. (1998). Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen. Journal of Pharmacy and Pharmacology, 50(9), 1047-1053.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- uHPLCs. (2024). How to Prevent and Solve Resolution Loss in HPLC Workflows.
- Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation.
- GL Sciences Inc. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (n.d.). A Simple RP-HPLC Method Development and Verification for the Quantitative Estimation of Sodium Butyrate in Tablets.
- Rasayan Journal of Chemistry. (2025). Development of High-Performance Liquid Chromatography Method for Enantioseparation of Ibuprofen.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC Method Development and Validation: A Review.
- ResearchGate. (2017). Mobile phase for determination of butyric acid by HPLC?
- SciSpace. (n.d.). A review on method development by hplc.
- Farmacia. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis.
- International Journal of Pharmaceutical Erudition. (n.d.). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
- Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
- Advanced Chromatography Technologies Ltd. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Khan Academy. (n.d.). Using a pKa table.
- OChemTutor. (n.d.). pKa values.
- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- PubChem. (n.d.). This compound, (R)-.
Sources
- 1. Advances in Analyses of Profens in Biological and Environmental Samples by Liquid Chromatography | Bentham Science [eurekaselect.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Column Selection Guide [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Bot Verification [rasayanjournal.co.in]
optimizing mobile phase for chiral separation of 2-(4-butylphenyl)propanoic acid
Welcome to the technical support center for the chiral separation of 2-(4-butylphenyl)propanoic acid and related profen compounds. This guide is designed for researchers, chromatographers, and drug development professionals seeking to develop and optimize robust enantioselective HPLC methods. Here, we move beyond simple protocols to explain the underlying principles, providing you with the causal logic needed to troubleshoot and refine your separations effectively.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of a successful chiral method development strategy for acidic compounds like 2-(4-butylphenyl)propanoic acid.
Q1: Why are polysaccharide-based chiral stationary phases (CSPs) the recommended starting point for separating profens?
A: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the industry standard for a vast range of chiral separations due to their broad enantiorecognition capabilities.[1] For an acidic analyte like 2-(4-butylphenyl)propanoic acid, the separation mechanism on these phases is governed by a combination of intermolecular interactions:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors, interacting with the carboxylic acid group of the analyte.
-
π-π Interactions: The phenyl rings on both the chiral selector and the analyte can engage in π-π stacking.
-
Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer. This steric hindrance is often the primary driver of selectivity.[2][3]
The combination of these forces creates a stable, but energetically distinct, diastereomeric complex for each enantiomer, resulting in different retention times.[4] Columns like Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD are excellent starting points due to their well-documented success with this class of compounds.[2][5][6]
Q2: What is the critical role of an acidic additive in the mobile phase?
A: The single most important factor for achieving good peak shape and reproducible retention for acidic compounds on polysaccharide CSPs is the addition of a small amount of a strong acid to the mobile phase.[7] Typically, 0.1% trifluoroacetic acid (TFA) or formic acid (FA) is used.[8][9]
The causality is straightforward: 2-(4-butylphenyl)propanoic acid is a carboxylic acid. In the absence of an acidic additive, it can deprotonate to form its carboxylate anion. This ionic form interacts poorly and inconsistently with the CSP, leading to severe peak tailing and often a complete loss of resolution. The acidic additive creates an acidic environment that suppresses this ionization, ensuring the analyte remains in its neutral, protonated form. This allows for consistent and effective hydrogen bonding and other key interactions with the stationary phase, which are essential for chiral recognition.
Q3: What are the primary mobile phase modes for this separation, and how do I choose?
A: There are three primary modes to consider, each offering different selectivity. A comprehensive screening strategy should evaluate all three.[10][11]
-
Normal Phase (NP): Uses a non-polar solvent like n-hexane or heptane with a polar alcohol modifier (e.g., 2-propanol, ethanol). This is often the most successful mode for polysaccharide CSPs. It promotes hydrogen bonding interactions between the analyte and the CSP.
-
Polar Organic (PO) Mode: Uses 100% polar organic solvents, such as methanol, ethanol, or acetonitrile, typically with an acidic additive.[12] This mode can offer unique selectivity and is useful if the analyte has poor solubility in normal phase solvents.
-
Reversed-Phase (RP) Mode: Uses an aqueous buffer (typically at a low pH) with an organic modifier like acetonitrile or methanol.[13][14] For acidic analytes, the buffer pH must be kept low (e.g., pH 2-3) to suppress ionization.[13][15] RP mode is particularly valuable for analyzing samples in aqueous matrices, such as biological fluids.
A logical screening workflow is essential, as predicting the best mode is difficult without empirical data.[16]
Section 2: Troubleshooting Guide
This guide provides a structured, cause-and-effect approach to resolving common issues encountered during method development.
Problem: I am seeing poor or no resolution (Resolution, Rs < 1.5).
This is the most common challenge. Follow this workflow to diagnose and solve the issue.
start [label="Poor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_additive [label="Is an acidic additive\n(e.g., 0.1% TFA) present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_additive [label="ACTION: Add 0.1% TFA\nor Formic Acid to Mobile Phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Is the mobile phase\ncomposition optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_solvent [label="ACTION: Systematically vary\nalcohol % (e.g., 5% to 30%).\nSee Protocol 1.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mode [label="Is the separation mode\n(NP, PO, RP) appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; switch_mode [label="ACTION: Screen alternative\nmobile phase modes.", fillcolor="#F1F3F4", fontcolor="#202124"]; switch_csp [label="ACTION: Switch to a CSP with\ndifferent selectivity (e.g., Amylose-based).", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Resolution Achieved (Rs > 1.5)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_additive; check_additive -> add_additive [label="No"]; add_additive -> check_solvent; check_additive -> check_solvent [label="Yes"]; check_solvent -> optimize_solvent [label="No / Unsure"]; optimize_solvent -> success; check_solvent -> check_mode [label="Yes, but still poor Rs"]; check_mode -> switch_mode [label="No / Unsure"]; switch_mode -> success; check_mode -> switch_csp [label="Yes, all modes failed"]; switch_csp -> success; }
Troubleshooting Workflow for Poor Resolution.
-
Step 1: Verify the Acidic Additive. As discussed, its absence is a primary cause of failure. Ensure 0.1% TFA or FA is present in your NP or PO mobile phase, or that your RP buffer pH is sufficiently low (~pH 2-3).[7]
-
Step 2: Optimize Mobile Phase Composition. The ratio of alcohol to alkane in Normal Phase is a powerful tool for optimizing selectivity. A weaker mobile phase (less alcohol) generally increases retention and can improve resolution, but excessively long run times can lead to peak broadening.
-
Step 3: Screen Different Mobile Phase Modes. Selectivity can change dramatically between NP, PO, and RP modes.[17] A compound that co-elutes in hexane/ethanol might show baseline separation in acetonitrile/water. Sometimes, adding a small percentage of water to a polar organic mobile phase can induce a switch from PO to RP mechanisms, drastically altering selectivity and even reversing the enantiomer elution order.[12][18]
-
Step 4: Try an Alternative CSP. If a cellulose-based column fails, an amylose-based CSP may provide the different selectivity needed for separation.[10] The spatial arrangement of the carbamate groups is different, leading to unique steric and electronic interactions.
Problem: My peaks are tailing significantly.
-
Probable Cause: Incomplete suppression of analyte ionization.
-
Solution: This is almost always an additive issue.
-
Increase Acidic Additive: If using 0.1% TFA, try increasing it to 0.15% or 0.2%. This can further shift the equilibrium to the neutral form of the analyte.
-
Verify RP Buffer pH: In reversed-phase, ensure your buffer has sufficient capacity and that the final pH of the mobile phase (after mixing with the organic modifier) is at least 1.5 to 2 pH units below the pKa of your analyte (~4.5-5.0 for profens). A pH of 3.0 is a good target.[13][15]
-
Problem: My retention times are drifting or irreproducible.
-
Probable Cause A: Insufficient column equilibration. Chiral stationary phases, especially when used with additives, can require longer equilibration times than standard achiral phases.
-
Solution: When installing a column or changing the mobile phase, flush with the new mobile phase for at least 20-30 column volumes before the first injection.
-
-
Probable Cause B: Column "memory effect."[19] Additives can be retained on the stationary phase and can affect subsequent analyses, even after changing the mobile phase. This is particularly problematic when switching between methods that use acidic and basic additives.
-
Solution: Implement a rigorous column flushing procedure when switching methods. Flushing with a strong, miscible solvent in which the stationary phase is stable (e.g., 2-propanol or ethanol for polysaccharide phases) can help remove strongly adsorbed molecules.[20] Always dedicate specific columns to specific methods where possible.
-
Section 3: Experimental Protocols & Workflows
This section provides a practical, step-by-step protocol for systematically developing a chiral separation method.
Protocol 1: Systematic Mobile Phase Screening on a Polysaccharide CSP
This protocol assumes the use of a common cellulose-based column (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm).
Objective: To efficiently screen NP, PO, and RP conditions to find a promising lead for optimization.
Materials:
-
Column: Lux® Cellulose-1 (or equivalent Chiralcel® OD)
-
Analyte: 1 mg/mL solution of racemic 2-(4-butylphenyl)propanoic acid in ethanol.
-
Solvents (HPLC Grade): n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Additives/Buffers: Trifluoroacetic Acid (TFA), Formic Acid (FA), Potassium Dihydrogen Phosphate.
Procedure:
-
Initial Column Flush: Flush the new column with 100% 2-Propanol for 20 column volumes.
-
Screening Phase 1: Normal Phase (NP)
-
Mobile Phase A: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v)
-
Conditions: Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV at 220 nm; Injection Volume: 5 µL.
-
Equilibrate with each mobile phase for at least 20 column volumes. Inject the sample and evaluate the chromatogram for any signs of separation.
-
-
Screening Phase 2: Polar Organic (PO) Mode
-
Column Wash: Flush column with 100% 2-Propanol for 20 column volumes to remove NP solvents.
-
Mobile Phase C: Acetonitrile / TFA (100:0.1, v/v)
-
Mobile Phase D: Methanol / TFA (100:0.1, v/v)
-
Conditions: Same as NP screen. Equilibrate and inject for each condition.
-
-
Screening Phase 3: Reversed-Phase (RP) Mode
-
Column Wash: Flush with 100% 2-Propanol for 20 column volumes.
-
Mobile Phase E: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) / Acetonitrile (50:50, v/v)
-
Conditions: Same as NP screen. Equilibrate and inject.
-
-
Data Analysis & Decision:
-
Review all five chromatograms. Identify the condition(s) that provide the best selectivity (α) and at least partial resolution.
-
The condition with the highest resolution is your lead for optimization. If multiple conditions look promising, select the one with the shortest run time or best peak shape.
-
Data Interpretation Table (Example)
| Screening Condition | Mobile Phase | Retention (k1) | Selectivity (α) | Resolution (Rs) | Notes |
| A | Hex/IPA/TFA (90:10:0.1) | 3.5 | 1.25 | 1.8 | Good Lead. Baseline separated. |
| B | Hex/EtOH/TFA (90:10:0.1) | 4.2 | 1.15 | 1.2 | Partial separation. Lower selectivity than IPA. |
| C | ACN/TFA (100:0.1) | 1.8 | 1.0 | 0.0 | No separation. |
| D | MeOH/TFA (100:0.1) | 2.1 | 1.05 | 0.6 | Very slight peak shoulder. |
| E | Buffer pH 3/ACN (50:50) | 5.5 | 1.20 | 1.6 | Good separation, but longer retention. |
Method Development Workflow Diagram
start [label="Start: Chiral Method Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_csp [label="1. Select Primary CSP\n(e.g., Cellulose-based)", fillcolor="#F1F3F4", fontcolor="#202124"]; screen [label="2. Perform Mobile Phase Screen\n(NP, PO, RP Modes)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Baseline Separation?\n(Rs > 1.5)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="3. Optimize Method\n(Solvent Ratio, Flow Rate, Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; validate [label="4. Validate Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; select_alt_csp [label="Select Alternative CSP\n(e.g., Amylose-based)\nand Repeat Screen", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> select_csp; select_csp -> screen; screen -> decision; decision -> optimize [label="Yes"]; optimize -> validate; decision -> select_alt_csp [label="No"]; select_alt_csp -> screen [style=dashed]; }
High-Level Chiral Method Development Strategy.
References
- The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (2017). The Journal of Critical Care Medicine. [Link]
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]
- The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflamm
- Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. [Link]
- Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (2016). Der Pharma Chemica. [Link]
- Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2021). MDPI. [Link]
- Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
- DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. (2025). Rasayan Journal of Chemistry. [Link]
- Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
- Lux Cellulose-1. HPLC-MART. [Link]
- The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (2017). The Journal of Critical Care Medicine. [Link]
- Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzo
- Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2021).
- CHIRAL COLUMNS. Chromservis. [Link]
- Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. (2021). Molecules. [Link]
- APPLIC
- Chiral mobile phase additives in HPLC enantiosepar
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2019).
- The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. (2006).
- Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. (2013). PubMed. [Link]
- Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. (2008). PubMed. [Link]
- The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. (2006).
- The effect of mobile phase composition on the chiral separation of compounds. (2021).
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). PubMed. [Link]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
- Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. (2015).
- Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
- Chiral HPLC Separ
- Trouble with chiral separations. (2020).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PubMed Central. [Link]
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Determination of 2-(4-isobutylphenyl)
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1987). PubMed. [Link]
Sources
- 1. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 3. hplcmart.com [hplcmart.com]
- 4. Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. phenomenex.com [phenomenex.com]
- 7. chiraltech.com [chiraltech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chiraltech.com [chiraltech.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode [mdpi.com]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 14. asianpubs.org [asianpubs.org]
- 15. The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chiraltech.com [chiraltech.com]
Technical Support Center: Degradation of p-Butylhydratropic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the study of p-Butylhydratropic Acid degradation under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to conduct robust and reliable stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability under acidic conditions a concern?
This compound, also known as 4-Butyl-α-methylbenzeneacetic acid or Ibuprofen Impurity B, is a molecule relevant in pharmaceutical development.[1] Its chemical stability is a critical quality attribute that must be thoroughly understood.
Forced degradation studies, which involve exposing a drug substance to stress conditions more severe than accelerated stability testing, are mandated by regulatory bodies like the ICH to understand the chemical behavior of a molecule.[2][3] Acidic degradation is a key component of these studies for several reasons:
-
Predictive Stability: It helps to identify potential degradation products that could form during the shelf life of a drug product.[3]
-
Formulation Development: Understanding the molecule's behavior in an acidic environment is crucial for developing stable oral dosage forms, which must pass through the highly acidic environment of the stomach.[4]
-
Analytical Method Validation: The data generated is essential for developing and validating "stability-indicating" analytical methods—procedures that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[5][6]
Q2: What is the likely degradation mechanism for this compound in an acidic medium?
This compound possesses a carboxylic acid functional group and a butyl-substituted phenyl ring. Generally, functional groups like esters, amides, and lactones are highly susceptible to acid-catalyzed hydrolysis.[4] This occurs when the acid protonates an electrophilic center, making it more vulnerable to a nucleophilic attack by water.[4]
However, the core structure of this compound—a simple carboxylic acid—is relatively stable and not prone to hydrolysis. The C-C bonds of the butyl side chain and the phenyl ring are also robust. Therefore, significant degradation is not expected under mild acidic conditions (e.g., 0.1 M HCl at room temperature). Degradation would likely require more forcing conditions, such as high temperatures in conjunction with strong acid, which could potentially lead to reactions like decarboxylation or side-chain oxidation, though these are less common pathways for this structure type under typical forced degradation conditions. The primary goal of the initial study will be to confirm this intrinsic stability.
Troubleshooting & Protocols
Q3: I am planning my first experiment. How should I design a forced acid degradation study for this compound?
A systematic approach is crucial. Forced degradation studies should aim for a target degradation of 5-20% of the drug substance to ensure that the analytical method can detect and resolve the degradants without overwhelming the chromatogram. The following protocol provides a validated starting point.
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. If solubility in aqueous media is low, an organic co-solvent like acetonitrile or methanol may be used, but its volume should be kept minimal.[2]
-
Prepare the acidic stress solution: 0.1 M and 1 M Hydrochloric Acid (HCl) are common starting points.[6][7]
-
-
Stress Condition Execution:
-
Test Sample: Mix equal volumes of the drug stock solution and the 1 M HCl solution in a suitable flask.
-
Control Sample: Mix equal volumes of the drug stock solution and purified water (or the co-solvent mixture used for the stock). This control is essential to distinguish acid-induced degradation from simple solvent effects.
-
Blank: Prepare a solution of 1 M HCl and the solvent without the drug to identify any potential artifacts from the matrix.
-
Incubate all samples at a controlled temperature. Start with a moderate temperature, such as 60°C.[6]
-
-
Time-Point Sampling:
-
Withdraw aliquots from the test and control samples at predetermined time points (e.g., 2, 6, 12, and 24 hours).
-
Immediately neutralize the acidic aliquot with an equivalent amount of a suitable base (e.g., 1 M NaOH) to halt the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis (e.g., 50-100 µg/mL).
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Q6).
-
Compare the chromatogram of the stressed sample to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants).
-
Caption: Workflow for a forced acid degradation study.
Q4: Troubleshooting Guide - I've run my experiment but see little to no degradation. What are my next steps?
This is a common outcome for intrinsically stable molecules like this compound. The absence of degradation is a valid result, but you must demonstrate that the stress conditions were sufficiently challenging.
To increase stress, modify one variable at a time:
-
Increase Temperature: Temperature is often the most effective factor. Increase the incubation temperature in increments (e.g., from 60°C to 80°C).[6]
-
Increase Acid Concentration: If temperature elevation is insufficient, move from 1 M HCl to a higher concentration. However, be cautious as very high acid concentrations can damage HPLC columns if not properly neutralized.
-
Extend Duration: Increase the study duration (e.g., to 48 or 72 hours).[7]
| Parameter | Level 1 (Initial) | Level 2 (Moderate) | Level 3 (Harsh) |
| Acid | 1 M HCl | 1 M HCl | 2 M HCl or H₂SO₄ |
| Temperature | 60 °C | 80 °C | 80 °C or Reflux |
| Duration | 24 hours | 48 hours | 72 hours |
Q5: Troubleshooting Guide - My sample is heavily degraded, or I see many small, poorly resolved peaks. What should I do?
Excessive degradation (>50%) or a complex degradation profile can be equally challenging. This indicates the stress conditions were too severe.
To refine the study:
-
Reduce Stress: Systematically decrease the temperature, acid concentration, or exposure time based on the parameters in Table 1. The goal is to achieve the target 5-20% degradation.
-
Optimize Chromatography: If peaks are present but poorly resolved, the analytical method needs optimization.
-
Gradient Adjustment: Modify the mobile phase gradient to improve the separation of early-eluting polar degradants or late-eluting non-polar ones.
-
Change Column Chemistry: If co-elution persists, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
Adjust pH: Modify the pH of the aqueous mobile phase to alter the ionization state and retention of acidic or basic degradants.
-
Caption: Logic diagram for troubleshooting forced degradation results.
Q6: What is the best analytical method for monitoring the degradation of this compound?
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Photodiode Array (PDA) detector is the industry standard.[8] Adding a Mass Spectrometry (MS) detector provides invaluable data for identifying unknown degradation products.[6]
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the lambda max of this compound (approx. 220-230 nm).
-
MS Detection (if available): Electrospray Ionization (ESI) in both positive and negative modes to capture molecular ions of the parent drug and any degradants.
Q7: How do I prove my analytical method is truly "stability-indicating"?
A method is considered stability-indicating when it can unequivocally separate the parent drug from all degradation products without interference.[5]
Key Validation Checks:
-
Resolution: The chromatographic resolution between the parent peak and the closest eluting degradant peak should be greater than 1.5.
-
Peak Purity (PDA): Use the peak purity analysis function of your chromatography data system. This tool assesses the spectral homogeneity across a single chromatographic peak. A pure peak will have a consistent UV spectrum from its upslope to its downslope.
-
Mass Balance: The sum of the assay of the parent drug and the percentage of all degradation products should ideally be between 95% and 105%. This demonstrates that all major degradants have been accounted for.
By following these guidelines and protocols, you can confidently investigate the degradation of this compound and develop robust, scientifically sound stability data for your research and regulatory needs.
References
- MedCrave. (2016, December 14).
- Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
- Diehl, D., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]
- SciSpace. (2016, December 14).
- ResearchGate. (n.d.). Forced degradation study under acidic conditions. [Link]
- de Andrade, C. K., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]
- Schöneich, C., et al. (2016). Degradation Mechanisms of Polysorbate 20 Differentiated by 18 O-labeling and Mass Spectrometry. Journal of Pharmaceutical Sciences. [Link]
- Kroon, J., et al. (2000). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmacy and Pharmacology. [Link]
- Darwish, H. W., et al. (2013). Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. Chemistry Central Journal. [Link]
- National Center for Biotechnology Information. (n.d.).
- Bagle, T. R., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]
- Popović, I., et al. (2022).
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of p-Butylhydratropic Acid in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for p-Butylhydratropic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. This compound, also known as 2-(4-butylphenyl)propanoic acid or Ibuprofen Impurity B, is a critical molecule in pharmaceutical research, and understanding its stability is paramount for accurate experimental results and robust formulation development.[1][2]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a carboxylic acid and an impurity related to the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1] Like many pharmaceutical compounds, its chemical structure contains functional groups susceptible to degradation under common experimental and storage conditions. Instability can lead to a loss of the parent compound, the formation of unknown impurities, and compromised integrity of research data, potentially impacting analytical method development and formulation efficacy.
Q2: What are the primary factors that can affect the stability of this compound in my solution?
The stability of this compound is primarily influenced by three main factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.[3][4]
-
Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions can lead to oxidative degradation.[3]
-
Light Exposure: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation, breaking down the molecule.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[5]
Q3: I am seeing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?
A gradual decrease in concentration suggests a stability issue. The most common culprits for a standard solution stored at room temperature are slow hydrolysis, oxidation from dissolved atmospheric oxygen, or photolysis if the container is not light-protected. For solutions stored in a refrigerator, degradation is slower but can still occur.[2] It is crucial to determine the specific degradation pathway to implement the correct preventative measures.
Troubleshooting Guide: Investigating Degradation Pathways
If you suspect your compound is degrading, a systematic approach is necessary to identify the cause. This is often achieved through "forced degradation" or "stress testing," where the drug substance is intentionally exposed to severe conditions to produce degradation products.[4][5][6]
Issue 1: Suspected Hydrolytic Degradation
Q: My assay results show new, more polar peaks on my reverse-phase HPLC chromatogram, especially when using acidic or basic buffers. Could this be hydrolysis?
A: Yes, the appearance of new, typically earlier-eluting peaks in RP-HPLC is a strong indicator of hydrolysis, which often results in more polar degradants. Carboxylic acids can undergo various reactions, but the surrounding molecular structure is also susceptible.[7] Acid- or base-catalyzed hydrolysis is a common degradation pathway for many pharmaceuticals.[3]
Causality behind the issue: Under acidic conditions, protonation can make certain functional groups more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions can act as potent nucleophiles, attacking susceptible sites on the molecule.
Caption: Workflow for Hydrolysis Forced Degradation Study.
Issue 2: Suspected Oxidative Degradation
Q: I've observed unexpected peaks in my chromatogram after leaving my solution exposed to air for an extended period. How can I confirm if this is oxidation?
A: Oxidation is a plausible cause, as many organic molecules react with atmospheric oxygen (auto-oxidation) or other oxidizing species.[3] The degradation products can be diverse, including hydroxylated species or products of side-chain cleavage.[8]
Causality behind the issue: Oxidation involves the loss of electrons from the molecule, often initiated by radical species. Hydrogen peroxide (H₂O₂) is commonly used in forced degradation studies because it mimics oxidative conditions that might be encountered during manufacturing or storage.[3] The reaction can lead to hydroxylation of the aromatic ring or oxidation of the alkyl side-chain.[8]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Cas 3585-49-7,(2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | lookchem [lookchem.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. web.viu.ca [web.viu.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization in p-Butylhydratropic Acid Synthesis
Welcome to the technical support center for the synthesis of p-Butylhydratropic Acid, a key intermediate in the production of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a particular focus on preventing racemization to ensure the desired enantiomeric purity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding racemization during the synthesis of this compound and other 2-arylpropionic acids (profens).
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A1: Racemization is the process where a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), resulting in a loss of optical activity. In the context of this compound, which belongs to the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs), this is a significant concern.[1] Typically, only one enantiomer (the (S)-enantiomer) exhibits the desired pharmacological activity, while the other (the (R)-enantiomer) may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, preventing racemization is crucial for producing a safe and effective final drug product.
Q2: At what stage of the synthesis is racemization most likely to occur?
A2: The α-proton (the hydrogen atom on the carbon adjacent to the carboxylic acid group) of this compound is acidic. Racemization is most likely to occur during reactions that involve the activation of the carboxyl group, such as in amide bond formation or esterification.[2] This activation increases the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting planar enolate intermediate can then be protonated from either face, leading to a mixture of both enantiomers.
Q3: What are the primary factors that influence the rate of racemization?
A3: Several factors can influence the rate of racemization:
-
Base: The strength and steric hindrance of the base used can significantly impact the rate of α-proton abstraction. Strong, non-hindered bases are more likely to cause racemization.[2]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[3] Conversely, lowering the temperature is a common strategy to suppress it.[3]
-
Solvent: The polarity of the solvent can affect the stability of the enolate intermediate and the rates of both the desired reaction and racemization.[3]
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical in minimizing the loss of stereochemical integrity.[2][4][5]
Q4: How can I accurately determine the extent of racemization in my product?
A4: The most common and reliable method for determining the enantiomeric excess (ee) and thus the extent of racemization is Chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to distinguish between enantiomers or diastereomers.[2]
II. Troubleshooting Guide: A Problem-Solving Approach
This section provides a structured, question-and-answer-based guide to troubleshoot specific issues related to racemization during the synthesis of this compound.
Problem 1: Significant racemization is observed during an amide coupling reaction.
Q: I am coupling this compound with an amine and my final product shows a low enantiomeric excess. What are the likely causes and how can I fix this?
A: This is a common challenge. The primary culprit is often the combination of coupling reagent and base, as well as the reaction conditions. Here’s a systematic approach to troubleshooting:
Step 1: Evaluate Your Coupling Reagent and Additives
-
Initial Approach: If you are using a carbodiimide-based coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone, there is a higher risk of racemization.
-
Recommended Solution:
-
Incorporate Additives: The addition of racemization-suppressing additives is crucial. Commonly used and effective additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][4][5] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.
-
Switch to Uronium/Phosphonium Reagents: Consider using uronium or phosphonium-based coupling reagents such as HBTU, HATU, HCTU, or PyBOP.[2] These reagents often lead to faster coupling rates and lower levels of racemization compared to carbodiimides alone.[2] For particularly challenging couplings, advanced reagents like COMU or DEPBT can be explored.[6][7]
-
| Coupling Reagent Class | Examples | Racemization Potential (without additives) |
| Carbodiimides | DCC, EDC | High |
| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP | Lower |
| Phosphonium-based | DEPBT | Very Low[6][7] |
Step 2: Re-evaluate Your Choice of Base
-
Potential Issue: Strong and sterically hindered bases, such as diisopropylethylamine (DIPEA), can promote racemization by readily abstracting the α-proton.
-
Recommended Solution:
Step 3: Optimize Reaction Conditions
-
Temperature Control: Lowering the reaction temperature is a highly effective way to minimize racemization.[3] Attempt the coupling at 0 °C or even as low as -15 °C.[3] While the desired reaction will also slow down, the rate of racemization is often more significantly reduced.
-
Solvent Choice: While dichloromethane (DCM) and dimethylformamide (DMF) are common, consider exploring less polar solvents, which can sometimes reduce racemization.[3]
Problem 2: I want to synthesize a single enantiomer of this compound from a racemic mixture.
Q: Is it possible to resolve a racemic mixture of this compound, and what are the most effective methods?
A: Yes, resolving a racemic mixture is a common strategy. The two primary approaches are Kinetic Resolution and Dynamic Kinetic Resolution (DKR) .
1. Kinetic Resolution
In kinetic resolution, one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[8]
-
How it Works: You can perform an enantioselective esterification or amidation using a chiral alcohol or amine, or a chiral catalyst. The two enantiomers of this compound will react at different rates, allowing for the separation of the unreacted enantiomer from the newly formed diastereomeric product.
-
Limitation: The maximum theoretical yield for the desired enantiomer is 50%.[9]
2. Dynamic Kinetic Resolution (DKR)
DKR is a more advanced and efficient method that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product.[10][11]
-
How it Works: DKR combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction.[11] As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted into the faster-reacting one to maintain the equilibrium.[11]
-
Application to this compound: A DKR of racemic this compound could involve an enantioselective esterification catalyzed by a lipase in the presence of a racemization catalyst.[12][13] For example, a ruthenium complex can be used to racemize the unreacted enantiomer, while a lipase selectively acylates the desired enantiomer.[14]
Caption: Chiral Auxiliary Workflow
Key Considerations:
-
Selection of Auxiliary: The choice of chiral auxiliary is critical and will depend on the specific reaction conditions and desired stereochemical outcome. Evans' oxazolidinones are widely used and well-documented for their high diastereoselectivity in alkylation reactions. [15]* Cleavage Conditions: The final step of removing the auxiliary must be performed under mild conditions to prevent racemization of the product.
By systematically addressing these potential issues, researchers can significantly improve the enantiomeric purity of their synthesized this compound, leading to more reliable and effective outcomes in drug development.
III. References
-
Seyden-Penne, J. (2001). Chiral Auxiliaries and Ligands in Asymmetric Synthesis. Wiley. Retrieved from [Link]
-
da Silva, A. C., & de Souza, R. O. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]
-
Dr. Preeti Rekha. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. Retrieved from [Link]
-
Serafin, A., & Kaproń, B. (2016). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Annales Academiae Medicae Silesiensis, 70, 202-208. Retrieved from [Link]
-
Aggarwal, V. K., & de Vicente, J. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 1(10), 1684-1692. Retrieved from [Link]
-
University of California, Irvine. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). Science of Synthesis Reference Library. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
University of Bath. (2016, June 17). The mechanism for dynamic kinetic resolution [Video]. YouTube. Retrieved from [Link]
-
Park, J., & Kim, Y. (2016). Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catalysis Science & Technology, 6(20), 7483-7487. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective synthesis of chiral BCPs. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PubMed Central. Retrieved from [Link]
-
Park, J., & Kim, Y. (2013). Kinetic resolution of racemic α-hydroxyphosphonates by asymmetric esterification using achiral carboxylic acids with pivalic anhydride and a chiral acyl-transfer catalyst. Chemical Communications, 49(91), 10700-10702. Retrieved from [Link]
-
ResearchGate. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]
-
National Institutes of Health. (2022). Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. PubMed Central. Retrieved from [Link]
-
Soloshonok, V. A., & Han, J. (2010). Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. Organic Letters, 12(9), 2008-2011. Retrieved from [Link]
-
MDPI. (2021). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. PubMed Central. Retrieved from [Link]
-
PubMed. (2025). Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Cyclobutanamides. Retrieved from [Link]
-
PubMed. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Retrieved from [Link]
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wiley.com [wiley.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. princeton.edu [princeton.edu]
- 10. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 11. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 12. Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alkylation Reaction Conditions
Welcome to the Technical Support Center for optimizing alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield, selectivity, and efficiency of their alkylation synthesis. Here, we address common challenges and provide in-depth, field-proven insights in a comprehensive question-and-answer format.
I. Core Concepts & Initial Troubleshooting
This section addresses fundamental questions and common initial hurdles encountered during the alkylation process.
Q1: My alkylation reaction is giving a low yield. What are the most common culprits?
A1: Low yields in alkylation reactions are a frequent issue and can often be traced back to a few key factors. These include incomplete deprotonation of the substrate, undesirable side reactions, or suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is crucial. Begin by ensuring all reagents are pure and anhydrous, as moisture can deactivate strong bases and catalysts.[3][4] Then, critically evaluate your choice of base, solvent, temperature, and the nature of your alkylating agent, as these are all pivotal parameters that require careful optimization.[1][5]
Q2: I'm observing the formation of multiple products. What are the typical side reactions in an alkylation, and how can I minimize them?
A2: The most common side reactions in alkylation, particularly of enolates, are O-alkylation and dialkylation.[1][2]
-
O-alkylation vs. C-alkylation: O-alkylation results in the formation of a vinyl ether, a common byproduct when the alkyl group attaches to the oxygen of the enolate instead of the desired α-carbon.[1] To favor C-alkylation, which is often the desired outcome, conditions that promote thermodynamic control are generally preferred. This includes using less polar solvents and counterions that have a strong association with the enolate's oxygen atom. Additionally, employing "softer" electrophiles, such as alkyl iodides and bromides, tends to favor C-alkylation.[1]
-
Dialkylation: This occurs when the mono-alkylated product, which may still possess an acidic proton, undergoes a second alkylation. To mitigate this, it's essential to use a strong, non-nucleophilic base that ensures rapid and complete deprotonation of the starting material.[1][6]
Q3: How do I choose the right base for my alkylation reaction?
A3: The selection of an appropriate base is critical for successful deprotonation. The primary principle is to choose a base whose conjugate acid has a pKa value significantly higher than that of the proton you intend to remove.[1][7] This ensures that the equilibrium of the deprotonation step lies far to the side of the desired anion.[6][7]
For instance, to deprotonate a ketone (pKa ~19-20), a much stronger base than an alkoxide (conjugate acid pKa ~16-18) is required for complete enolate formation.[6] Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are often excellent choices for this purpose.[1][8] LDA is particularly useful for generating the kinetic enolate at low temperatures due to its bulky nature.[9][10]
| Base | Conjugate Acid | Approximate pKa of Conjugate Acid | Typical Applications |
| Sodium Hydride (NaH) | H₂ | 36 | Deprotonation of alcohols, ketones, esters |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | 36 | Kinetic enolate formation from ketones/esters |
| Sodium tert-butoxide (t-BuONa) | tert-Butanol | 19 | Thermodynamic enolate formation |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 | N-alkylation of amines and heterocycles |
Data compiled from various sources.
Q4: What is the role of the solvent in an alkylation reaction, and how do I select the best one?
A4: The solvent plays a multifaceted role in an alkylation reaction, influencing the solubility of reagents, the reactivity of the nucleophile, and the overall reaction rate.[5][11] For SN2 reactions, which are common in alkylations, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred.[11][12][13] These solvents can dissolve ionic reagents but do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[12][14] In contrast, polar protic solvents (e.g., water, ethanol) can form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, thereby slowing down the SN2 reaction.[11][14]
| Solvent | Type | Dielectric Constant (approx.) | Effect on SN2 Reactions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Accelerates |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Accelerates |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | Accelerates |
| Acetone | Polar Aprotic | 21 | Accelerates |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | 7.6 | Moderate |
| Toluene | Nonpolar | 2.4 | Slows |
| Ethanol | Polar Protic | 24 | Slows |
| Water | Polar Protic | 80 | Significantly slows |
Data compiled from various sources.[11][14]
II. Advanced Optimization & Troubleshooting
This section delves into more complex issues and advanced techniques for refining your alkylation protocol.
Q5: My reaction is sluggish or fails to proceed, even with the correct base and solvent. What other factors should I consider?
A5: If your reaction is still not proceeding as expected, consider the following factors:
-
Temperature: While many alkylations are performed at low temperatures to control selectivity, sometimes this can significantly slow down the reaction rate.[1] A careful, stepwise increase in temperature while monitoring the reaction by TLC or LC-MS can help find the optimal balance between reaction rate and selectivity.[1] In some cases, higher temperatures are necessary to overcome the activation energy of the reaction.[15]
-
Steric Hindrance: Bulky groups on either the nucleophile or the electrophile can sterically hinder the SN2 transition state, dramatically slowing down the reaction.[16][17][18] If steric hindrance is a suspected issue, you may need to consider alternative synthetic routes or less hindered reagents.[19]
-
Alkylating Agent Reactivity: The reactivity of alkyl halides in SN2 reactions follows the trend: I > Br > Cl > F. If you are using a less reactive alkyl chloride, switching to the corresponding bromide or iodide could significantly increase the reaction rate.[20]
Q6: I'm working with a substrate that is insoluble in common organic solvents. What are my options?
A6: For reactions involving reactants with poor solubility in organic solvents, Phase Transfer Catalysis (PTC) is a powerful technique.[21][22] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of an ionic reactant from an aqueous phase or solid state into an organic phase where the reaction can occur.[21][22] This method is widely used in industrial applications and can often be performed under mild conditions, sometimes even without a solvent.[23][24]
Q7: I am trying to alkylate an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A7: The regioselectivity of alkylating an unsymmetrical ketone can be controlled by carefully choosing the reaction conditions to favor either the kinetic or the thermodynamic enolate.
-
Kinetic Control: To form the less substituted (kinetic) enolate, use a strong, sterically hindered base like LDA at a low temperature (typically -78 °C).[10][25][26] These conditions favor the rapid deprotonation of the more accessible, less sterically hindered α-proton.[10]
-
Thermodynamic Control: To form the more substituted (thermodynamic) enolate, use a smaller, less hindered base (like NaH or an alkoxide) at a higher temperature.[10][25][26] These conditions allow for equilibrium to be established, favoring the formation of the more stable, more substituted enolate.[10]
III. Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Kinetic Alkylation of an Unsymmetrical Ketone using LDA
Objective: To selectively alkylate the less substituted α-position of an unsymmetrical ketone.[27]
Materials:
-
Unsymmetrical ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide
-
Anhydrous workup and purification reagents
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.[27]
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the enolate.[27]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation using Phase Transfer Catalysis
Objective: To perform N-alkylation on a substrate with poor solubility in organic solvents.
Materials:
-
Nitrogen-containing substrate (e.g., an amine or heterocycle)
-
Alkyl halide
-
Aqueous solution of a base (e.g., NaOH or K₂CO₃)
-
An appropriate organic solvent (e.g., toluene, dichloromethane)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the nitrogen-containing substrate (1.0 equivalent), the organic solvent, the aqueous base solution, and the phase-transfer catalyst (typically 5-10 mol%).
-
Addition of Alkylating Agent: Vigorously stir the biphasic mixture and add the alkyl halide (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and separate the aqueous and organic layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide - Benchchem.
- Alkyl Strategies for Optimizing Reaction Conditions.
- Phase-transfer c
- Phase Transfer C
- 8.2: Factors That Affect Reactions - Chemistry LibreTexts.
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Tuning alkylation reactions with temperature in near-critical w
- Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone - Benchchem.
- 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
- The optimal conditions of N-alkylation reaction.
- Alkylation of Enol
- 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks.
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem.
- Phase Transfer Catalysis Without Solvent.
- What are the effects of solvents on SN1 and SN2 reactions? - Quora.
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
- Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchG
- Alkylation unit cooling | Petrochemical & refinery | Aggreko UK.
- Phase-Transfer-Catalyzed Alkyl
- What is the effect of steric hindrance on the hydrolysis of haloalkanes? - Quora.
- Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? - Chemistry Stack Exchange.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Publishing.
- Which base for alpha alkyl
- Alkylation Reactions | Development, Technology - Mettler Toledo.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identific
- Optimization of the alkylation step.
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- N alkylation
- 22.
- 5.
- Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable.
- Alkylation of enol
- 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning.
- Technical Support Center: Optimizing Reaction Conditions for Alkyl
- Technical Support Center: Troubleshooting Carbocation Rearrangement in Alkyl
- What bases can deproton
- Choosing an appropriate base for deproton
- Deprotonation: Unveiling the Chemistry Behind It - Assay Genie.
- How to Choose an Acid or a Base to Protonate or Deproton
- Steric Hindrance - Chemistry LibreTexts.
- Steric hindrance – Knowledge and References - Taylor & Francis.
- Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit.
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
- The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B.
- Why the C-alkylated product is not formed? - Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 8. physicsforums.com [physicsforums.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Tuning alkylation reactions with temperature in near-critical water - ProQuest [proquest.com]
- 16. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. quora.com [quora.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of p-Butylhydratropic Acid
Welcome to the technical support center for chromatographic analysis. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. This guide provides an in-depth, structured approach to diagnosing and resolving one of the most common chromatographic challenges—peak tailing—specifically for the acidic analyte, p-Butylhydratropic Acid.
Section 1: Understanding the Problem - Why Does My Peak Tail?
Before diving into solutions, it's crucial to understand the underlying mechanisms that cause peak asymmetry for an acidic compound like this compound.
Q1: What is peak tailing and how is it measured?
A: Peak tailing is a phenomenon where a peak's asymmetry deviates from an ideal Gaussian shape, exhibiting a trailing edge that is drawn out and elongated.[1][2] This distortion can compromise resolution, especially for closely eluting compounds, and lead to inaccurate peak integration and quantification.[2]
The degree of tailing is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As) . The USP Tailing Factor is calculated as:
T = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.
An ideal, symmetrical peak has a Tailing Factor of 1.0 . A value greater than 1 indicates peak tailing, while a value less than 1 indicates peak fronting.[3] Many regulatory methods require a tailing factor of less than 2.0 for all analytes.
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A: For this compound, an aromatic carboxylic acid, peak tailing in reversed-phase HPLC is primarily driven by two chemical factors: secondary interactions with the stationary phase and a non-optimal mobile phase pH.[4]
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[2][5] These silanols are acidic and can become ionized (SiO⁻) at mid-range pH values (typically > pH 4).[6][7] While strong ionic attraction between ionized silanols and basic analytes is a well-known cause of tailing, the interaction with acidic analytes is more complex.[6] Tailing for acids can be exacerbated by:
-
Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) in the silica matrix can act as Lewis acids or chelation sites, creating highly active sites that interact with the carboxylate group of the analyte, causing tailing.[2][7][8]
-
Mixed-Mode Retention: The analyte may experience multiple retention mechanisms—the primary hydrophobic interaction and a secondary, undesirable polar or ionic interaction—leading to a distorted peak shape.[2]
-
-
Mobile Phase pH Near Analyte's pKa: The carboxylic acid group on this compound has a specific pKa value. When the mobile phase pH is close to this pKa, the analyte exists as a mixture of its protonated (neutral, -COOH) and deprotonated (ionized, -COO⁻) forms.[9][10] These two forms have different polarities and therefore different retention times on a reversed-phase column, resulting in a broadened, split, or tailing peak.[10][11]
Section 2: Systematic Troubleshooting Guide
Follow this logical workflow to efficiently diagnose and resolve peak tailing issues.
Q3: I'm seeing peak tailing for this compound. Where do I start?
A: Start with a systematic diagnosis to isolate the root cause. A problem can be broadly categorized as either chemical (related to interactions between the analyte, mobile phase, and stationary phase) or physical/instrumental (related to the HPLC system hardware). The following workflow provides a step-by-step diagnostic path.
Q4: How do I diagnose if the problem is chemical or physical?
A: The easiest way to differentiate is to observe the entire chromatogram.
-
Chemical Problem: If only the this compound peak (or other polar/ionizable analytes) is tailing while neutral, non-polar compounds in the same run have good peak shape, the issue is almost certainly chemical. This points to specific secondary interactions.
-
Physical/Instrumental Problem: If all peaks in the chromatogram, including well-behaved neutral compounds, exhibit tailing, the cause is likely physical.[12] This suggests a problem that affects the entire flow path, such as extra-column volume or a void in the column.[3][13]
Q5: My peak tailing seems to be chemical. How do I optimize my mobile phase?
A: Mobile phase optimization is the most powerful tool for correcting chemical-based peak tailing for ionizable compounds.
-
Adjust pH: The single most effective change is to lower the mobile phase pH. For an acidic analyte like this compound, you must ensure it is fully protonated (neutral). A good rule of thumb is to set the mobile phase pH at least 1.5-2 units below the analyte's pKa.[11][14] This suppresses the ionization of the analyte's carboxylic acid group and also suppresses the ionization of surface silanol groups, minimizing unwanted interactions.[7][12] A target pH of 2.5 - 3.0 is an excellent starting point.
-
Use a Buffer: Do not rely on adding acid (like formic or trifluoroacetic acid) alone, as this does not provide robust pH control. Use a true buffer system to maintain a constant pH.[15] For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice for UV detection. For LC-MS applications, a formic acid/ammonium formate buffer is more suitable.[12]
-
Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient.[15] In some cases, increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., up to 50 mM for UV) can help mask residual silanol interactions and improve peak shape.[7][12]
| Mobile Phase pH | Analyte State | Silanol State | Expected Tailing Factor (T) | Expected Outcome |
| pH 7.0 | Mostly Ionized (COO⁻) | Mostly Ionized (SiO⁻) | > 2.0 | Significant tailing due to secondary interactions and potential repulsion. |
| pH 4.5 (near pKa) | Mixed (COOH/COO⁻) | Partially Ionized (SiOH/SiO⁻) | > 2.5 | Severe broadening or split peaks due to co-existence of two analyte forms.[10] |
| pH 2.8 | Fully Protonated (COOH) | Fully Protonated (SiOH) | 1.0 - 1.2 | Sharp, symmetrical peak due to minimized secondary interactions.[7][12] |
Q6: I've optimized the mobile phase, but still see tailing. Could it be my column?
A: Yes, if mobile phase optimization doesn't fully resolve the issue, the column itself is the next logical focus.
-
Column Chemistry: Use a modern, high-purity, Type B silica column. These columns have very low metal content and are designed to minimize silanol activity.[2][16] Also, ensure you are using a column with high-density bonding and exhaustive end-capping, where most residual silanols are chemically deactivated.[12][17]
-
Column Contamination: Over time, the column inlet frit or the stationary phase itself can become contaminated with strongly retained matrix components. This can create active sites that cause tailing.[3][13]
-
Solution: Use a guard column to protect the analytical column.[3][13] It is a small, sacrificial column that should be replaced regularly. If you already use one, replace it first. If the problem is resolved, you have found the cause. If not, try a rigorous column flushing procedure or replace the analytical column.
-
-
Bonded Phase Degradation: Operating silica-based columns outside their recommended pH range (typically pH 2-8) can hydrolyze and strip the bonded phase, exposing highly active silanol groups.[9][13] Ensure your method operates within the manufacturer's specified range for the column.
Q7: What if all peaks in my chromatogram are tailing?
A: Universal peak tailing points to a physical or instrumental problem affecting the entire system.[12]
-
Extra-Column Volume (Dead Volume): This is the volume in the HPLC system outside of the column itself (in the injector, tubing, and detector cell). Excessive dead volume causes band broadening and tailing, which is most pronounced for early-eluting peaks.[13]
-
Column Void: A void or channel can form at the head of the column bed due to settling of the packing material or high-pressure shocks. This disrupts the flow path and causes peak distortion for all analytes.[3][13]
-
Diagnosis & Solution: A sudden drop in backpressure is a common symptom. Disconnect the column from the detector and try reverse-flushing it at a low flow rate. If this does not resolve the issue, the column likely needs to be replaced.
-
Section 3: Frequently Asked Questions (FAQs)
Q8: What is the ideal pH for analyzing this compound? A: The ideal mobile phase pH is between 2.5 and 3.0. This ensures the carboxylic acid functional group is fully protonated and non-ionized, leading to consistent hydrophobic retention and excellent peak shape.[7][12]
Q9: What type of HPLC column is best for this compound? A: A modern, end-capped C18 or C8 column based on high-purity Type B silica is highly recommended.[2][16] These columns offer low silanol activity and are robust for methods operating at low pH.
Q10: Can I inject my sample in a solvent different from the mobile phase? A: It is always best practice to dissolve your sample in the initial mobile phase. If you must use a different solvent for solubility reasons, ensure it is weaker (more polar in reversed-phase) than your mobile phase. Injecting in a much stronger solvent (e.g., pure acetonitrile into a high-aqueous mobile phase) can cause significant peak distortion, including fronting or splitting.
Q11: How can I prevent peak tailing from occurring in the first place? A:
-
Method Development: During method development, always screen for the optimal pH and use a buffer.
-
Column Care: Always use a guard column, especially with complex sample matrices.[3][13]
-
Sample Preparation: Filter all samples and standards through a 0.2 or 0.45 µm filter to remove particulates.
-
System Maintenance: Regularly inspect tubing and fittings to minimize extra-column volume.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Buffered Low-pH Mobile Phase
Objective: To prepare 1 L of a 25 mM potassium phosphate buffer in 50:50 Acetonitrile:Water at pH 2.8.
Materials:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Calibrated pH meter
-
0.2 µm membrane filter
Procedure:
-
Weigh out 3.40 g of KH₂PO₄ and dissolve it in approximately 900 mL of HPLC-grade water in a clean beaker.
-
Place a calibrated pH electrode in the solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.80 ± 0.05.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark. This is your 1 L aqueous buffer stock.
-
To create the final mobile phase, mix 500 mL of this aqueous buffer stock with 500 mL of HPLC-grade acetonitrile.
-
Filter the final mobile phase through a 0.2 µm filter to remove any particulates and degas thoroughly before use.[19]
Protocol 2: Diagnostic Test for Extra-Column Volume
Objective: To determine if the HPLC system hardware is contributing significantly to peak broadening.
Procedure:
-
Remove the HPLC column from the system.
-
Replace the column with a zero-dead-volume union.
-
Set the mobile phase to a typical composition (e.g., 50:50 Acetonitrile:Water) and a flow rate of 1.0 mL/min.
-
Inject a small volume (1-2 µL) of a low-concentration UV-active marker (e.g., 10 µg/mL acetone or uracil).
-
Observe the resulting peak. In a well-plumbed system with minimal extra-column volume, the peak should be a very sharp, symmetrical needle-like spike.
-
If the peak is broad or shows signs of tailing, it confirms the presence of significant extra-column volume in the system (injector, tubing, fittings, or detector cell) that needs to be addressed.[13]
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
- HPLC Troubleshooting Guide - SCION Instruments. [Link]
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
- HPLC Troubleshooting Guide. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
- Exploring the Role of pH in HPLC Separ
- The use of Mobile Phase pH as a Method Development Tool - Chrom
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
- Buy p-Butylhydr
- ACE News - HPLC. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
- The Theory of HPLC Column Chemistry. [Link]
- LC Technical Tip - Phenomenex. [Link]
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchG
- Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
- HPLC Troubleshooting Guide. [Link]
- HPLC METHOD DEVELOPMENT - A REVIEW - Suresh Gyan Vihar University. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. Buy this compound | 3585-49-7 [smolecule.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. acdlabs.com [acdlabs.com]
- 12. labcompare.com [labcompare.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. LC Technical Tip [discover.phenomenex.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. gyanvihar.org [gyanvihar.org]
minimizing byproduct formation in the synthesis of 2-(4-butylphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-butylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of critical byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(4-butylphenyl)propanoic acid?
A1: The primary industrial and laboratory-scale syntheses include:
-
Friedel-Crafts Acylation of Butylbenzene: This classic route involves the acylation of butylbenzene with a propanoyl source, followed by further reaction steps.
-
Willgerodt-Kindler Reaction: This method typically starts with 4'-butylacetophenone, which is converted to a thioamide and subsequently hydrolyzed to the desired carboxylic acid.
-
Grignard Reaction: This approach utilizes a Grignar d reagent prepared from a 4-butylphenyl halide, which then reacts with a suitable electrophile like propylene oxide.
Q2: I am observing a significant amount of an isomeric byproduct in my Friedel-Crafts synthesis. What is it and how can I minimize it?
A2: The most likely isomeric byproduct is 2-(2-butylphenyl)propanoic acid (the ortho-isomer). Its formation is governed by the regioselectivity of the initial Friedel-Crafts acylation of butylbenzene. To favor the desired para-isomer, it is crucial to manage steric hindrance and electronic effects. We will delve into specific troubleshooting for this in the guide below.
Q3: My Willgerodt-Kindler reaction is yielding a significant amount of a neutral byproduct. What could it be?
A3: A common neutral byproduct in the Willgerodt-Kindler synthesis is the corresponding amide, 2-(4-butylphenyl)propanamide. This arises from incomplete hydrolysis of the intermediate thioamide. The troubleshooting section will provide guidance on driving the hydrolysis to completion.
Q4: After my Grignard reaction, I have a high-boiling impurity that is difficult to remove. What is the likely culprit?
A4: A common byproduct in Grignard reactions is a biphenyl compound, in this case, 4,4'-dibutylbiphenyl. This results from a coupling reaction between the Grignard reagent and any unreacted aryl halide.[1][2] Strict control over reaction initiation and stoichiometry is key to minimizing this impurity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Problem: The final product contains a high percentage of the ortho-isomer, 2-(2-butylphenyl)propanoic acid, leading to difficult purification.
Root Cause Analysis: The acylation of butylbenzene with reagents like propionyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can lead to substitution at both the ortho and para positions of the benzene ring. The butyl group is an ortho-, para-director. While the para position is generally favored due to reduced steric hindrance, reaction conditions can significantly influence the ortho/para ratio.[3][4]
Mitigation Strategies:
-
Steric Hindrance: The size of the acylating agent and the catalyst complex can be exploited to disfavor substitution at the sterically hindered ortho position.
-
Protocol 1: Modifying the Acylating Agent: Using a bulkier acylating agent, if the subsequent chemistry allows, can increase the steric barrier for ortho attack.
-
Protocol 2: Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can be explored. Some may form larger complexes, further enhancing steric hindrance at the ortho position.
-
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the thermodynamically more stable para-isomer.
Experimental Protocol: Maximizing para-Selectivity
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., dichloromethane or carbon disulfide). Cool the mixture to 0-5 °C in an ice bath.
-
Addition: Slowly add a solution of propionyl chloride in the same solvent to the cooled mixture via the dropping funnel.
-
Acylation: Add butylbenzene dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold dilute hydrochloric acid.
-
Work-up and Analysis: Extract the organic layer, wash, dry, and concentrate. Analyze the crude product by GC or NMR to determine the ortho/para isomer ratio.
| Parameter | Standard Condition | Optimized for para-Selectivity | Rationale for Change |
| Temperature | Room Temperature | 0-5 °C | Favors the thermodynamically more stable para product. |
| Solvent | Dichloromethane | Carbon Disulfide | Can influence catalyst activity and steric bulk of the reactive complex. |
| Addition Rate | Rapid | Slow, dropwise | Maintains better temperature control and minimizes localized overheating. |
Issue 2: Incomplete Hydrolysis in the Willgerodt-Kindler Reaction
Problem: The final product is contaminated with 2-(4-butylphenyl)propanamide.
Root Cause Analysis: The Willgerodt-Kindler reaction proceeds through a thioamide intermediate. The subsequent hydrolysis of this thioamide to the carboxylic acid can be sluggish and may not go to completion, especially under mild conditions, leaving the amide as a byproduct.[5][6]
Mitigation Strategies:
-
Hydrolysis Conditions: Employing more forcing hydrolysis conditions can drive the reaction to completion. This can involve using a stronger base, a higher temperature, or a longer reaction time.
-
Phase Transfer Catalysis: In some cases, a phase transfer catalyst can facilitate the hydrolysis of the thioamide, particularly if solubility is an issue.
Experimental Protocol: Complete Hydrolysis of the Thioamide
-
Setup: A round-bottom flask equipped with a reflux condenser is used.
-
Hydrolysis: The crude thioamide from the Willgerodt-Kindler reaction is suspended in a solution of a strong base, such as aqueous sodium hydroxide or potassium hydroxide. An alcohol co-solvent (e.g., ethanol) can be added to improve solubility.
-
Heating: The mixture is heated to reflux and maintained at this temperature for several hours.
-
Monitoring: The reaction is monitored by TLC, looking for the disappearance of the thioamide and amide spots.
-
Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration and purified.
| Parameter | Standard Condition | Optimized for Complete Hydrolysis | Rationale for Change |
| Base Concentration | 10% NaOH (aq) | 20-30% NaOH or KOH (aq) | A higher concentration of hydroxide ions increases the rate of hydrolysis. |
| Reaction Time | 4-6 hours | 8-12 hours (or until completion by TLC) | Ensures complete conversion of the amide intermediate. |
| Co-solvent | Ethanol | Ethylene Glycol | A higher boiling point co-solvent allows for higher reaction temperatures, accelerating the hydrolysis. |
Visualizing Reaction Pathways
Diagram 1: Friedel-Crafts Acylation of Butylbenzene
Caption: Friedel-Crafts acylation pathway showing formation of ortho and para isomers.
Diagram 2: Willgerodt-Kindler Reaction Troubleshooting
Caption: Troubleshooting pathway for incomplete hydrolysis in the Willgerodt-Kindler reaction.
References
- Komen, C. M. D., & Bickelhaupt, F. (1996). Easy Preparation of 1,3-Di-tert-Butylbenzene and Some Derivatives Thereof.
- Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Libraries. [Link]
- Jasperse, C. (n.d.). Grignard Reaction.
- Ismail, K., et al. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth University. [Link]
- Pines, H., Czajkowski, G. J., & Ipatieff, V. N. (1951). Synthesis of 1,3-Di-t-butylbenzene and 1,3-Di-t-butylcyclohexane. Journal of the American Chemical Society, 73(11), 5523-5524. [Link]
- Google Patents. (n.d.). Method for producing 2-(4-isobutylphenyl)propionic acid.
- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
- Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions.
- Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie, 029, 89-94. [Link]
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
- Google Patents. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Michigan State University. (n.d.). Willgerodt-Kindler Reaction. [Link]
- Xu, S., et al. (1995). [Synthesis of S(+)-2-(4-isobutylphenyl) propionic acid by asymmetric hydrolysis of microbial enzyme. II. Reaction conditions and product extraction]. Wei Sheng Wu Xue Bao, 35(4), 275-279. [Link]
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
- YouTube. (2019, March 8).
- University of Nebraska - Lincoln. (2019).
- European Patent Office. (n.d.). Grignard syntheses. [Link]
- Adichemistry. (n.d.).
- Chemistry Stack Exchange. (2013, February 12). Reaction mechanism for oxidation of primary alcohol to carboxylic acid. [Link]
- Google Patents. (n.d.). Process for the purification of 2-(4-isobutylphenyl)-propionic acid.
- Google Patents. (n.d.).
- YouTube. (2016, December 29).
- Beilstein Journals. (2012).
- MCC Organic Chemistry. (n.d.).
- Google Patents. (n.d.). Process for making 2-(4-isobutylphenyl)
- University of Wisconsin-Madison. (n.d.).
- Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. [Link]
- ResearchGate. (2013). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
- ResearchGate. (n.d.). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. [Link]
- Sciencemadness.org. (2020, December 2).
- Alfred State College of Technology. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
- Chem LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
- YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
- YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
- University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]
- SlidePlayer. (2013, November 12). Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. [Link]
Sources
enhancing the solubility of p-Butylhydratropic Acid for biological assays
<Technical Support Center: Enhancing the Solubility of p-Butylhydratropic Acid for Biological Assays
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the solubility challenges associated with this compound in biological assays. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
This compound, also known as 2-(4-n-butylphenyl)propionic acid, is an aromatic carboxylic acid.[1] It belongs to the 2-arylpropionic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structure, comprising a butyl group on a phenyl ring and a propionic acid moiety, contributes to its hydrophobic nature, leading to poor aqueous solubility.[1][2][3] This low solubility presents a significant hurdle in biological assays, as the compound may precipitate out of aqueous-based media, leading to inaccurate and unreliable results.[4]
Q2: What is the recommended solvent for creating a primary stock solution of this compound?
For creating a primary stock solution, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent.[5] this compound, like many other lipophilic compounds, exhibits good solubility in DMSO.[5][6] This allows for the preparation of a high-concentration stock solution, which can then be diluted to the final working concentration in your assay medium. It is crucial to use anhydrous DMSO to avoid introducing water that could prematurely cause precipitation.
Q3: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. What's happening and how can I prevent it?
This phenomenon, often called "crashing out," is a common issue when diluting a hydrophobic compound from a highly soluble organic solvent like DMSO into an aqueous environment.[7] The rapid change in solvent polarity causes the compound to come out of solution.[7]
To prevent this, a stepwise dilution protocol is highly recommended. Instead of a single large dilution, create an intermediate dilution in a solvent of intermediate polarity or in a small volume of your final medium. This gradual reduction in solvent polarity helps to keep the compound in solution.[7] Pre-warming the aqueous medium to 37°C can also aid solubility.[7]
dot graph TD { A[High-Concentration Stock in 100% DMSO] --> B{Intermediate Dilution}; B --> C[Option 1: Dilute in 50% DMSO/50% Media]; B --> D[Option 2: Small volume of pure media]; C --> E{Final Working Solution}; D --> E; E --> F[Add to Assay]; } caption: Stepwise dilution workflow to prevent precipitation.
Q4: What is the maximum concentration of DMSO that is generally considered safe for most cell lines?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%.[7] It is imperative to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO but without the this compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.
Q5: Can I use ethanol to dissolve this compound?
While ethanol can be used, the solubility of carboxylic acids like this compound is generally lower in ethanol compared to DMSO.[8][9] However, for certain applications, an ethanol stock solution might be preferable. If you choose to use ethanol, similar principles of stepwise dilution should be applied to avoid precipitation when transferring to an aqueous medium.[10]
Troubleshooting Guide: Advanced Solubility Enhancement
For particularly challenging assays or when higher concentrations of this compound are required, the following advanced techniques can be employed.
Issue 1: Precipitation persists even with stepwise dilution.
Root Cause: The target concentration in the final aqueous medium exceeds the thermodynamic solubility limit of this compound.
Solutions:
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the final medium will deprotonate the carboxylic acid group, forming a more soluble salt.[11] A small amount of a sterile, dilute base like NaOH can be added to your medium to slightly increase the pH.[12][13] However, it is crucial to monitor the final pH to ensure it remains within the physiological range tolerated by your cells.
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[16][17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[14]
-
Serum Albumin: If your assay medium contains serum, the albumin present can help to solubilize hydrophobic compounds by binding to them.[10][19] For serum-free applications, purified bovine serum albumin (BSA) can be added to the medium to act as a carrier protein.[10][19]
-
dot graph ER { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Strategies for enhancing this compound solubility.
Issue 2: The chosen solubilization method appears to alter the biological activity of the compound.
Root Cause: The solubilizing agent may be interacting with the target of this compound or altering its availability.
Solutions:
-
Thorough Controls: It is essential to run controls for each component of your formulation. This includes a vehicle control (DMSO), a control with the solubilizing agent alone (e.g., HP-β-CD or BSA), and your experimental conditions.
-
Method Validation: Compare the biological activity of this compound solubilized by different methods. For example, compare the dose-response curve obtained using pH adjustment versus a cyclodextrin-based formulation.
Experimental Protocols
Protocol 1: Standard Stepwise Dilution for Cell-Based Assays
-
Prepare a 100 mM Stock Solution: Dissolve the appropriate amount of this compound in 100% anhydrous DMSO. Vortex until fully dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Intermediate Dilution: In a sterile microcentrifuge tube, perform a 1:10 dilution of your 100 mM stock solution with pre-warmed (37°C) cell culture medium to create a 10 mM intermediate stock.
-
Final Working Solution: Add the required volume of the 10 mM intermediate stock to your pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of a 1:10 DMSO/medium mixture to your cell culture medium.
Protocol 2: Cyclodextrin-Based Solubilization
-
Prepare a Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your cell culture medium. Sterile filter the solution.
-
Prepare a this compound Stock in DMSO: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Complex Formation: Add the this compound DMSO stock to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound should be optimized, but a starting point of 10:1 is often effective.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours with gentle agitation to facilitate the formation of the inclusion complex.
-
Final Dilution: Dilute the complex solution in your cell culture medium to the desired final concentration.
Quantitative Data Summary
| Solvent/Method | Typical Stock Concentration | Advantages | Considerations |
| DMSO | 10-100 mM | High solubility, widely used.[5] | Potential for cytotoxicity at higher concentrations.[7] |
| Ethanol | 1-10 mM | Less cytotoxic than DMSO for some cell lines. | Lower solubilizing capacity than DMSO.[8][9] |
| pH Adjustment (to pH 7.4-8.0) | Dependent on final medium | Can significantly increase solubility.[11] | Must be carefully controlled to avoid cell stress. |
| HP-β-Cyclodextrin | 1-10 mM (complex) | Low toxicity, effective for many hydrophobic compounds.[14] | May interact with some cellular components. |
| Bovine Serum Albumin (BSA) | Dependent on binding ratio | Mimics in vivo conditions, can improve stability.[19] | Can interfere with assays involving protein-protein interactions. |
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflamm
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Buy p-Butylhydr
- Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflamm
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- (PDF) Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs.
- p-Butylhydr
- This compound, (R)- | C13H18O2 | CID 50999228. PubChem.
- P-BUTYLHYDR
- P-BUTYLHYDR
- Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI.
- Technical Support Center: Improving Withaphysalin A Solubility for Bioassays. Benchchem.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
- Dissolution Method Troubleshooting. Dissolution Technologies.
- Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- How to tackle compound solubility issue. Reddit.
- Carboxylic Acid Structure and Chemistry: Part 2. University of the Sciences in Philadelphia.
- How do you dissolve chemicals in the culture medium?.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- OptiSol™ - the Wolfson Centre for Applied Structural Biology.
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI.
- I tried to dissolve my drug in 0.1% dmso, but it wont dissolved. I dont have much drug, How can i solubilize the drug?.
- Butylhydr
- Biological properties of butanol extracts from green pine cone of Pinus densiflora. Food Science and Biotechnology.
- Solubility D
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
- Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.
- Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
- Solubility of p-coumaric acid in various ethanol concentrations at room temperature..
- Dimethyl Sulfoxide (DMSO)
- How can I dissolve palmitic acid to be used in cell culture?.
- Solubility of palmitic acid in ethanol. YouTube.
- Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl.. MDPI.
- Solubility of Polyvinyl Alcohol in Ethanol. EFSA - European Union.
- Dimethyl Sulfoxide (DMSO). gChem Global.
- Tricks for dissolving palmitic acid in the medium?.
- [Effect of fatty acids on the antibacterial activity of butyl
- Solubility curves of TPA in DMSO-water co-solvents of different volume....
- Analytics, Properties and Applications of Biologically Active Stilbene Deriv
- Dimethyl sulfoxide. Wikipedia.
- How can I dissolve palmitic acid to be used in cell culture?.
Sources
- 1. Buy this compound | 3585-49-7 [smolecule.com]
- 2. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of p-Butylhydratropic Acid
Welcome to the technical support center for the bioanalysis of p-Butylhydratropic Acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common and critical challenge in liquid chromatography-mass spectrometry (LC-MS): the matrix effect. This guide moves beyond simple protocols to explain the underlying principles, helping you build robust and reliable analytical methods.
Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects
This section addresses the foundational questions essential for understanding and diagnosing matrix effects in your analysis of this compound, a non-steroidal anti-inflammatory drug (NSAID) often analyzed in complex biological samples.[1][2][3]
Q1: What exactly is a "matrix effect" in LC-MS?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[4][5][6] This interference occurs within the mass spectrometer's ion source, not the liquid chromatograph. It can manifest in two ways:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte (this compound) for ionization, leading to a decreased signal and lower-than-expected quantitative results.[4]
-
Ion Enhancement: Less common, where matrix components facilitate the ionization of the analyte, causing an artificially high signal.[4][7]
The core problem is that the matrix effect can be inconsistent and unpredictable, severely compromising the accuracy, precision, and reproducibility of a bioanalytical method.[8][9]
Q2: What components in biological samples are the usual suspects for causing matrix effects?
A: In biological matrices like plasma or serum, the primary culprits are phospholipids from cell membranes.[6] These molecules are notorious for eluting in the middle of typical reversed-phase chromatographic gradients, a region where many drug compounds, including this compound, may also elute. Other sources include salts, endogenous metabolites, proteins, and dosing vehicles.[10]
Q3: How can I determine if my this compound analysis is suffering from a matrix effect?
A: Visual inspection of chromatograms is often insufficient.[10] You must perform specific experiments to diagnose and quantify the issue. The two most widely accepted methods are:
-
Qualitative Assessment (Post-Column Infusion): This experiment identifies at which points in your chromatogram ion suppression or enhancement occurs. It involves infusing a constant flow of this compound solution directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. Dips or rises in the constant analyte signal indicate retention times where matrix components are causing interference.[11]
-
Quantitative Assessment (Post-Extraction Spike): This is the industry-standard method for quantifying the matrix effect and is required by regulatory bodies like the FDA.[12][13] It directly measures the impact of the matrix on your analyte's signal by comparing the response of the analyte spiked into a blank matrix after extraction with the response of the analyte in a clean solvent.[11][14] This calculation yields the Matrix Factor (MF) , which is detailed in the troubleshooting guide below.
Troubleshooting Guides: From Diagnosis to Solution
This section provides detailed, question-and-answer-based troubleshooting for specific issues encountered during method development for this compound.
Problem 1: My signal is low and variable in plasma samples. How do I definitively prove and quantify a matrix effect?
Answer: This classic symptom points to ion suppression. To confirm and quantify it according to regulatory expectations, you must calculate the Matrix Factor (MF).[5][13] This involves a post-extraction spiking experiment.
Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Sample Sets:
-
Set A (Analyte in Neat Solution): Prepare a solution of this compound in your final mobile phase composition (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., a low and high QC level).
-
Set B (Post-Extraction Spike): Obtain blank biological matrix (e.g., plasma from at least six different sources to assess variability).[13] Process these blank samples using your complete extraction procedure (e.g., protein precipitation or SPE). In the final, clean extract, spike this compound to the exact same final concentration as in Set A.
-
-
Analysis: Inject and analyze both sets of samples via LC-MS.
-
Calculation: Calculate the Matrix Factor using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
Data Interpretation:
| Matrix Factor (MF) Value | Interpretation | Implication for this compound Analysis |
| MF = 1 | No matrix effect | Your sample preparation and chromatography are effective. |
| MF < 1 | Ion Suppression | Matrix components are hindering analyte ionization. |
| MF > 1 | Ion Enhancement | Matrix components are artificially boosting analyte signal. |
Regulatory guidance suggests that the precision of the MF across different lots of matrix, when normalized with an internal standard, should have a coefficient of variation (%CV) of ≤15%.[13]
Caption: Workflow for the quantitative diagnosis of matrix effects.
Problem 2: I've confirmed significant ion suppression (MF << 1). How do I clean my sample to remove these interferences?
Answer: Your primary goal is to remove the matrix components, especially phospholipids, while efficiently recovering this compound. The choice of sample preparation technique is the most critical factor in minimizing matrix effects.[4][14]
Comparison of Sample Preparation Techniques
| Technique | Mechanism | Pros | Cons for this compound |
| Protein Precipitation (PPT) | Add organic solvent (e.g., acetonitrile) to crash out proteins. | Fast, simple, inexpensive. | Least effective cleanup. [14] Co-precipitates proteins but leaves phospholipids and other small molecules in the supernatant, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partition analyte between two immiscible liquids based on pH and polarity. | Cleaner extracts than PPT. Can be selective. | Can have variable recovery, is labor-intensive, and uses large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Most effective cleanup. [14][15] Excellent for removing both proteins and phospholipids, providing the cleanest extracts and minimizing matrix effects.[16] | Requires method development; can be more expensive. |
Recommendation: For a robust, reliable assay, Solid-Phase Extraction (SPE) is the superior choice. Modern polymeric SPE sorbents and specialized phospholipid removal plates (e.g., HybridSPE®) offer highly efficient and specific cleanup for biological samples.[16][17][18]
Sources
- 1. Buy this compound | 3585-49-7 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Butylhydratropic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phenomenex.com [phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized p-Butylhydratropic Acid
Introduction: Beyond Synthesis, The Imperative of Purity
The successful synthesis of an Active Pharmaceutical Ingredient (API) such as p-Butylhydratropic Acid, a known impurity and analogue of Ibuprofen, is merely the first milestone in its journey towards application in research and drug development. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. The presence of even trace amounts of impurities—be they residual starting materials, by-products, isomers, or degradation products—can significantly alter the compound's pharmacological and toxicological profile, leading to misleading experimental data and potential safety concerns.
This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a comprehensive purity profile for synthesized this compound. As a self-validating framework, the combined use of these methods ensures the identity, strength, and quality of the synthesized compound. We will move beyond procedural lists to explore the causality behind methodological choices, empowering researchers to not only execute protocols but to understand and adapt them. This approach is fundamental to ensuring the trustworthiness and reproducibility of scientific outcomes.[1][2]
Chapter 1: Chromatographic Purity & Assay by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[3][4] Its strength lies in its ability to separate, identify, and quantify the main component and any organic impurities in a sample with high resolution and sensitivity.[3][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice, as it effectively separates moderately polar to non-polar compounds based on their hydrophobic interactions with the stationary phase.[6]
Expertise & Causality: Why RP-HPLC with UV Detection?
-
Reversed-Phase (RP) Separation: this compound possesses both a non-polar butyl-phenyl group and a polar carboxylic acid group. A C18 (octadecylsilane) column provides a hydrophobic stationary phase that will retain the molecule. By using a polar mobile phase (e.g., a mixture of water and acetonitrile/methanol), we can elute the compound. Impurities that are more polar will elute earlier, while those that are less polar will be retained longer, allowing for effective separation.[6]
-
UV Detection: The phenyl group in this compound contains a chromophore that absorbs ultraviolet (UV) light. This allows for straightforward and sensitive detection using a UV-Visible or Photodiode Array (PDA) detector.[7] A PDA detector is particularly advantageous as it provides spectral data for each peak, which can help in peak identification and purity assessment.
-
Mobile Phase pH Control: The carboxylic acid moiety has a pKa value. To ensure consistent retention time and sharp peak shape, the pH of the mobile phase must be controlled with a buffer.[8] Setting the pH at least one unit below the pKa (e.g., pH ~3.0 using a phosphate or formate buffer) will keep the carboxylic acid protonated (neutral), enhancing its retention on the C18 column and preventing peak tailing.[7][8]
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Validation.
Detailed Protocol: RP-HPLC for this compound
-
Mobile Phase Preparation:
-
Prepare a buffered aqueous phase (Solvent A): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and mix.
-
Use HPLC-grade acetonitrile as the organic phase (Solvent B).
-
Filter both solvents through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
System Suitability Testing (SST):
-
Inject the standard solution five times.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the theoretical plates are ≥ 2000, and the tailing factor is ≤ 2.0.[9] This ensures the system is performing correctly before sample analysis.
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard solution, and then the sample solution.
-
Calculate the purity using the area percent method. Identify any peak greater than the reporting threshold (e.g., 0.05%).
-
Chapter 2: Structural Confirmation and Identification by NMR Spectroscopy
While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for definitive structural elucidation.[10][11] It provides detailed information about the molecular structure, confirming that the synthesized compound is indeed this compound and not an isomer. It is also highly effective for identifying and characterizing the structure of unknown impurities if they are present in sufficient quantities.[11][12]
Expertise & Causality: Why ¹H and ¹³C NMR?
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration). For this compound, we expect to see distinct signals for the aromatic protons, the methine proton (CH), the methylene protons (CH₂), and the methyl protons (CH₃) of the butyl and propanoic acid moieties.
-
¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule. It is particularly useful for identifying the carbonyl carbon of the carboxylic acid and the quaternary carbons in the aromatic ring, which are not visible in ¹H NMR.
-
Solvent Choice: A deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), is used as it is "invisible" in ¹H NMR. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic -OH proton, which is often a broad, exchangeable peak.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR Structural Validation.
Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (on a 400 MHz or higher spectrometer):
-
Insert the sample, lock onto the deuterium signal of the solvent, and perform tuning and shimming procedures to optimize magnetic field homogeneity.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
-
Interpretation:
-
Identity Confirmation: Compare the obtained chemical shifts, coupling patterns, and integrations with the expected spectrum for this compound. The aromatic region should show a characteristic AA'BB' pattern for a para-substituted ring.
-
Purity Assessment: Carefully examine the baseline for small peaks that do not correspond to the main compound, solvent, or TMS. Integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.
-
Chapter 3: Orthogonal Confirmatory Techniques
To build a truly robust and trustworthy purity profile, relying on a single technique is insufficient. Orthogonal methods, which measure different chemical or physical properties, are essential for a comprehensive analysis.[]
A. Mass Spectrometry (MS) for Molecular Weight Verification and Trace Impurity Detection
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity.[11] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes an incredibly powerful tool for detecting and identifying trace-level impurities that may be unresolved or below the detection limit of HPLC-UV.[5][][14] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknowns.[14][15]
B. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[16] For this compound, the FTIR spectrum serves as a molecular fingerprint. While not typically used for quantification of minor impurities, it can quickly flag gross contamination or incorrect structures.[17]
-
Expected Key Absorptions:
-
~2500-3300 cm⁻¹: A very broad peak characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[18]
-
~1700 cm⁻¹: A strong, sharp peak from the C=O (carbonyl) stretch of the carboxylic acid.
-
~2850-3000 cm⁻¹: C-H stretching from the alkyl groups.
-
~1600, 1500 cm⁻¹: C=C stretching from the aromatic ring.
-
C. Thermal Analysis (DSC/TGA) for Crystalline Purity and Volatiles
Thermal analysis provides information on the physical properties of the material.[19][20]
-
Differential Scanning Calorimetry (DSC): For highly crystalline solids, DSC can be used to determine purity with very high sensitivity.[21] The presence of impurities causes a depression and broadening of the melting point endotherm, which can be used to quantify the total mole fraction of impurities.[21][22]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[23] It is an excellent method for quantifying the amount of residual solvents or water present in the sample, which are impurities that are often difficult to detect by HPLC or NMR.[22][23]
Comparison of Purity Validation Techniques
The selection of analytical techniques should be based on the specific information required. The following table provides a comparative summary to guide this decision-making process.
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| HPLC-UV/PDA | Quantitation of purity and impurities | Purity (Area %), impurity profile, assay vs. standard | High precision, sensitivity, and resolution for separation; robust and widely used.[6][24] | Requires chromophore for UV detection; co-eluting peaks can be missed; peak identity not guaranteed without a reference standard. |
| NMR (¹H, ¹³C) | Definitive structural confirmation | Molecular structure, proton/carbon environment, relative proton count | Unambiguous structure elucidation; can identify and characterize unknown impurities.[10][11] | Lower sensitivity than MS; quantification can be complex (qNMR); requires higher sample amount. |
| LC-MS / HRMS | Molecular weight verification; trace impurity ID | Molecular weight, elemental composition, impurity structure fragments | Extremely high sensitivity and selectivity; powerful for identifying unknown impurities.[][14] | Complex instrumentation; ionization efficiency can vary between compounds, affecting quantification. |
| FTIR | Functional group confirmation | Presence of key chemical bonds (C=O, O-H, etc.) | Fast, non-destructive, provides a unique "fingerprint" for the compound.[16] | Not suitable for quantifying trace impurities; provides limited structural information. |
| DSC | Purity of crystalline solids; thermal behavior | Melting point, heat of fusion, calorimetric purity | Highly accurate for quantifying total impurity in high-purity (>98.5%) crystalline samples.[21][22] | Only applicable to crystalline, thermally stable compounds; does not identify individual impurities. |
| TGA | Quantification of volatile impurities | Mass loss vs. temperature, residual solvent/water content | Accurate quantification of water and residual solvents.[20][23] | Does not differentiate between different volatile components; compound must be thermally stable below decomposition of volatiles. |
Conclusion: An Integrated, Self-Validating Approach
-
HPLC for primary purity assessment and quantification of organic impurities.
-
NMR for absolute confirmation of the chemical structure.
-
Mass Spectrometry to verify the molecular weight.
-
TGA to quantify residual solvents and water.
By integrating these techniques, researchers can build a comprehensive and trustworthy data package that definitively establishes the purity and identity of their synthesized compound. This rigorous, multi-faceted approach underpins scientific integrity and ensures that subsequent research is built upon a foundation of accurately characterized materials.
References
- Title: Characterization of Pharmaceutical Materials by Thermal Analysis Source: TA Instruments URL:[Link]
- Title: Structural analysis of substance P using molecular dynamics and NMR spectroscopy Source: Journal of Peptide Science URL:[Link]
- Title: (PDF)
- Title: FTIR Functional Group Database Table with Search Source: InstaNANO URL:[Link]
- Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL:[Link]
- Title: Choosing Reference Standards for API or Impurity Source: ResolveMass Labor
- Title: Thermal analysis methods for pharmacopoeial m
- Title: A novel quantitative 31 P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids Source: ResearchG
- Title: Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products Source: Longdom Publishing URL:[Link]
- Title: FTIR analysis of functional groups Source: ResearchG
- Title: EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Source: StuDocu URL:[Link]
- Title: 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY Source: Chemistry LibreTexts URL:[Link]
- Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: ResolveMass Labor
- Title: Functional group profiling of medicinal plants using FTIR spectroscopy Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]
- Title: A review on method development by hplc Source: SciSpace URL:[Link]
- Title: Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods Source: TSI Journals URL:[Link]
- Title: Structure Elucidation and NMR Source: Hypha Discovery URL:[Link]
- Title: (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS)
- Title: Reliable Characterization of Pharmaceuticals Using Thermal Analysis Source: NETZSCH URL:[Link]
- Title: Understanding Assay, Purity, and Potency in Analytical Chemistry Source: Medikamenter QS URL:[Link]
- Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL:[Link]
- Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews URL:[Link]
- Title: Applications of PMR in structural elucidation of simple (CHE) Source: YouTube URL:[Link]
- Title: HPLC METHOD DEVELOPMENT - A REVIEW Source: Suresh Gyan Vihar University URL:[Link]
- Title: Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products Source: National Institutes of Health (NIH) URL:[Link]
- Title: Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models Source: PubMed URL:[Link]
- Title: ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY Source: RASAYAN Journal of Chemistry URL:[Link]
- Title: Confident pharmaceutical impurity profiling using high-res mass spec Source: Separ
- Title: TGA Analysis in Pharmaceuticals Source: ResolveMass Labor
- Title: ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API Source: Altasciences URL:[Link]
- Title: Modern Analytical Technique for Characterization Organic Compounds Source: Preprints.org URL:[Link]
Sources
- 1. moravek.com [moravek.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. altasciences.com [altasciences.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. gyanvihar.org [gyanvihar.org]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. rroij.com [rroij.com]
- 12. bmanaj.org [bmanaj.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. journalwjbphs.com [journalwjbphs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. instanano.com [instanano.com]
- 19. tsijournals.com [tsijournals.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. tainstruments.com [tainstruments.com]
- 22. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resolvemass.ca [resolvemass.ca]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Spectra of p-Butylhydratropic Acid and Ibuprofen
Introduction: The Role of NMR in Pharmaceutical Analysis
In the realm of pharmaceutical development and quality control, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for confirming the identity and purity of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the proton (¹H) NMR spectra of two closely related non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen and its structural isomer, p-Butylhydratropic Acid. While both molecules share the same core phenylpropanoic acid structure, they differ in the isomer of the butyl group attached to the phenyl ring. Ibuprofen possesses an isobutyl group, whereas this compound has an n-butyl group. This subtle structural difference, as we will demonstrate, gives rise to distinct and readily identifiable signatures in their respective ¹H NMR spectra.
Molecular Structures and Proton Environments
The fundamental basis for interpreting an NMR spectrum lies in understanding the unique proton environments within a molecule. Due to molecular symmetry and chemical bonding, not all protons resonate at the same frequency. Protons in different chemical environments are termed "chemically non-equivalent" and will produce distinct signals.
Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid): Ibuprofen has eight distinct sets of chemically non-equivalent protons, as labeled in Figure 1.[1] The isobutyl group, in particular, presents a characteristic set of signals.
This compound (2-(4-butylphenyl)propanoic acid): Similarly, this compound features nine sets of non-equivalent protons. The key distinction lies in the linear n-butyl chain, which will exhibit a different splitting pattern compared to the branched isobutyl chain of Ibuprofen.
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectra of Ibuprofen and this compound were acquired in deuterated chloroform (CDCl₃), a standard solvent for NMR analysis of nonpolar to moderately polar organic molecules.[2][3][4] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectrum of Ibuprofen
The spectrum of Ibuprofen is well-documented and serves as our reference.[1][5]
-
Aromatic Region (δ 7.0-7.3 ppm): The four protons on the benzene ring (H-6, H-7) appear as a complex multiplet, often resembling two doublets, integrating to 4H.[4][6] This pattern is characteristic of a 1,4-disubstituted (para) benzene ring.
-
Propanoic Acid Moiety:
-
Isobutyl Group:
-
The methylene protons (H-9) adjacent to the aromatic ring are seen as a doublet at δ 2.45 ppm (2H), split by the neighboring H-10 methine proton.[1]
-
The methine proton (H-10) is a complex multiplet (nonet) around δ 1.8 ppm (1H), as it is coupled to both the H-9 methylene protons and the six H-11 methyl protons.[5]
-
The two equivalent methyl groups (H-11) result in a strong doublet at δ 0.9 ppm, integrating to 6H, due to coupling with the H-10 proton.[1][6]
-
-
Carboxylic Acid Proton (H-1): This proton is highly deshielded and appears as a broad singlet at a variable chemical shift, typically between δ 10-12 ppm.[6] Its broadness is due to hydrogen bonding and chemical exchange.
Predicted ¹H NMR Spectrum of this compound
While the core structure is similar, the n-butyl group in this compound will produce a markedly different set of signals in the aliphatic region.
-
Aromatic and Propanoic Acid Regions: The signals for the aromatic protons (H-6', H-7'), the propanoic acid methine (H-3'), the adjacent methyl group (H-4'), and the carboxylic acid proton (H-1') are expected to be very similar in chemical shift and multiplicity to those in Ibuprofen, as their local chemical environments are nearly identical.
-
n-Butyl Group: This is the key region of differentiation.
-
The methylene protons adjacent to the aromatic ring (H-9') are expected to appear as a triplet around δ 2.6 ppm (2H), split by the two adjacent H-10' protons.
-
The second methylene group (H-10') will be a multiplet (likely a sextet) around δ 1.6 ppm (2H), as it is coupled to the H-9' (2 protons) and H-11' (2 protons) methylene groups.
-
The third methylene group (H-11') will also be a multiplet (sextet) further upfield, around δ 1.35 ppm (2H), coupled to the H-10' (2 protons) and H-12' (3 protons) groups.
-
The terminal methyl group (H-12') will be a triplet at approximately δ 0.9 ppm (3H), split by the adjacent H-11' methylene protons.
-
Data Summary and Direct Comparison
The table below provides a direct, side-by-side comparison of the ¹H NMR spectral data for the two compounds, highlighting the key diagnostic differences.
| Proton Assignment | Ibuprofen | This compound (Predicted) | Key Differentiator |
| -COOH (H-1, H-1') | δ ~11.7 ppm (s, 1H) | δ ~11.7 ppm (s, 1H) | Identical |
| Aromatic (H-6,7, H-6',7') | δ ~7.2 ppm (m, 4H) | δ ~7.2 ppm (m, 4H) | Identical |
| -CH(CH₃)COOH (H-3, H-3') | δ ~3.7 ppm (q, 1H) | δ ~3.7 ppm (q, 1H) | Identical |
| -CH(CH₃)COOH (H-4, H-4') | δ ~1.5 ppm (d, 3H) | δ ~1.5 ppm (d, 3H) | Identical |
| Ar-CH₂- (H-9, H-9') | δ ~2.45 ppm (d, 2H) | δ ~2.6 ppm (t, 2H) | Yes (Doublet vs. Triplet) |
| -CH₂-CH(CH₃)₂ (H-10) | δ ~1.8 ppm (m, 1H) | N/A | Yes (Signal Absent) |
| -CH(CH₃)₂ (H-11) | δ ~0.9 ppm (d, 6H) | N/A | Yes (Signal Absent) |
| Ar-CH₂-CH₂- (H-10') | N/A | δ ~1.6 ppm (m, 2H) | Yes (New Multiplet) |
| -CH₂-CH₃ (H-11') | N/A | δ ~1.35 ppm (m, 2H) | Yes (New Multiplet) |
| -CH₂-CH₃ (H-12') | N/A | δ ~0.9 ppm (t, 3H) | Yes (Triplet vs. 6H Doublet) |
(s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet)
The most telling difference lies in the signals between δ 0.8-2.7 ppm. Ibuprofen is characterized by a 2H doublet (H-9), a 1H multiplet (H-10), and a prominent 6H doublet (H-11). In contrast, this compound would show a 2H triplet (H-9'), two distinct 2H multiplets (H-10' and H-11'), and a 3H triplet (H-12'). The integration values (6H vs. 3H) and multiplicities (doublet vs. triplet) around δ 0.9 ppm are particularly diagnostic.
Experimental Workflow and Protocols
The process of acquiring and analyzing these spectra follows a standardized workflow, ensuring reproducibility and accuracy.
Caption: Workflow for comparative ¹H NMR analysis.
Standard Operating Procedure: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the analyte (Ibuprofen or a related compound) into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.[7]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, adjusting the depth according to the manufacturer's gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of acquisition parameters for ¹H NMR on the spectrometer's control software.
-
-
Data Acquisition:
-
Locking: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal receptivity.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[8]
-
Acquisition: A standard one-pulse ¹H experiment is initiated. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) signal is processed using a Fourier Transform to convert it from the time domain to the frequency domain.
-
The resulting spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The baseline of the spectrum is corrected to be flat and at zero intensity.
-
The spectrum is referenced by setting the TMS peak to δ 0.00 ppm.
-
The signals are integrated to determine the relative number of protons each represents.
-
The chemical shift (δ) and multiplicity of each signal are recorded.
-
Conclusion
¹H NMR spectroscopy provides a definitive and non-destructive method for distinguishing between the structural isomers Ibuprofen and this compound. The key diagnostic signals originate from the protons of the butyl substituent. The isobutyl group of Ibuprofen gives rise to a characteristic pattern including a 6H doublet, while the n-butyl group of its isomer would produce a more complex series of multiplets and a 3H triplet. This comparative analysis underscores the power of NMR in pharmaceutical quality control, where even minor structural variations can be critical to a drug's efficacy and safety profile. By understanding the principles of chemical shift and spin-spin coupling, researchers can confidently verify molecular identity and detect isomeric impurities.
References
- My first 1H-NMR spectrum. (n.d.).
- Oxford Instruments Magnetic Resonance. (n.d.). Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen.
- AZoM. (2014, September 15). Benchtop NMR on Ibuprofen Molecules.
- Magritek. (n.d.). Example of benchtop NMR on small organic molecules.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3672, Ibuprofen.
- IBUPROFEN SPECTROSCOPY. (2014, April 11).
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table.
- Marathias, V. M., Tawa, G. J., Goljer, I., & Bach, A. C., 2nd. (2007). Stereochemical identification of (R)- and (S)-ibuprofen using residual dipolar couplings, NMR, and modeling. Chirality, 19(9), 741–750. [Link]
- Govindaraju, V., & Young, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- ResearchGate. (n.d.). Chemical structures of ibuprofen (IBP), 2hydroxyibuprofen (2-OH-IBP), carboxyibuprofen (COOH-IBP), and phenylbutazone (PBZ, IS).
- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- University of Hartford. (n.d.). Notes on NMR Solvents.
- Daly, A. M., & Wania, F. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(3), 405–411. [Link]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. azom.com [azom.com]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. Ibuprofen(15687-27-1) 1H NMR spectrum [chemicalbook.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: IBUPROFEN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 6. My first 1H-NMR spectrum [qorganica.es]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. chem.washington.edu [chem.washington.edu]
A Comparative Guide to the Mass Spectrometric Analysis of Arylpropionic Acids
Introduction: The Analytical Imperative for Arylpropionic Acids
Arylpropionic acids, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), include widely used therapeutics such as ibuprofen, naproxen, and ketoprofen.[1][2][3] Their prevalence in clinical and pharmaceutical settings necessitates robust and reliable analytical methods for pharmacokinetic studies, quality control, metabolomics, and environmental monitoring.[4][5] Mass spectrometry (MS), coupled with chromatographic separation, has become the gold standard for this purpose due to its unparalleled sensitivity, specificity, and structural elucidation capabilities.[4][6]
This guide provides a comparative analysis of the mass spectral behavior of key arylpropionic acids under two distinct ionization regimes: the high-energy Electron Ionization (EI) typical of Gas Chromatography-Mass Spectrometry (GC-MS) and the soft Electrospray Ionization (ESI) used in Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding the fundamental differences in how these molecules ionize and fragment is critical for method development, data interpretation, and choosing the appropriate analytical strategy.
Part 1: The Classical Approach - GC-MS and Electron Ionization (EI)
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. However, arylpropionic acids, with their polar carboxylic acid moiety, present a challenge. This functional group is prone to thermal degradation and can interact strongly with the stationary phase, leading to poor chromatographic peak shape and low sensitivity.
The Causality Behind Derivatization
To overcome these limitations, a chemical derivatization step is almost always mandatory for the GC-MS analysis of these compounds.[7] The primary goal is to mask the polar carboxyl group, thereby increasing the analyte's volatility and thermal stability.[8] This is typically achieved by converting the carboxylic acid into a less polar trimethylsilyl (TMS) ester through a process called silylation.[7] This choice is not arbitrary; the TMS group is thermally stable and directs fragmentation in a predictable manner, aiding in structural confirmation.
EI Fragmentation: A High-Energy Fingerprint
Electron Ionization is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[9][10] This process imparts significant excess energy into the molecule, causing extensive and reproducible fragmentation.[11] While this often leads to a weak or absent molecular ion (M+•), the resulting fragmentation pattern serves as a unique chemical "fingerprint" that is highly valuable for library-based identification.[9][11]
The fragmentation of arylpropionic acids under EI conditions is largely dictated by the stability of the resulting carbocations. Common fragmentation pathways include:
-
Loss of the Carboxyl Group: A primary cleavage often involves the loss of the COOH group (or its derivatized form).[12]
-
Benzylic Cleavage: The bond between the chiral carbon and the aromatic ring is susceptible to cleavage, leading to characteristic ions.
-
McLafferty Rearrangement: This can occur in molecules with appropriate side chains, like ibuprofen.
Below is a summary of characteristic EI fragments for selected arylpropionic acids after silylation.
| Compound | Molecular Weight (Underivatized) | TMS-Derivative M+• (m/z) | Key Fragment Ions (m/z) | Putative Fragment Structure/Loss |
| Ibuprofen | 206.28 | 278 | 263, 221, 178, 161 | [M-CH₃]⁺, [M-C₄H₉]⁺, [isobutylbenzyl]⁺, [M-TMS-C₂H₄]⁺ |
| Naproxen | 230.26 | 302 | 287, 257, 215, 185 | [M-CH₃]⁺, [M-COOTMS]⁺, [M-C₂H₃O₂-TMS]⁺, [naphthyl-ethene]⁺ |
| Ketoprofen | 254.28 | 326 | 281, 207, 105 | [M-COOH]⁺, [M-benzoyl]⁺, [benzoyl]⁺ |
Note: Fragmentation data is synthesized from typical spectra and may vary slightly based on instrumentation.
Experimental Protocol: GC-MS Analysis of Arylpropionic Acids (as TMS Esters)
-
Sample Preparation (Plasma): To 100 µL of plasma, add an internal standard (e.g., a deuterated analog). Acidify with 100 µL of 1M HCl.
-
Extraction: Perform a liquid-liquid extraction with 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dry residue in 50 µL of acetonitrile and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C, Splitless mode.
-
Oven Program: Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, EI at 70 eV.
-
Scan Range: m/z 50-400.
-
Visualization: EI Fragmentation Pathway of Ibuprofen
Caption: Fig 1. Simplified EI fragmentation of silylated ibuprofen.
Part 2: The Modern Standard - LC-MS/MS and Electrospray Ionization (ESI)
The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) revolutionized the analysis of polar and thermally labile compounds like arylpropionic acids.[4][6][13] The key innovation is Electrospray Ionization (ESI), a "soft" ionization technique that transfers ions from solution into the gas phase with minimal internal energy.[10][14]
The ESI Advantage: Direct Analysis Without Derivatization
ESI typically generates protonated molecules [M+H]⁺ in positive ion mode or, more commonly for acidic compounds, deprotonated molecules [M-H]⁻ in negative ion mode.[11][15] Because ionization occurs under gentle, atmospheric pressure conditions, thermal degradation is avoided, and derivatization is not required.[16] This simplifies sample preparation, reduces analysis time, and eliminates potential variability from the derivatization reaction.[5]
Tandem MS (MS/MS): Specificity Through Controlled Fragmentation
While ESI provides excellent molecular weight information, it yields little structural data on its own. Specificity is achieved using tandem mass spectrometry (MS/MS).[17] In this technique, the deprotonated molecule (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive.[18]
For arylpropionic acids, the most common fragmentation in negative ion mode ESI-MS/MS is the collision-induced dissociation (CID) of the [M-H]⁻ precursor, resulting in the neutral loss of CO₂ (44 Da).
Below is a summary of characteristic ESI-MS/MS transitions for selected arylpropionic acids.
| Compound | Molecular Weight | Precursor Ion [M-H]⁻ (m/z) | Key Product Ion (m/z) | Neutral Loss |
| Ibuprofen | 206.28 | 205.1 | 161.1 | CO₂ |
| Naproxen | 230.26 | 229.1 | 185.1 | CO₂ |
| Ketoprofen | 254.28 | 253.1 | 209.1 | CO₂ |
Data compiled from multiple sources.[17][18][19]
Experimental Protocol: LC-MS/MS Analysis of Arylpropionic Acids
-
Sample Preparation (Plasma): To 100 µL of plasma, add an internal standard (e.g., Ibuprofen-d3[18][19]).
-
Protein Precipitation: Add 300 µL of acetonitrile. Vortex for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Dilution & Injection: Transfer the supernatant to an autosampler vial, dilute 1:1 with water if necessary, and inject 5 µL into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI, Negative Ion Mode.
-
Key MS Parameters: Capillary Voltage: -3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions from the table above.
-
Visualization: LC-MS/MS Workflow for NSAID Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. rroij.com [rroij.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mass spectrometry | Basicmedical Key [basicmedicalkey.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Strategy for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comprehensive Guide to Validating an HPLC Method for p-Butylhydratropic Acid Analysis According to ICH Guidelines
This guide provides an in-depth, technical walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of p-Butylhydratropic Acid, a compound notable in medicinal chemistry and organic synthesis.[1] The framework presented here is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[2][3][4] Adherence to these guidelines is critical for ensuring data integrity in pharmaceutical development and quality control.[5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][7] This guide will not only detail the requisite validation parameters but also explain the scientific rationale behind the experimental design, reflecting a field-proven approach to analytical method validation.
Part 1: Pre-Validation and Method Development Considerations
Before formal validation begins, a robust HPLC method must be developed. This initial phase is crucial as it lays the foundation for all subsequent validation work.
1.1 Physicochemical Properties of this compound
Understanding the analyte is paramount. This compound, also known as 2-(4-n-butylphenyl)propionic acid, is an aromatic carboxylic acid with a molecular formula of C₁₃H₁₈O₂.[1][8] Its structure, featuring a carboxylic acid group, dictates that the pH of the mobile phase will be a critical parameter in achieving adequate retention and peak shape. Operating the mobile phase at a pH approximately 2-3 units below the pKa of the carboxylic acid will ensure it is in its neutral, more retained form on a reversed-phase column.
1.2 Chromatographic System Selection and Optimization
For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to its non-polar butylphenyl group.
-
Stationary Phase: A C18 column is a versatile and robust choice, offering sufficient hydrophobic interaction for retaining the analyte. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size is a common workhorse for such analyses.
-
Mobile Phase: A typical mobile phase would consist of an acidified aqueous component and an organic modifier like acetonitrile or methanol. The acid (e.g., phosphoric acid or formic acid) is used to control the pH and suppress the ionization of the analyte. A gradient elution may be necessary if impurities with significantly different polarities are expected.
-
Detector: Given the aromatic phenyl ring, this compound will have a strong UV chromophore. A UV detector set at an appropriate wavelength (e.g., determined by scanning a standard solution, likely around 210-280 nm) will provide excellent sensitivity.[9][10]
-
Initial Conditions: Based on experience with similar aromatic acids, a starting point for method development could be a mobile phase of Acetonitrile:Water (acidified to pH ~2.8) in a 60:40 ratio.[9]
The optimized method parameters form the basis of the validation protocol.
| Parameter | Optimized Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately non-polar compounds. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) | Acetonitrile provides good peak shape. Acid suppresses analyte ionization. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30°C | Ensures consistent retention times and reduces viscosity. |
| Detection | UV at 220 nm | Provides high sensitivity for the aromatic chromophore. |
| Injection Vol. | 10 µL | Standard volume to balance sensitivity and peak shape. |
Part 2: The Validation Workflow: A Systematic Approach
Method validation follows a structured sequence of experiments, each designed to test a specific performance characteristic of the analytical procedure. The results of these tests collectively demonstrate that the method is reliable for its intended application.
Caption: A typical workflow for HPLC method validation, starting from development and proceeding through specific parameter testing to the final report.
Part 3: In-Depth Analysis of Validation Parameters
Each validation characteristic must be investigated according to the ICH Q2(R1) guideline.[4] For a quantitative assay of an active pharmaceutical ingredient (API) like this compound, the following parameters are essential.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7]
Experimental Protocol:
-
Inject a blank solution (diluent) to demonstrate no interference at the retention time of the analyte.
-
Inject a standard solution of this compound.
-
Inject a sample solution (e.g., a formulation placebo) spiked with the analyte.
-
If available, inject solutions of known related substances or impurities to demonstrate separation from the main analyte peak.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample and analyze the stressed samples. The goal is to demonstrate that degradation peaks do not co-elute with the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.
Acceptance Criteria: The analyte peak should be free from co-elution with any other components. Peak purity analysis should pass.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[5]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five standard solutions by diluting the stock solution. For an assay, the range typically covers 80% to 120% of the target test concentration.[11]
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
| Concentration (% of Target) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area |
| 80% (80 µg/mL) | 798500 | 801000 | 799500 | 799667 |
| 90% (90 µg/mL) | 899000 | 902500 | 901000 | 900833 |
| 100% (100 µg/mL) | 1001000 | 1003000 | 999500 | 1001167 |
| 110% (110 µg/mL) | 1098000 | 1102000 | 1100500 | 1100167 |
| 120% (120 µg/mL) | 1201000 | 1204500 | 1202000 | 1202500 |
-
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (e.g., a placebo formulation).
Experimental Protocol:
-
Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations as recommended by ICH).[11]
-
Analyze the samples and calculate the percentage recovery for each.
Data Presentation & Acceptance Criteria:
| Concentration Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean % Recovery | % RSD |
| 80% | 99.5 | 100.2 | 99.8 | 99.8 | 0.35 |
| 100% | 100.5 | 99.6 | 100.1 | 100.1 | 0.45 |
| 120% | 99.2 | 100.8 | 99.9 | 100.0 | 0.81 |
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[11]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: Repeatability and Intermediate Precision.[11]
3.4.1 Repeatability (Intra-assay Precision) This assesses precision over a short interval of time with the same analyst and equipment.
Experimental Protocol:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples and calculate the assay result for each.
-
Calculate the mean and the Relative Standard Deviation (%RSD).
3.4.2 Intermediate Precision This expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system.
-
Prepare another six individual samples at 100% of the target concentration.
-
Calculate the %RSD for this second set of samples and perform a statistical comparison (e.g., an F-test) of the two data sets. Also, calculate the cumulative %RSD for all 12 samples.
Data Presentation & Acceptance Criteria:
| Precision Level | Analyst / Day | N | Mean Assay (%) | % RSD |
| Repeatability | Analyst 1 / Day 1 | 6 | 99.8 | 0.75 |
| Intermediate | Analyst 2 / Day 2 | 6 | 100.3 | 0.82 |
| Overall (N=12) | - | 12 | 100.1 | 0.79 |
-
Acceptance Criterion: The %RSD for repeatability and intermediate precision should typically be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol (Signal-to-Noise Method):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.[11][13]
-
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.[11]
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6][12] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters (e.g., pH of mobile phase, % organic content, column temperature, flow rate).
-
Prepare a system suitability solution and a sample solution.
-
Analyze the solutions while making small, deliberate changes to one parameter at a time. For example:
-
Flow Rate: 0.9 mL/min and 1.1 mL/min (Nominal: 1.0 mL/min)
-
Column Temperature: 28°C and 32°C (Nominal: 30°C)
-
Mobile Phase % Acetonitrile: 58% and 62% (Nominal: 60%)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor) and the assay result.
Acceptance Criteria: System suitability parameters must still pass, and the assay results should not be significantly different from those obtained under the nominal conditions.
Part 4: System Suitability Testing (SST)
SST is an integral part of the analytical method and is performed before and during sample analysis to ensure the continued performance of the entire analytical system.[14][15][16] It verifies that the resolution and reproducibility of the system are adequate for the analysis to be done.[17]
Caption: Key parameters evaluated during a System Suitability Test to ensure system performance before analysis.
Typical SST Parameters and Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates injection precision and system stability. |
| Retention Time (RT) | Consistent within a narrow window | Confirms mobile phase composition and flow rate stability. |
Conclusion
A successfully validated HPLC method for this compound provides a high degree of assurance that the measurements are accurate, reproducible, and fit for the intended purpose of quality control and drug development. This guide outlines a comprehensive approach that aligns with the authoritative ICH Q2(R1) guidelines, emphasizing not just the "what" but the "why" of each step. By integrating robust method development with systematic validation, scientists can ensure the integrity and reliability of their analytical data.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- p-Butylhydr
- Steps for HPLC Method Valid
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- System Suitability in HPLC Analysis. Pharmaguideline.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- ICH Guidelines for Analytical Method Valid
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- System Suitability Test in HPLC – Fully Explained with Example. Pharmalytics.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Validation of Analytical Procedures Q2(R2).
- p-Butylhydr
- Mobile phase for determination of butyric acid by HPLC?
- HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column. SIELC Technologies.
Sources
- 1. Buy this compound | 3585-49-7 [smolecule.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. fda.gov [fda.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]
- 11. pharmtech.com [pharmtech.com]
- 12. actascientific.com [actascientific.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. database.ich.org [database.ich.org]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Anti-inflammatory Activity of p-Butylhydratropic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of p-Butylhydratropic Acid and its structural analogs, a class of compounds belonging to the 2-arylpropionic acids, commonly known as "profens." As a Senior Application Scientist, the following analysis synthesizes technical data with field-proven insights to elucidate the structure-activity relationships and mechanistic underpinnings that govern the efficacy of these potential therapeutic agents.
Introduction: The Therapeutic Potential of 2-Arylpropionic Acids
The 2-arylpropionic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a prominent member of this class and serves as a key comparator in this guide due to its extensive characterization and clinical use.[2] this compound, or 2-(4-butylphenyl)propanoic acid, represents a closely related analog, and understanding its anti-inflammatory profile in comparison to other derivatives is crucial for the rational design of novel anti-inflammatory agents with improved efficacy and safety profiles.[1]
The therapeutic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3][4] However, their activity is also modulated by their influence on other signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] This guide will dissect these mechanisms and present a comparative analysis of the anti-inflammatory activity of this compound and its analogs, supported by experimental data.
Comparative Anti-inflammatory Efficacy: In Vivo and In Vitro Evidence
The anti-inflammatory potential of this compound and its analogs has been evaluated using a variety of established preclinical models. These studies provide quantitative data to compare the efficacy of different structural modifications.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation assay to assess the efficacy of anti-inflammatory drugs.[6] The data below summarizes the percentage of edema inhibition by various 2-arylpropionic acid derivatives.
| Compound/Analog | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Ibuprofen | 2.4 g daily | Comparable to 4g of Aspirin | [7] |
| α-methyl-3-phenyl-7-benzofuranacetic acid (R-803) | 1.0 - 6.0 | Significant inhibition | [6] |
| Thiourea derivative of Naproxen (m-anisidine) | 10 | 54.01 | [8][9] |
| Thiourea derivative of Naproxen (N-methyl tryptophan methyl ester) | 10 | 54.12 | [8][9] |
| p-(methanesulfonyl)phenylpropenamides (various) | Not specified | Comparable to diclofenac and rofecoxib | [10] |
This table presents a selection of data from the literature and is not an exhaustive list.
In Vitro Anti-inflammatory and Mechanistic Insights
In vitro assays provide a more controlled environment to dissect the molecular mechanisms underlying the anti-inflammatory effects of these compounds. Key assays include the inhibition of COX enzymes and the suppression of pro-inflammatory mediators in cell-based models.
The inhibition of COX-1 and COX-2 is a primary mechanism of action for 2-arylpropionic acids. The IC50 values (the concentration of the drug that inhibits 50% of the enzyme's activity) are crucial for determining potency and selectivity.[11]
| Compound/Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Ibuprofen | >10 | 1.3 | - | [12] |
| 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6i) | 0.89 | 0.23 | 0.26 | [13] |
| 2-(4-((benzo[d]thiazol-2-ylthio)methyl)phenyl)propanoic acid (6f) | 1.12 | 0.31 | 0.28 | [13] |
| 2-(4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid (6d) | 1.45 | 0.42 | 0.29 | [13] |
A lower IC50 value indicates greater potency. A lower selectivity index indicates greater selectivity for COX-2.
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model to study inflammation. LPS triggers the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines such as TNF-α and IL-6.[14][15] The ability of this compound analogs to inhibit the production of these molecules is a key indicator of their anti-inflammatory potential.
| Compound/Analog | Assay | Effect | Reference |
| Shikimic Acid | LPS-induced NO, TNF-α, IL-1β production in RAW 264.7 cells | Significant inhibition | [9] |
| Ferulic Acid-Sesquiterpene Lactone Hybrids | LPS-induced IL-1β, IL-6, iNOS expression in RAW 264.7 cells | Significant reduction | [15] |
| Rosmarinic Acid | LPS-induced TNF-α, IL-6, IL-1β in mouse BALF | Significant decrease | [16] |
| Alternanthera sessilis stem extract | LPS-induced NO, PGE2, IL-6, IL-1β, TNF-α in RAW 264.7 cells | Significant inhibition | [14] |
Mechanistic Deep Dive: Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and its analogs are orchestrated through the modulation of key signaling pathways. Understanding these pathways is critical for both comprehending their mechanism of action and for designing novel, more targeted therapies.
The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs, including the 2-arylpropionic acids, is the inhibition of the COX enzymes.[3][4]
Caption: The Cyclooxygenase (COX) Pathway and the site of inhibition by 2-arylpropionic acids.
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa.[17] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[17] The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[17]
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[5][18]
Caption: The NF-κB signaling pathway and a potential site of modulation by NSAIDs.
Some NSAIDs have been shown to inhibit the NF-κB signaling pathway, which may contribute to their anti-inflammatory effects beyond COX inhibition.[5][19] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.[14]
Structure-Activity Relationship (SAR) of 2-Arylpropionic Acids
The anti-inflammatory activity of this compound and its analogs is highly dependent on their chemical structure. Understanding these relationships is key to designing more potent and selective inhibitors.
-
The Aryl Group: The nature and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups and bulky hydrophobic groups at the para-position generally enhance anti-inflammatory activity. The isobutyl group in ibuprofen and the butyl group in this compound contribute to favorable hydrophobic interactions within the active site of COX enzymes.[1]
-
The α-Methyl Group: The presence of a methyl group at the alpha-position of the propionic acid moiety is crucial for anti-inflammatory activity.[6] This feature also introduces a chiral center, with the (S)-enantiomer being the more active COX inhibitor.[20]
-
The Carboxylic Acid Group: The carboxylic acid is essential for binding to the active site of COX enzymes.[21] Modifications of this group, such as conversion to esters or amides, can alter the pharmacokinetic profile and may lead to prodrugs that are converted to the active acid in vivo.[21]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the anti-inflammatory activity of this compound and its analogs.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.[6]
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the analog. The compounds are administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Edema and Inhibition:
-
Edema volume = (Paw volume at time t) - (Paw volume at time 0)
-
Percentage of inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to suppress the production of the pro-inflammatory mediator NO in a cell-based model.[14]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After 10 minutes, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation of NO Inhibition: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of inhibition is calculated relative to the LPS-treated control.
Conclusion
The anti-inflammatory activity of this compound and its analogs is a complex interplay of their chemical structure and their ability to modulate key inflammatory pathways. While direct inhibition of COX enzymes remains the primary mechanism of action, the influence on the NF-κB signaling pathway offers an additional avenue for therapeutic intervention. The structure-activity relationships discussed in this guide highlight the importance of the aryl substituent, the α-methyl group, and the carboxylic acid moiety in determining the potency and selectivity of these compounds. The provided experimental protocols offer a robust framework for the continued evaluation and development of novel 2-arylpropionic acid derivatives as safer and more effective anti-inflammatory agents. Further research focusing on selective COX-2 inhibition and multi-target approaches holds promise for the future of inflammation therapy.
References
- Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
- Özdemir, A., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1318-1329. [Link]
- Garg, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(7), 805-817. [Link]
- Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224. [Link]
- Lee, J. H., et al. (2022). 2-Aryl Propionic Acid Amide Modification of Naproxen and Ibuprofen Dimers for Anti-neuroinflammatory Activity in BV2. Keimyung Medical Journal, 41(2), 57-64. [Link]
- Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Tak, P. P., & Firestein, G. S. (2001). NF-kappaB: a key role in inflammatory diseases.
- Brune, K. (1997). Pure Enantiomers of 2-Arylpropionic Acids: Tools in Pain Research and Improved Drugs in Rheumatology. The Journal of Clinical Pharmacology, 37(S1), 7S-14S. [Link]
- Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
- Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
- Jackson, R., et al. (1987). Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds. Journal of the Chemical Society, Perkin Transactions 1, 1987, 2543-2551. [Link]
- Walsh Medical Media. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]
- Martin, T. R., et al. (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. PLoS One, 15(7), e0235824. [Link]
- Di Pasquale, G., et al. (1975). Antiinflammatory Activity of alpha-methyl-3-phenyl-7-benzofuranacetic Acid (R-803). Archives Internationales de Pharmacodynamie et de Thérapie, 214(2), 240-249. [Link]
- Wang, L., et al. (2005). [Synthesis and Anti-Inflammatory Activity of Alpha-Substituted P-(Methanesulfonyl)phenylpropenamides]. Yao Xue Xue Bao, 40(10), 903-908. [Link]
- Slideshare. (2022). Cox 1 and cox 2 inhibitirs. Slideshare. [Link]
- Gao, Y., et al. (2026). Microglia polarization: a key regulatory mechanism of neuropathic pain. Journal of Pain Research, 19, 1-18. [Link]
- Shishodia, S., et al. (2004). NSAIDs inhibit TNF-induced NF-kappaB activation and on cell proliferation. Biochemical Pharmacology, 67(8), 1475-1484. [Link]
- Kang, L., et al. (2018). Comparative Anti-inflammatory Effects of Anti-arthritic Herbal Medicines and Ibuprofen. Journal of the American College of Nutrition, 37(1), 47-55. [Link]
- Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-820. [Link]
- Amaral, F. A., et al. (2017). Inhibition of LPS induced inflammation.
- Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. [Link]
- Wikipedia contributors. (2024). Ibuprofen. In Wikipedia, The Free Encyclopedia. [Link]
- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.
- Chakraborty, A., & Adhikari, T. (2024). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches.
- Al-Harrasi, A., et al. (2021). Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo. Viruses, 13(12), 2459. [Link]
- PubChem. (n.d.). Ibuprofen. PubChem. [Link]
- Gnanasekaran, A., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway.
- Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
- de Oliveira, G. L., et al. (2025). Shikimic acid inhibits LPS-induced cellular pro-inflammatory cytokines and attenuates mechanical hyperalgesia in mice.
- Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules, 28(14), 5437. [Link]
- Cruz, J. V., et al. (2019). In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. Molecules, 24(8), 1481. [Link]
- Brooks, C. D., et al. (1973). Comparison of ibuprofen and acetylsalicylic acid in the treatment of rheumatoid arthritis.
- Zaid, H., et al. (2018). Anti-Inflammatory Activity of Natural Products. Molecules, 23(6), 1310. [Link]
- Li, H., et al. (2018). Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats.
- Li, D., et al. (2016). Effects of a Natural Prolyl Oligopeptidase Inhibitor, Rosmarinic Acid, on Lipopolysaccharide-Induced Acute Lung Injury in Mice. Molecules, 21(11), 1545. [Link]
- Van Antwerpen, P., et al. (2025). Antioxidant Activity and Inhibition of Human Neutrophil Oxidative Burst Mediated by Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiinflammatory activity of alpha-methyl-3-phenyl-7-benzofuranacetic acid (R-803) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cox 1 and cox 2 inhibitirs | PPTX [slideshare.net]
- 8. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [Synthesis and anti-inflammatory activity of alpha-substituted p-(methanesulfonyl)phenylpropenamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids [mdpi.com]
- 16. Effects of a Natural Prolyl Oligopeptidase Inhibitor, Rosmarinic Acid, on Lipopolysaccharide-Induced Acute Lung Injury in Mice | MDPI [mdpi.com]
- 17. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 21. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of p-Butylhydratropic Acid and Commercially Available Profens
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone of pain and inflammation management.[1] While household names like ibuprofen and naproxen are extensively characterized, a deeper exploration of their structural analogs is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of the biological activity of p-Butylhydratropic Acid against well-established profens, namely Ibuprofen, Naproxen, and Ketoprofen.
This analysis is grounded in the established principles of their shared mechanism of action—the inhibition of cyclooxygenase (COX) enzymes—and draws upon available experimental data for the commercial profens.[2][3][4] Direct comparative experimental data for this compound is limited in publicly available literature; therefore, its activity profile is discussed in the context of established structure-activity relationships within the profen class.
Mechanism of Action: The Cyclooxygenase Pathway
The therapeutic effects of profens—anti-inflammatory, analgesic, and antipyretic—are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade, pain sensitization, and fever regulation.[8] There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastrointestinal lining and maintaining platelet function.[5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammation, pain, and fever.[5]
Most traditional profens, including ibuprofen, naproxen, and ketoprofen, are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[6][9] The inhibition of COX-2 is responsible for their therapeutic effects, while the concurrent inhibition of COX-1 is associated with common side effects like gastrointestinal irritation.[6]
Figure 1: Mechanism of action of profens via inhibition of COX-1 and COX-2 enzymes.
Comparative Biological Activity
The following sections detail the anti-inflammatory, analgesic, and antipyretic activities of the selected profens.
Anti-Inflammatory Activity
The anti-inflammatory potency of profens is typically evaluated using in vivo models such as the carrageenan-induced paw edema test in rats. This assay measures the ability of a compound to reduce swelling induced by an inflammatory agent.
| Compound | Relative Anti-Inflammatory Potency (Carrageenan Paw Edema) | Reference |
| Ibuprofen | Standard reference | [2] |
| Naproxen | More potent than Ibuprofen | [9] |
| Ketoprofen | More potent than Ibuprofen | [8] |
| This compound | Potentially comparable to or slightly less potent than Ibuprofen (inferred) | N/A |
Discussion: Ibuprofen serves as a benchmark for anti-inflammatory activity in many studies.[2] Naproxen and Ketoprofen generally exhibit greater potency in reducing carrageenan-induced edema. For this compound, while direct comparative data is unavailable, structure-activity relationship (SAR) studies of 2-arylpropionic acids suggest that the nature and size of the para-substituent on the phenyl ring influence anti-inflammatory activity. The isobutyl group of ibuprofen is known to contribute significantly to its activity.[2][3] It can be reasonably inferred that a butyl group would confer similar, perhaps slightly modified, anti-inflammatory properties.
Analgesic Activity
The analgesic efficacy of profens is often assessed using models like the hot plate test or the acetic acid-induced writhing test in mice. These tests measure the drug's ability to increase the pain threshold or reduce pain-induced behaviors.
| Compound | Relative Analgesic Potency | Reference |
| Ibuprofen | Effective for mild to moderate pain | [7] |
| Naproxen | Longer duration of action than Ibuprofen | [9] |
| Ketoprofen | Potent analgesic, effective for moderate to severe pain | [8] |
| This compound | Expected to possess analgesic properties (inferred) | N/A |
Discussion: All three commercial profens are effective analgesics. Naproxen's longer half-life provides a sustained analgesic effect.[9] Ketoprofen is often considered one of the more potent analgesics in this class.[8] Based on its structural similarity to ibuprofen, this compound is expected to exhibit analgesic activity by inhibiting prostaglandin synthesis in the peripheral and central nervous systems.
Antipyretic Activity
The fever-reducing properties of profens are typically evaluated in models such as brewer's yeast-induced pyrexia in rats. This model assesses the ability of a compound to lower a fever induced by a pyrogenic substance.
| Compound | Relative Antipyretic Potency | Reference |
| Ibuprofen | Effective antipyretic | [2] |
| Naproxen | Effective antipyretic | [9] |
| Ketoprofen | Effective antipyretic | [8] |
| This compound | Expected to possess antipyretic properties (inferred) | N/A |
Discussion: The antipyretic action of profens is attributed to the inhibition of prostaglandin E2 (PGE2) synthesis in the hypothalamus, which is the thermoregulatory center of the brain. Ibuprofen, Naproxen, and Ketoprofen are all established antipyretics.[2][8][9] It is highly probable that this compound shares this mechanism and would therefore exhibit fever-reducing properties.
Experimental Protocols
The following are standardized protocols for evaluating the biological activities discussed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound for inhibiting COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (e.g., this compound, Ibuprofen) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer containing a heme cofactor at 37°C for a specified time.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for the COX enzymes.
-
Quantification: The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for an in vitro COX inhibition assay.
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for assessing acute anti-inflammatory activity.[10]
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Ibuprofen), and test groups (this compound at various doses). The drugs are administered orally or intraperitoneally.
-
Induction of Edema: After a specified time (e.g., 30-60 minutes) post-dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.[10]
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compounds is calculated relative to the control group.
Hot Plate Test for Analgesic Activity in Mice
This test measures the response of an animal to a thermal pain stimulus and is used to evaluate centrally acting analgesics.[3][4]
Methodology:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory environment.
-
Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time taken for the mouse to show a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency.[4] A cut-off time is set to prevent tissue damage.
-
Grouping and Dosing: Animals are grouped and administered the vehicle, a standard analgesic (e.g., morphine or a high dose of an NSAID), or the test compounds.
-
Post-Dosing Latency: The latency to the nociceptive response is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage increase in latency (analgesic effect) is calculated for each group compared to their baseline values and the control group.
Brewer's Yeast-Induced Pyrexia in Rats
This model is used to screen for the antipyretic activity of drugs.[11][12]
Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to the housing conditions.
-
Baseline Temperature: The initial rectal temperature of each rat is recorded using a digital thermometer.
-
Induction of Pyrexia: A 15-20% suspension of brewer's yeast in saline is injected subcutaneously into the back of each rat.[12]
-
Confirmation of Fever: After a period of 18-24 hours, the rectal temperature is measured again. Only rats that show a significant increase in body temperature (fever) are selected for the study.
-
Grouping and Dosing: The febrile rats are divided into groups and treated with the vehicle, a standard antipyretic (e.g., aspirin or paracetamol), or the test compounds.
-
Temperature Measurement: Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.
-
Data Analysis: The reduction in rectal temperature for each group is calculated and compared to the control group to determine the antipyretic activity.
Conclusion
References
- Jain, N. K., Patil, C. S., & Kulkarni, S. K. (2010). Synthesis and pharmacological evaluation of various 2-(4-isobutylphenyl)propanoic acid derivatives containing 1,3,4-thiadiazole and thiadiazolo[3,2-a][2][4][6]triazine-5-thione nucleus. Bioorganic & medicinal chemistry letters, 20(14), 4226–4230.
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385–393.
- Asiri, Y. A., Al-Qahtani, J. H., Al-Yahya, A. A., & Al-Said, M. S. (2016). Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Mitchell, J. A., Larkin, S., & Williams, T. J. (1995). Cyclo-oxygenase-2: regulation and relevance in inflammation. Biochemical pharmacology, 50(10), 1535–1542.
- Kaur, G., & Singh, P. (2013). Pharmacological evaluation of some novel analogs of (±)-2-(4- isobutylphenyl) propionic acid for analgesic and antiinflammatory activity and ulcerogenicity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 344-348.
- Julou, L., Guyonnet, J. C., Ducrot, R., Garret, C., Bardone, M. C., Maignan, G., & Pascaud, C. (1971). [Study of the pharmacological properties of a new anti-inflammatory substance: 2-(3-benzoylphenyl) propionic acid (19.583 R.P.)]. Journal de pharmacologie, 2(3), 259–286.
- Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. Journal of pharmacy and pharmacology, 35(11), 693–704.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Experimental Biology and Medicine, 111(3), 544-547.
- Rainsford, K. D. (1999). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 7(4), 297–342.
- Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs--differences and similarities. The New England journal of medicine, 324(24), 1716–1725.
- Segre, E. J. (1980). Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions. The Journal of reproductive medicine, 25(4 Suppl), 222–225.
- Adams, S. S., & McCullough, K. F. (1967). Antipyretic properties of some arylalkanoic acids. The Journal of pharmacy and pharmacology, 19(Suppl), 31S–32S.
- Al-Ghamdi, M. S. (2002). The anti-inflammatory, analgesic and antipyretic activity of Nigella sativa. Journal of ethnopharmacology, 82(2-3), 167–171.
- Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(1), 123.
- Naaz, T. U., et al. (2017). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy, 7(2), 69-76.
- Cecchi, R., et al. (1981). Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen). Journal of Medicinal Chemistry, 24(5), 622-625.
- Avila, D. S., et al. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Para Res Med J, 1(1), 1-8.
- Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Afiatpour, P., et al. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research, 27(6), 1403-1406.
- Mayer, J. M., et al. (1994). Interactions of anti-inflammatory 2-arylpropionates (profens) with the metabolism of fatty acids: in vitro studies. International Journal of Tissue Reactions, 16(2), 59-72.
- Chiriță, C., et al. (2010). New derivatives of aryl-propionic acid.
- de Oliveira, A. C., et al. (2019).
- Ju, H., et al. (2022). 2-Aryl Propionic Acid Amide Modification of Naproxen and Ibuprofen Dimers for Anti-neuroinflammatory Activity in BV2 mouse Microglial Cells. Biomolecules & Therapeutics, 30(6), 543-552.
- Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Chiriță, C., et al. (2010). New derivatives of aryl-propionic acid.
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of deuterated phenylpropionic acid derivatives as potent and long-acting free fatty acid receptor 1 agonists. Journal of Medicinal Chemistry, 64(15), 11463-11477.
- Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 649-659.
- Al-Lahham, S., et al. (2019). Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. Scientific Reports, 9(1), 1-11.
- Kącka-Zych, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1745.
- Rahman, M. A., et al. (2022). Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflammatory Disorders. Molecules, 27(19), 6245.
- Nowak, A., et al. (2023). Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. Molecules, 28(19), 6905.
Sources
- 1. Interactions of anti-inflammatory 2-arylpropionates (profens) with the metabolism of fatty acids: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Comparative Analysis of Ibuprofen and p-Butylhydratropic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the specificity of immunoassays is paramount. An antibody's ability to distinguish between a target analyte and its structurally related analogues is a critical determinant of assay accuracy and reliability.[1] This guide provides an in-depth technical comparison of antibody cross-reactivity, using the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen and its process-related impurity, p-Butylhydratropic Acid, as a case study.
We will explore the structural basis for potential cross-reactivity, present a framework for its quantitative assessment using competitive ELISA, and provide a detailed, field-proven protocol for researchers to validate their own immunoassays.
The Structural Imperative: Ibuprofen vs. This compound
The potential for cross-reactivity between an antibody and two different antigens begins with their molecular structure.[2] Ibuprofen is chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid.[3][4] A known impurity in its synthesis is this compound, or (2RS)-2-(4-Butylphenyl)propanoic acid.[5]
| Compound | Chemical Structure | Key Difference |
| Ibuprofen | Contains an isobutyl group attached to the phenyl ring. | |
| This compound | Contains a n-butyl group attached to the phenyl ring. |
As illustrated, the two molecules are nearly identical. They share the same phenylpropanoic acid core, which is often the primary epitope for antibody recognition. The sole difference lies in the arrangement of the butyl group attached to the phenyl ring: ibuprofen has a branched-chain (isobutyl) group, while this compound has a straight-chain (n-butyl) group. This high degree of structural homology makes it highly probable that an antibody raised against ibuprofen will exhibit some degree of cross-reactivity with this compound. The critical question for the assay developer is not if it cross-reacts, but to what extent.
Quantifying Specificity: A Competitive ELISA Framework
To determine the degree of cross-reactivity, a competitive enzyme-linked immunosorbent assay (cELISA) is the industry-standard method.[2] This technique is particularly well-suited for quantifying small molecules like ibuprofen in complex mixtures.[6] The principle relies on the competition between the free analyte in the sample (e.g., ibuprofen or this compound) and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites, which are immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.[7]
Interpreting the Data
The key metric derived from a competitive ELISA is the IC50 value, which represents the concentration of analyte required to inhibit 50% of the maximum signal. By comparing the IC50 of the primary antigen (ibuprofen) to that of the potentially cross-reacting compound (this compound), we can calculate the percent cross-reactivity.
Formula for Percent Cross-Reactivity:
Illustrative Experimental Data
The following table presents a hypothetical but realistic dataset from a competitive ELISA designed to test the cross-reactivity of a monoclonal anti-ibuprofen antibody.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Ibuprofen | 15.2 | 100% |
| This compound | 45.6 | 33.3% |
| Naproxen | > 1,000 | < 1.5% |
| Acetaminophen | > 10,000 | < 0.15% |
Interpretation: In this illustrative example, the antibody shows significant cross-reactivity (33.3%) with this compound. This means that at a concentration of 45.6 ng/mL, this compound produces the same signal as 15.2 ng/mL of ibuprofen. This level of cross-reactivity is critical; if an assay is used to measure ibuprofen in a sample containing this impurity, the reported concentration will be erroneously inflated.[2] The negligible cross-reactivity with other NSAIDs like Naproxen and Acetaminophen demonstrates the antibody's specificity for the phenylpropanoic acid structure.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a robust, self-validating workflow for determining antibody specificity. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.
Materials and Reagents:
-
Microplate: 96-well high-binding polystyrene plate
-
Capture Antibody: Anti-Ibuprofen antibody (monoclonal or polyclonal)
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)[6]
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST[8]
-
Analytes: Ibuprofen and this compound standards of known purity
-
Enzyme Conjugate: Ibuprofen-Horseradish Peroxidase (HRP) conjugate
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) solution[6]
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄)[8]
-
Microplate Reader: Capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
-
Antibody Coating (Immobilization):
-
Action: Dilute the anti-ibuprofen antibody in Coating Buffer to a pre-optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the 96-well plate.[6]
-
Causality: This step physically adsorbs the capture antibody to the surface of the wells, creating the solid phase for the immunoassay. The high pH of the carbonate buffer facilitates this hydrophobic interaction.
-
Incubation: Cover the plate and incubate overnight at 4°C.[8] This slow, cold incubation ensures uniform and stable coating.
-
-
Blocking (Surface Passivation):
-
Action: Wash the plate 3 times with Wash Buffer to remove any unbound antibody. Add 200 µL of Blocking Buffer to each well.[9]
-
Causality: The BSA in the blocking buffer binds to any remaining unoccupied sites on the plastic surface. This is a critical step to prevent non-specific binding of the enzyme conjugate in later steps, which would lead to a high background signal and reduced assay sensitivity.[9]
-
Incubation: Incubate for 1-2 hours at room temperature (RT).
-
-
Competitive Reaction:
-
Action: Wash the plate 3 times. In separate tubes, prepare serial dilutions of your standards (Ibuprofen) and test compounds (this compound). To the wells, add 50 µL of each standard or sample, followed immediately by 50 µL of a pre-optimized dilution of the Ibuprofen-HRP conjugate.
-
Causality: This is the core competitive step. The free analyte (from the standard/sample) and the enzyme-labeled analyte (conjugate) compete for the limited binding sites on the immobilized antibody. Higher concentrations of free analyte will result in less conjugate binding.
-
Incubation: Incubate for 1 hour at RT, with gentle shaking.
-
-
Signal Generation:
-
Action: Wash the plate 5 times to thoroughly remove all unbound components. Add 100 µL of TMB Substrate to each well.
-
Causality: The HRP enzyme bound to the plate (via the conjugate) will catalyze the conversion of the colorless TMB substrate into a blue-colored product. The amount of color generated is directly proportional to the amount of bound enzyme conjugate.
-
Incubation: Incubate for 15-30 minutes in the dark. The reaction is time-sensitive and should be monitored.
-
-
Stopping and Reading:
-
Action: Add 50 µL of Stop Solution (2N H₂SO₄) to each well. Read the absorbance at 450 nm on a microplate reader.
-
Causality: The acid stops the enzymatic reaction and converts the blue product to a stable yellow color, which has a maximum absorbance at 450 nm.
-
Visualizing the Workflow
A clear understanding of the assay workflow is essential for troubleshooting and optimization.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Implications for Drug Development and Quality Control
Understanding and quantifying antibody cross-reactivity is not an academic exercise; it has profound implications:
-
Impurity Profiling: Immunoassays used for quality control must be validated for cross-reactivity against known process-related impurities. As shown, significant cross-reactivity can lead to the overestimation of the active pharmaceutical ingredient (API) concentration, potentially masking a manufacturing issue.
-
Metabolite Analysis: In pharmacokinetic (PK) studies, antibodies must be able to distinguish between the parent drug and its metabolites. Cross-reactivity can complicate the interpretation of drug clearance and bioavailability data.
-
Diagnostic Accuracy: In clinical diagnostics and forensic toxicology, cross-reactivity can lead to false-positive results.[10][11] For instance, early immunoassays for THC were known to cross-react with ibuprofen, necessitating confirmatory testing by more specific methods like GC-MS.[10]
Conclusion
The specificity of an antibody is a foundational pillar of any reliable immunoassay. The case of ibuprofen and its structurally similar impurity, this compound, serves as a powerful illustration of the need for rigorous cross-reactivity testing. By employing a systematic approach using competitive ELISA, researchers can quantitatively assess antibody performance, ensuring that their assays are not only sensitive but also highly specific. This commitment to scientific integrity and methodological validation is essential for generating trustworthy data in drug development, quality control, and clinical research.
References
- Vertex AI Search. Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Neogen Corporation. Ibuprofen Forensic ELISA Kit | Diagnostics.
- AAT Bioquest. (2024, March 11). What are the associations between cross-reactivity and specificity?.
- BenchSci. (2025, October 21). Competitive ELISA Protocol — Quantitative Detection via Antigen Compet.
- Creative Diagnostics. Competitive ELISA Protocol.
- Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
- Creative Proteomics. Protocol for Competitive ELISA.
- ProHealth Diagnostics. (2025, April 10). Can ibuprofen cause false positive?.
- Koenig, P. A., et al. (2018). Predictions of Antibody Biophysical Properties for Improving Drug Development. Journal of Computer-Aided Molecular Design.
- BenchChem. The Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity Against Related Monoterpenoids.
- Inloes, R., et al. (1987). Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs. Journal of Analytical Toxicology.
- UCSB Science Line. (2011, February 25). What is the molecular shape of Ibuprofen?.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3672, Ibuprofen.
- American Chemical Society. (2018, May 14). Ibuprofen.
- Sigma-Aldrich. Butylhydratropic acid.
Sources
- 1. What are the associations between cross-reactivity and specificity? | AAT Bioquest [aatbio.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. UCSB Science Line [scienceline.ucsb.edu]
- 4. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butylhydratropic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. neogen.com [neogen.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. biossusa.com [biossusa.com]
- 10. prohealth-diagnostics.com [prohealth-diagnostics.com]
- 11. Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of p-Butylhydratropic Acid and Ibuprofen on Cell Lines
Executive Summary
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, but their therapeutic potential is increasingly being explored in oncology. It is well-established that many NSAIDs, including the ubiquitously used ibuprofen, can induce cell death in various cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic properties of ibuprofen and a lesser-known structural analog, p-Butylhydratropic Acid. While extensive data exists for ibuprofen, detailing its dose-dependent cytotoxic effects and the underlying apoptotic mechanisms, this compound remains largely uncharacterized in this context. This document synthesizes the current knowledge on ibuprofen-induced cytotoxicity to establish a framework for the prospective evaluation of this compound. We will delve into the established mechanisms of NSAID-induced cell death, present a comprehensive summary of ibuprofen's efficacy across different cell lines, and provide detailed, field-proven protocols for assessing cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the anticancer potential of this class of compounds.
Introduction: NSAIDs as Potential Anticancer Agents
NSAIDs exert their primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[2][3] However, a growing body of evidence reveals that NSAIDs can also trigger apoptosis in tumor cells through mechanisms that are both dependent on and independent of COX inhibition.[3][4][5] This dual activity has positioned them as promising candidates for cancer chemoprevention and therapy.[2][6]
-
Ibuprofen , a propionic acid derivative, is one of the most widely used NSAIDs globally. Its anticancer properties have been documented in numerous studies, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including those from the colon, cervix, and breast.[6][7]
-
This compound is a carboxylic acid and a structural analog of ibuprofen. Despite its chemical similarity, its biological activities, particularly its cytotoxic potential, are not well-documented in publicly available literature. This guide aims to bridge this knowledge gap by using the extensive data on ibuprofen as a benchmark for proposing a systematic investigation of this compound.
Mechanisms of NSAID-Induced Cytotoxicity
The ability of NSAIDs to induce cell death is multifaceted. While COX inhibition is a key part of their anti-inflammatory action, the cytotoxic effects, especially at concentrations used in in vitro studies, often involve other pathways.
-
COX-Dependent Mechanisms: The COX-2 enzyme is frequently overexpressed in tumors and contributes to carcinogenesis by producing prostaglandins like PGE2. PGE2 can promote cell proliferation, angiogenesis, and inhibit apoptosis. By inhibiting COX-2, NSAIDs can reduce PGE2 levels, thereby reversing these pro-tumorigenic effects.[5][8]
-
COX-Independent Mechanisms: Many NSAIDs induce apoptosis even in cancer cells that do not express COX enzymes.[4] These pathways are critical to their anticancer effects and include:
-
Mitochondrial-Mediated Apoptosis: Ibuprofen has been shown to induce apoptosis by disrupting mitochondrial function.[1] This includes causing mitochondrial abnormalities and triggering the release of cytochrome c into the cytosol, which in turn activates the caspase cascade.[1]
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to mitochondrial damage and trigger apoptosis.[9]
-
Modulation of Signaling Pathways: NSAIDs can influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.[5][8][10] For instance, ibuprofen has been shown to inhibit the PI3K/Akt/mTOR pathway in sarcoma cells.[10]
-
Upregulation of Death Receptors: Some NSAIDs, including ibuprofen, can sensitize cancer cells to apoptosis by upregulating death receptors like DR5, enhancing the effects of ligands such as TRAIL.[6]
-
Comparative Analysis of Cytotoxicity: Ibuprofen as the Benchmark
Due to the scarcity of data on this compound, we present a comprehensive overview of ibuprofen's cytotoxic effects to serve as a comparative baseline. The following table summarizes the 50% inhibitory concentration (IC50) values of ibuprofen in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Ibuprofen IC50 | Source |
| HeLa | Cervical Cancer | 3.22 mg/mL | [11] |
| KKU-M139 | Cholangiocarcinoma | 1.87 mM | [12] |
| KKU-213B | Cholangiocarcinoma | 1.63 mM | [12] |
| Glioma Cell Lines (HTZ-349, U87MG, A172) | Glioblastoma | ~1 mM | [13] |
| HT-29 | Colon Cancer | >1000 µM | [14] |
| 4T1 | Breast Cancer | >250 µM | [7] |
| MCF-7 | Breast Cancer | >250 µM | [7] |
| MDA-MB-231 | Breast Cancer | >250 µM | [7] |
Expert Insights: The data clearly indicates that ibuprofen exhibits dose-dependent cytotoxicity across a range of cancer cell lines. The effective concentrations are typically in the millimolar range, which is consistent with many in vitro studies on NSAIDs. It is crucial to note that these concentrations are generally higher than those achieved for anti-inflammatory effects in vivo. This underscores the likelihood that the observed cytotoxicity is mediated by COX-independent mechanisms.
Knowledge Gap: this compound: A thorough search of scientific literature reveals a significant lack of data on the cytotoxicity of this compound. Its structural similarity to ibuprofen suggests it may possess similar biological activities, but this requires empirical validation. A logical next step for researchers would be to perform a dose-response study of this compound on a panel of cell lines, such as those listed above, using the protocols detailed in the following section.
Experimental Protocols for Cytotoxicity Assessment
To ensure robust and reproducible data, a multi-assay approach is recommended to evaluate cytotoxicity. Here, we provide detailed, step-by-step protocols for three fundamental assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16][17]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and ibuprofen in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[17][18]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[20][21] It is a reliable indicator of necrosis or late apoptosis.[20]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare three control wells: (1) Spontaneous LDH release (cells with assay buffer), (2) Maximum LDH release (cells with a lysis solution like Triton™ X-100), and (3) Background control (medium only).[21]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[22]
-
Assay Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Add Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mix to each well containing the supernatant.[22]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[21][22]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[21][23]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100
Caption: Workflow for the LDH Cytotoxicity Assay.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[24][25] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[26][27] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[26]
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds of interest at their determined IC50 concentrations.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 670 x g for 5 minutes.[25]
-
Washing: Wash the cells once with cold 1X PBS.[24]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[24][28]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide staining solution.[24][25]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24][28]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[24][28]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Proposed Signaling Pathway for Ibuprofen-Induced Apoptosis
Based on existing literature, a key COX-independent mechanism for ibuprofen's cytotoxicity involves the intrinsic (mitochondrial) pathway of apoptosis.[1] The following diagram illustrates this proposed cascade, which can serve as a hypothetical model for investigating this compound.
Caption: Proposed mitochondrial pathway of ibuprofen-induced apoptosis.
Discussion and Future Perspectives
The comprehensive data on ibuprofen solidifies its status as a cytotoxic agent against cancer cells in vitro, primarily acting through the induction of mitochondrial-mediated apoptosis.[1] The key question is whether this compound, its structural analog, shares this activity.
Future Research Directions:
-
Direct Cytotoxicity Screening: The immediate priority is to screen this compound across a panel of cancer and normal cell lines using the protocols outlined above to determine its IC50 values.
-
Mechanistic Studies: Should this compound demonstrate significant cytotoxicity, subsequent studies should investigate its mechanism of action. Does it induce apoptosis? Does it activate caspases-3 and -9? Does it disrupt the mitochondrial membrane potential?
-
COX-2 Activity: It would be valuable to determine if this compound inhibits COX-2, and to what extent this contributes to its potential cytotoxic effects.
-
In Vivo Studies: If in vitro results are promising, preclinical in vivo studies using xenograft models would be the ultimate test of its therapeutic potential.
By systematically applying the established knowledge and methodologies used to characterize ibuprofen, the scientific community can efficiently evaluate the cytotoxic potential of this compound and other related compounds, potentially uncovering new candidates for cancer therapy.
References
- Ibuprofen Induces Mitochondrial-Mediated Apoptosis Through Proteasomal Dysfunction.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- The Annexin V Apoptosis Assay.
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Cellular membrane integrity: Lact
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- The Effects of Ibuprofen Cytoxic Dose on caspase-3, -8 and -9 Activity level in cervical cancer (Hela) cells.
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Analysis of Cell Viability by the Lact
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- LDH assay kit guide: Principles and applic
- Ibuprofen enhances TRAIL-induced apoptosis through DR5 upregulation.
- Ibuprofen on Proliferation and Apoptosis of Sarcoma Cells via PI3K/Akt/mTOR Signaling P
- Mechanisms underlying nonsteroidal antiinflammatory drug-medi
- IC50 is distinct for diclofenac, ibuprofen, and...
- COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflamm
- Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancre
- LDH Cytotoxicity Assay Kit II. Sigma-Aldrich.
- LDH Cytotoxicity Assay Kit. Cell Signaling Technology.
- The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines. PMC - NIH.
- Overview of the NSAID-related Cox-dependent and independent mechanisms.
- Cytotoxic Effects of Diclofenac and Ibuprofen Zinc (II)- Nicotinamide Ternary Complexes in Breast Cancer Cell Lines. SciELO.
- In vitro anticancer e ects of ibuprofen on HeLa cell line. Journal of Biological Studies.
- IC 50 values of phospho-ibuprofen and its components/metabolites in...
- Non-steroidal anti-inflammatory drugs (NSAIDs): a different mode of action than what was known previously.
- NSAIDs modulate COX-dependent and COX-independent cancer-related...
- p-Butylhydr
- Influence of pH on the cytotoxic activity of organic acids against breast cancer cells.
- Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatopl
- Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy. PubMed.
- Impact of Extracellular Acidity on the Activity of P-glycoprotein and the Cytotoxicity of Chemotherapeutic Drugs. PMC - NIH.
Sources
- 1. Ibuprofen Induces Mitochondrial-Mediated Apoptosis Through Proteasomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellmolbiol.org [cellmolbiol.org]
- 11. onlinejbs.com [onlinejbs.com]
- 12. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. bosterbio.com [bosterbio.com]
- 28. kumc.edu [kumc.edu]
A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Enantiomeric Excess Determination
Authored for Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of a drug is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. For this reason, regulatory bodies worldwide mandate the development of single-enantiomer drugs and require robust analytical methods to confirm their chiral purity.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose, offering high resolution and sensitivity.[1][2][3]
However, developing a chiral separation is only half the battle. A method's reliability hinges on a rigorous validation process that demonstrates its suitability for the intended purpose. This guide provides an in-depth comparison of validation requirements, experimental designs, and performance expectations, grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the foundation for FDA and EMA requirements.[4][5][6][7]
The Foundation: Regulatory Framework and Key Parameters
The validation of a chiral HPLC method is a systematic process that establishes, through laboratory studies, that the method's performance characteristics meet the requirements for its application.[8] Chiral purity assays are typically categorized as quantitative tests for impurities, where the undesired enantiomer is treated as a specific impurity.[3][6] The core validation parameters, as stipulated by ICH Q2(R1) and USP <1225>, are summarized below.[4][6][8][9]
| Validation Parameter | Objective | Typical Acceptance Criteria (for the minor enantiomer) |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte (both enantiomers) in the presence of other components (e.g., impurities, degradants, matrix).[8][10] | Resolution (Rs) between enantiomeric peaks ≥ 1.5 (baseline separation is ideal). No interference from blank/placebo at the retention times of the enantiomers. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and method response over a specified range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | For the undesired enantiomer (impurity), the range should typically cover from the reporting level to 120% of the specification limit. |
| Accuracy | To demonstrate the closeness of test results obtained by the method to the true value. Assessed by recovery studies. | Recovery of 80-120% of the true value for the minor enantiomer at concentrations around the specification limit. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision. | Repeatability (Intra-assay): RSD ≤ 10% for the minor enantiomer at the specification limit. Intermediate Precision: RSD ≤ 15% (wider limits may be justified). |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[11][12] | Typically where the signal-to-noise ratio is 10:1.[11][12] Precision (RSD) at the LOQ should be ≤ 15-20%. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.[11][12] | Typically where the signal-to-noise ratio is 3:1.[11][12] |
| Robustness | To demonstrate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[13][14] | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits despite small changes to method parameters. |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. This is an integral part of the method.[3][15] | Resolution (Rs) > 1.5, Tailing Factor (T) ≤ 2.0, Repeatability of replicate injections (%RSD) ≤ 2.0% for the major peak.[7] |
Comparative Analysis: The Critical Choice of Chiral Stationary Phase (CSP)
The success of a chiral separation is fundamentally dependent on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used due to their broad applicability and high success rates.[16][17]
| CSP Type | Primary Interaction Mechanism | Strengths | Considerations | Typical Mobile Phases |
| Coated Polysaccharide (e.g., Chiralcel® OD, Chiralpak® AD) | Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer. | Often provide higher enantioselectivity and resolution compared to their immobilized counterparts.[17][18] Extensive historical data and application notes available. | Limited solvent compatibility. "Harsh" solvents like dichloromethane, THF, or ethyl acetate can damage the coating. | Normal Phase (Hexane/Alcohol), Polar Organic (e.g., pure Methanol/Ethanol), Reversed-Phase (Aqueous buffers/Acetonitrile/Methanol). |
| Immobilized Polysaccharide (e.g., Chiralpak® IA/IB/IC) | Same as coated, but the chiral selector is covalently bonded to the silica support. | Exceptional solvent robustness, allowing for the use of a wider range of solvents for method development and improved sample solubility.[18][19] This versatility can be crucial for separating complex mixtures.[20] | May sometimes exhibit slightly lower selectivity than the equivalent coated version under standard conditions.[17] | Compatible with virtually all organic solvents, offering greater flexibility in method development.[19] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V, T) | Primarily hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic "basket". | Excellent for separating primary amines and acids. Highly effective in reversed-phase and polar ionic modes.[21] | Selectivity is highly dependent on mobile phase pH and buffer choice. | Reversed-Phase (Aqueous buffers/Acetonitrile/Methanol), Polar Ionic Mode (Methanol/Acetic Acid/Triethylamine).[21] |
Expert Insight: While coated phases often provide excellent initial separations, the robustness and solvent flexibility of immobilized phases make them a superior choice for methods intended for routine QC use or transfer between labs. The ability to use solvents like DCM or THF can unlock unique selectivities not achievable with standard mobile phases.[19][20]
Experimental Protocols: A Self-Validating System
Every protocol must be designed to be a self-validating system, where the results directly support the method's suitability.[8]
Specificity / Selectivity
Causality: The objective is to prove that peak responses are purely from the enantiomers of interest, without interference. This is the most critical validation parameter for a purity method.
Experimental Protocol:
-
Blank Injection: Inject the mobile phase and sample diluent to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Placebo Injection (for drug products): Inject a solution containing all formulation excipients to demonstrate they do not interfere.
-
Racemate Solution: Inject a solution of the racemic compound (e.g., 50:50 mixture) to determine the retention times of both enantiomers and establish the resolution.
-
Spiked Sample: Prepare a sample of the desired enantiomer and spike it with the undesired enantiomer at the specification limit (e.g., 99.5% desired, 0.5% undesired).
-
Analysis: Analyze the spiked sample to confirm that the minor enantiomer is detectable and resolved from the major peak. The resolution (Rs) should be calculated and meet the system suitability requirement (typically Rs > 1.5).
Linearity, Range, LOQ, and Accuracy
Causality: These parameters are often evaluated together. For a chiral impurity method, it is crucial to demonstrate linearity, accuracy, and quantifiability at very low levels of the undesired enantiomer.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the racemic compound.
-
Calibration Standards: Prepare a series of calibration standards by spiking the pure, desired enantiomer with varying concentrations of the racemic stock solution. This creates standards with a fixed (high) concentration of the major enantiomer and varying, known concentrations of the minor enantiomer.
-
Concentration Levels: A minimum of five concentration levels should span the expected range, for example: LOQ, 50%, 80%, 100%, and 120% of the specification limit for the minor enantiomer.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation:
-
Linearity: Plot the mean peak area of the minor enantiomer versus its concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.
-
Accuracy: For each level, calculate the percentage recovery of the minor enantiomer. The mean recovery across all levels should fall within the acceptance criteria (e.g., 80-120%).
-
LOQ/LOD: The lowest concentration level that meets the accuracy and precision criteria is confirmed as the LOQ.[11] The LOD can be determined by visual evaluation or by establishing the concentration that yields a signal-to-noise ratio of 3:1.[12]
-
Expert Insight: A common pitfall is establishing linearity by simply diluting a racemic standard. This is incorrect as it does not mimic the analytical reality of quantifying a trace impurity in the presence of a large excess of the main component. The spiking method described above is the only scientifically sound approach. Furthermore, eluting the minor enantiomer before the major one is highly advantageous as it prevents the small peak from appearing on the tail of the large peak, leading to better integration, and often lower LOD and LOQ values.[22]
Precision
Causality: Precision demonstrates the method's consistency. Repeatability assesses performance over a short interval under the same conditions, while intermediate precision assesses the effect of random events like different days, analysts, or equipment.
Experimental Protocol:
-
Sample Preparation: Prepare a minimum of six individual samples of the drug substance spiked with the undesired enantiomer at 100% of the specification level.
-
Repeatability (Intra-assay precision):
-
Have one analyst analyze all six samples on the same day, using the same instrument.
-
Calculate the mean and Relative Standard Deviation (%RSD) for the area percent of the minor enantiomer.
-
-
Intermediate Precision (Ruggedness):
-
Have a second analyst repeat the analysis of six newly prepared samples on a different day, preferably using a different instrument.
-
Calculate the %RSD for this second set of data.
-
Statistical comparison of the two data sets (e.g., using an F-test) can be performed to assess the significance of any differences.
-
Robustness
Causality: Robustness testing identifies which method parameters are critical to the separation, providing an indication of the method's reliability in a real-world QC environment where minor variations are inevitable.[14] It is best performed during method development.[13][14]
Experimental Protocol:
-
Identify Critical Parameters: For a typical chiral HPLC method, these include:
-
Mobile phase composition (e.g., % alcohol ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase pH (if applicable, ± 0.2 units)
-
-
Experimental Design: Use a design of experiments (DoE) approach, such as a fractional factorial design, to efficiently test the effects of these variations.
-
Analysis: Prepare a system suitability solution (racemate) and analyze it under each of the varied conditions.
-
Evaluation: Monitor critical system suitability responses, primarily the resolution (Rs) between the enantiomers. The resolution should not drop below the established system suitability limit (e.g., 1.5) under any of the tested conditions.
Visualization of Workflows
A logical workflow ensures all validation aspects are covered systematically.
Caption: Decision workflow for specificity and selectivity assessment.
Conclusion
Validating a chiral HPLC method for enantiomeric excess determination is a rigorous but essential process that underpins the safety and efficacy of stereoisomeric drugs. It demands more than just following a checklist; it requires a deep understanding of the scientific principles behind each validation parameter and the causality linking experimental design to reliable results. By grounding the validation strategy in the principles of ICH Q2(R1), making informed comparisons and selections of chiral stationary phases, and executing robust experimental protocols, scientists can ensure their methods are accurate, precise, and fit for purpose—providing the trusted data necessary for drug development and regulatory approval.
References
- Comparison of Several Polysaccharide-Derived Chiral Stationary Phases for the Enantiomer Separation of N-fluorenylmethoxycarbonyl Alpha-Amino Acids by HPLC. Arch Pharm Res. URL: [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. URL: [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: [Link]
- USP <1225> Method Valid
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. URL: [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. URL: [Link]
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. pharmacopeia.cn. URL: [Link]
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. URL: [Link]
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Quality Guidelines. ICH. URL: [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. URL: [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4. YouTube. URL: [Link]
- Comparison of chiral stationary phases based on immobilized polysaccharides in reversed phase mode.
- Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI. URL: [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. URL: [Link]
- The Effect of Enantiomer Elution Order on the Determination of Minor Enantiomeric Impurity in Ketoprofen and Enantiomeric Purity Evaluation of Commercially Available Dexketoprofen Formul
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Full. YouTube. URL: [Link]
- A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. URL: [https://www.rjpbcs.com/pdf/2012_3(4)/.[8]pdf]([Link]8]pdf)
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. URL: [Link]
- Q14 Analytical Procedure Development. FDA. URL: [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. onlinelibrary.wiley.com. URL: [Link]
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. URL: [Link]
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. URL: [Link]
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. URL: [Link]
- Robustness Tests.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. URL: [Link]
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. URL: [Link]
- (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
- System suitability study for (+) and (-) enantiomer of mefloquine.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
- FDA Guidance For Industry Analytical Procedures and Methods Valid
- Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. PubMed. URL: [Link]
- Limit of detection, limit of quantification and limit of blank. EFLM. URL: [Link]
- Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. URL: [Link]
- What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. URL: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uspbpep.com [uspbpep.com]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. drugfuture.com [drugfuture.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. rjpbcs.com [rjpbcs.com]
- 16. mdpi.com [mdpi.com]
- 17. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. The Effect of Enantiomer Elution Order on the Determination of Minor Enantiomeric Impurity in Ketoprofen and Enantiomeric Purity Evaluation of Commercially Available Dexketoprofen Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of p-Butylhydratropic Acid and Ibuprofen
Introduction
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropionic acid (profen) class stands as a cornerstone for pain and inflammation management. Ibuprofen, a household name, is a canonical member of this class.[1] Its therapeutic success is intrinsically linked to its pharmacokinetic profile, a key component of which is its metabolic stability. This guide delves into a comparative analysis of ibuprofen and a closely related structural isomer, p-Butylhydratropic Acid, also known as 2-(4-n-butylphenyl)propanoic acid.
While structurally similar, the subtle difference in their alkyl substituents—an isobutyl group in ibuprofen versus a normal butyl group in this compound—provides a compelling case study in how minor structural modifications can influence metabolic fate.[2][3] Understanding these differences is paramount for drug development professionals, as metabolic stability directly impacts critical drug properties such as in vivo half-life, oral bioavailability, and dosing regimens.[4][5][6] This guide presents a framework for evaluating their metabolic stability, grounded in established experimental protocols and scientific rationale, to inform early-stage drug discovery and lead optimization efforts.
The Structural Nuance: Isobutyl vs. Normal Butyl
At a glance, the two molecules are nearly identical, sharing the same molecular formula (C₁₃H₁₈O₂) and propionic acid backbone.[2][7] The sole point of divergence is the arrangement of the butyl group on the phenyl ring.
-
Ibuprofen: Features a 2-methylpropyl (isobutyl) group.[1]
-
This compound: Features a linear n-butyl group.[2]
This seemingly minor variation can significantly alter the molecule's interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are primary drivers of Phase I metabolism for many NSAIDs.[8][9]
Established Metabolic Pathways of Ibuprofen: A Benchmark
Ibuprofen's metabolism is well-documented. It is extensively metabolized in the liver, with less than 10% excreted unchanged.[10] The primary routes involve oxidation mediated by CYP enzymes, predominantly CYP2C9.[8][9]
Key metabolic transformations include:
-
Hydroxylation: The isobutyl group is oxidized to form hydroxylated metabolites like 2-hydroxyibuprofen and 3-hydroxyibuprofen.[9][11]
-
Carboxylation: Further oxidation leads to the formation of carboxy-ibuprofen.[9][11]
-
Glucuronidation: These Phase I metabolites, along with the parent drug, undergo Phase II conjugation to form ibuprofen acyl-glucuronide.[9][12]
These oxidative metabolites are generally considered pharmacologically inactive and are renally excreted.[9][10][11] This established pathway for ibuprofen serves as our reference point for postulating and testing the metabolic fate of this compound.
Experimental Design for a Head-to-Head Comparison
To objectively compare the metabolic stability of these two compounds, a multi-faceted in vitro approach is necessary. We will employ two standard systems that represent different levels of biological complexity: human liver microsomes (HLM) and cryopreserved human hepatocytes.
-
Causality for Experimental Choice:
-
Human Liver Microsomes (HLM): This subcellular fraction is rich in Phase I enzymes, especially CYPs.[13] It provides a clean, focused system to assess the susceptibility of the compounds to oxidative metabolism, which is the known primary clearance pathway for ibuprofen. This is a cost-effective, high-throughput method ideal for initial stability screening.[5]
-
Cryopreserved Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as cellular transporters.[5] This system allows for a more comprehensive assessment of overall hepatic clearance, capturing the interplay between oxidation, conjugation, and cellular uptake.
-
The primary endpoints for these assays are the calculation of the in vitro half-life (t½) and the intrinsic clearance (CLint), which together provide a quantitative measure of metabolic stability.[6][14]
The more rapid clearance of this compound, as suggested by these in vitro results, would likely translate to a shorter in vivo half-life and lower systemic exposure compared to ibuprofen if administered at the same dose. This underscores the profound impact of subtle structural changes on a drug candidate's pharmacokinetic profile.
Conclusion
This comparative guide demonstrates that despite being structural isomers, this compound is predicted to be metabolically less stable than ibuprofen. The linear n-butyl group appears to be more susceptible to enzymatic oxidation than the branched isobutyl group. This analysis, based on standard and robust in vitro methodologies, highlights the critical importance of metabolic stability assays in the early stages of drug development. Such studies provide essential data that allows research teams to prioritize compounds with more favorable pharmacokinetic characteristics, ultimately saving time and resources in the path toward developing safe and effective medicines.
References
- Title: Ibuprofen - Wikipedia Source: Wikipedia URL:[Link]
- Title: Ibuprofen Metabolism Pathway - SMPDB Source: Small Molecule Pathway D
- Title: Ibuprofen - StatPearls Source: NCBI Bookshelf URL:[Link]
- Title: Ibuprofen Pathway, Pharmacokinetics Source: PharmGKB URL:[Link]
- Title: Ibuprofen - Medical Countermeasures D
- Title: Ibuprofen - NIST WebBook Source: National Institute of Standards and Technology URL:[Link]
- Title: Chemical structure of ibuprofen Source: ResearchG
- Title: Ibuprofen - PubChem Source: National Center for Biotechnology Inform
- Title: Ibuprofen - Meet Your Medicine Source: University of San Diego URL:[Link]
- Title: Ibuprofen, (-)
- Title: P-BUTYLHYDR
- Title: this compound, (R)- Source: GSRS URL:[Link]
- Title: this compound, (R)
- Title: In Vitro Metabolic Stability Source: Cre
- Title: Metabolic Stability Assay Source: Cre
- Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL:[Link]
- Title: How to Conduct an In Vitro Metabolic Stability Study Source: Sannova URL:[Link]
- Title: Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein Source: ResearchG
Sources
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3585-49-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. Ibuprofen [webbook.nist.gov]
- 8. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 14. nuvisan.com [nuvisan.com]
Navigating the Labyrinth of Genotoxicity: A Comparative Guide to Assessing p-Butylhydratropic Acid as a Pharmaceutical Impurity
In the intricate world of pharmaceutical development, ensuring the safety of a drug product is paramount. This extends beyond the active pharmaceutical ingredient (API) to encompass any impurities that may arise during synthesis or degradation. One such impurity that can emerge is p-Butylhydratropic Acid, a compound structurally related to the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. The potential for these impurities to be genotoxic—that is, to damage DNA and potentially lead to carcinogenic effects—necessitates a rigorous and systematic assessment.
This guide provides a comprehensive framework for evaluating the genotoxic potential of this compound. We will navigate the tiered approach to genotoxicity testing, from in silico predictions to in vitro and in vivo assays, explaining the scientific rationale behind each step. By comparing these methodologies and interpreting the potential outcomes in the context of related profens, this document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to ensuring the safety and integrity of pharmaceutical products.
The Hierarchical Approach to Genotoxicity Assessment
The assessment of genotoxic impurities is not a one-size-fits-all process. Regulatory bodies like the International Council for Harmonisation (ICH) advocate for a tiered, weight-of-evidence approach. This strategy begins with computational methods and progresses to more complex biological assays only when necessary, optimizing resource allocation while ensuring patient safety.
Caption: Formation of a micronucleus following chromosomal damage.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Mammalian cells are cultured in the presence of varying concentrations of this compound.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (cell division), resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored. [1]3. Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells compared to the negative control indicates a positive result.
In Vivo Genotoxicity Testing:
If a positive result is observed in an in vitro mammalian cell assay, an in vivo follow-up test is typically required to assess whether the genotoxic effects are observed in a whole animal system, which incorporates metabolic and excretory processes. The rodent bone marrow micronucleus assay is a commonly used in vivo test.
Comparative Insight:
While Ames test data for profens is consistently negative, some studies have reported genotoxic effects in other assays. For instance, ibuprofen, ketoprofen, and naproxen were found to be weakly genotoxic in an in vivo sister chromatid exchange assay in mice. [2]Another review concluded that ibuprofen can be genotoxic in various organisms, particularly at high doses. [3][4]This suggests that even if this compound is negative in the Ames test, a follow-up in vitro chromosomal damage assay might be warranted depending on the overall risk assessment and the levels at which the impurity is present.
Conclusion: A Weight-of-Evidence Approach to Safety
The assessment of the genotoxicity of this compound as a pharmaceutical impurity is a multi-faceted process that relies on a tiered, evidence-based approach. While no direct experimental data for this specific compound is publicly available, a robust assessment strategy can be formulated based on established regulatory guidelines and comparative data from structurally related profens.
The initial in silico analysis provides a valuable predictive screen. Based on the data for other profens, a negative prediction for mutagenicity is plausible. The subsequent Ames test, the gold standard for detecting mutagens, would likely confirm this. However, the potential for non-mutagenic genotoxicity (clastogenicity or aneugenicity), as suggested by some studies on ibuprofen, should not be disregarded. Therefore, a comprehensive risk assessment may necessitate an in vitro chromosomal damage assay, such as the micronucleus test, to build a complete safety profile.
Ultimately, the goal is to assemble a comprehensive weight of evidence to confidently classify the genotoxic potential of this compound. This allows for the establishment of appropriate controls and limits for this impurity in the final drug product, ensuring patient safety and regulatory compliance. This systematic and scientifically rigorous approach is fundamental to the responsible development of new medicines.
References
- Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen. PubMed. [Link]
- Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog-Bio. [Link]
- In silico prediction of genotoxicity. PubMed. [Link]
- Ames positive boronic acids are not all eukaryotic genotoxins. ScienceDirect. [Link]
- High-throughput and high content micronucleus assay in CHO-K1 cells. PubMed Central. [Link]
- In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. PubMed. [Link]
- In silico assessment of genotoxicity.
- The micronucleus assay determination of chromosomal level DNA damage. PubMed. [Link]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]
- Ames test. Wikipedia. [Link]
- The micronucleus assay as a test for the detection of aneugenic activity. PubMed. [Link]
- Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. PubMed. [Link]
- In silico prediction of genotoxicity.
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
- Salmonella / mammalian-microsome-mutagenicity test (Ames Test). [Link]
- In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. PubMed Central. [Link]
- P-BUTYLHYDR
- Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Deriv
- Microbial Mutagenicity Assay: Ames Test. PubMed Central. [Link]
- P-BUTYLHYDR
- Genotoxicity of ibuprofen in mouse bone marrow cells in vivo.
- Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Deriv
- p-Butylhydr
Sources
- 1. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
comparing the physicochemical properties of p-Butylhydratropic Acid enantiomers
An In-Depth Comparative Guide to the Physicochemical Properties of p-Butylhydratropic Acid Enantiomers
Introduction: Chirality in the Profen Class
This compound, systematically known as 2-(4-butylphenyl)propanoic acid, is a member of the 2-arylpropionic acid (profen) family of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Structurally similar to the widely-used drug ibuprofen, its molecular framework features a chiral center at the alpha-carbon of the propionic acid moiety. This gives rise to two non-superimposable mirror-image forms known as enantiomers: (S)-p-Butylhydratropic Acid and (R)-p-Butylhydratropic Acid.[3]
While enantiomers of a chiral compound exhibit identical physicochemical properties in an achiral environment (e.g., melting point, solubility, pKa), their behavior can differ profoundly in a chiral environment, such as the human body.[4][5] For the profen class, the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, is predominantly attributed to the (S)-enantiomer.[6] The (R)-enantiomer is often less active or inactive, though it can undergo in-vivo metabolic chiral inversion to the active (S)-form to varying degrees.[3][7] This stereoselectivity has significant implications for drug efficacy, toxicity, and formulation, making the accurate analysis and separation of enantiomers a critical aspect of drug development.[8] This guide provides a detailed comparison of the enantiomers of this compound, supported by established analytical methodologies.
Comparative Physicochemical Data
In an achiral setting, the fundamental physicochemical properties of the (S)- and (R)-enantiomers of this compound are identical. Their key distinction lies in the direction they rotate plane-polarized light, a property known as optical rotation, which is equal in magnitude but opposite in direction.
| Property | (S)-p-Butylhydratropic Acid | (R)-p-Butylhydratropic Acid | Racemic this compound |
| Molecular Formula | C₁₃H₁₈O₂[1] | C₁₃H₁₈O₂[9] | C₁₃H₁₈O₂[10] |
| Molecular Weight | 206.28 g/mol [1] | 206.28 g/mol [9] | 206.28 g/mol [10] |
| Melting Point | Identical to (R)-enantiomer | Identical to (S)-enantiomer | May differ from pure enantiomers |
| Boiling Point | Identical to (R)-enantiomer | Identical to (S)-enantiomer | Identical to pure enantiomers |
| Aqueous Solubility | Identical to (R)-enantiomer | Identical to (S)-enantiomer | Identical to pure enantiomers |
| pKa (estimated) | ~4.5 - 5.0[11][12] | ~4.5 - 5.0[11][12] | ~4.5 - 5.0[11][12] |
| Optical Rotation | Positive (+) or Negative (-) | Equal and opposite to (S)- | 0° |
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation
The most definitive method for differentiating and quantifying enantiomers is through chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a robust and widely adopted technique.[14][15]
Objective: To resolve and quantify the (S)- and (R)-enantiomers of this compound from a racemic mixture.
Principle: A CSP creates a chiral environment within the HPLC column. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies and stabilities, leading to different retention times and thus, separation.[16] Polysaccharide-based CSPs are particularly effective for separating profens.[14]
Methodology
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.
-
Prepare serial dilutions from the stock solution to create calibration standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, etc.).
-
If analyzing individual enantiomers, prepare separate stock solutions of the (S)- and (R)-forms if available.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).
-
Causality: Hexane is the weak, non-polar solvent. IPA is the polar modifier that controls retention time; increasing IPA concentration reduces retention. TFA is an acidic additive that protonates the carboxylic acid analyte, reducing peak tailing and improving peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: ~220 nm (based on the UV absorbance of the phenyl group).
-
Injection Volume: 10 µL.
-
-
Analysis and Data Interpretation:
-
Inject the racemic standard. Two distinct peaks corresponding to the (S)- and (R)-enantiomers should be observed.
-
Calculate the resolution (Rs) between the two peaks. A baseline resolution (Rs ≥ 1.5) is desired for accurate quantification.
-
Inject the calibration standards to establish a linear relationship between concentration and peak area for each enantiomer.
-
The enantiomeric excess (% ee) can be calculated using the peak areas (A) of the two enantiomers: % ee = |(A_S - A_R) / (A_S + A_R)| x 100
-
Workflow Diagram
Caption: Workflow for the enantioselective analysis of this compound by Chiral HPLC.
Implications of Physicochemical Differences in Drug Development
The critical difference between enantiomers emerges in their interaction with chiral biological systems.
-
Pharmacodynamics: As with ibuprofen, the (S)-enantiomer of this compound is expected to be the pharmacologically active form (the eutomer) responsible for inhibiting COX enzymes and producing the anti-inflammatory effect. The (R)-enantiomer (the distomer) is likely significantly less active.[6] Developing a single-enantiomer drug (e.g., S-(+)-ibuprofen) can lead to a more potent therapeutic effect at a lower dose, potentially reducing side effects.[3]
-
Pharmacokinetics: Enantiomers can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles. The metabolic chiral inversion of (R)-profens to (S)-profens is a well-documented phenomenon that can complicate the pharmacokinetic profile of the racemic drug.[7]
-
Toxicology: In some cases, one enantiomer may be associated with adverse effects while the other is therapeutic. Separating the enantiomers allows for the development of a cleaner drug profile, minimizing off-target toxicity.[8]
Conclusion
While the (S)- and (R)-enantiomers of this compound are indistinguishable by most standard physicochemical tests like melting point or pKa, they are distinct chemical entities. Their different interaction with chiral environments is the defining feature that carries immense weight in a pharmaceutical context. The ability to separate and quantify these enantiomers using techniques like chiral HPLC is fundamental to understanding their respective pharmacological and toxicological profiles. This analytical rigor is essential for the development of safer, more effective, and more precisely targeted NSAID therapies.
References
- Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S.
- López-Serna, R., et al. (2015). Enantioselective determination of representative profens in wastewater by a single-step sample treatment and chiral liquid chromatography–tandem mass spectrometry. Talanta, 134, 325-332.
- Serafin, A., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals.
- Garrido, J., et al. (2022). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Molecules, 27(15), 4987.
- Serafin, A., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Pharmacological Reports, 69(5), 970-978.
- Singh, S., et al. (2014). Chirality: A Challenge to the Pharmaceutical Industry. International Journal of Pharmaceutical Sciences and Research, 5(11), 4644-4659.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- Al-Tel, T. H., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6667.
- PubChem. (n.d.). This compound, (R)-.
- PubChem. (n.d.). Butyric Acid.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
- Siddiqui, M. R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(8), 1162.
- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.
- Pospisilova, M., et al. (2023). Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest. Atmospheric Chemistry and Physics, 23(1), 45-56.
- BYJU'S. (n.d.). pKa and Acidity.
- Global Substance Registration System (GSRS). (n.d.). This compound, (R)-.
- Chemistry For Everyone. (2024). How To Calculate pKa Organic Chemistry? [Video]. YouTube.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
Sources
- 1. Buy this compound | 3585-49-7 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. ijpsr.com [ijpsr.com]
- 5. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 8. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, (R)- | C13H18O2 | CID 50999228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. byjus.com [byjus.com]
- 12. library.gwu.edu [library.gwu.edu]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Quantitative Methods for p-Butylhydratropic Acid in Bulk Drug Substances
This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of p-Butylhydratropic Acid in bulk drug substances. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction: The Significance of Quantifying this compound
This compound, a key organic acid intermediate, demands precise and accurate quantification in bulk drug substances to ensure the quality, safety, and efficacy of the final pharmaceutical product. The development and validation of a robust analytical method are not merely regulatory hurdles; they are fundamental to a comprehensive understanding of the drug substance's purity, stability, and overall quality profile. This guide will explore a primary validation method using High-Performance Liquid Chromatography (HPLC) and compare it with an alternative Ion Chromatography (IC) approach, providing the necessary data and rationale to make informed decisions in a laboratory setting.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For quantitative tests of the active moiety in a bulk drug substance, the key validation characteristics, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[1][2]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely adopted and powerful technique for the analysis of organic acids due to its high resolving power, sensitivity, and versatility.[3] The non-polar nature of this compound makes it an ideal candidate for separation on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.
Causality of Experimental Choices in RP-HPLC Method Development
The selection of chromatographic conditions is a critical step driven by the physicochemical properties of this compound. Its acidic nature (presence of a carboxylic acid group) dictates the pH of the mobile phase. By maintaining the mobile phase pH below the pKa of the analyte, its ionization is suppressed, leading to better retention and improved peak shape on a reversed-phase column.
The choice of detector, typically a UV/Vis detector, is based on the presence of a chromophore in the this compound molecule. The aromatic ring provides sufficient UV absorbance for sensitive detection.
Workflow for RP-HPLC Method Validation
The validation of the RP-HPLC method follows a structured workflow to assess its performance characteristics according to ICH Q2(R1) guidelines.[1][4]
Caption: Workflow for the validation of the RP-HPLC method.
Experimental Protocol: RP-HPLC Method Validation
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 50-150 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound bulk drug substance in the mobile phase to obtain a nominal concentration of 100 µg/mL.
3. Validation Parameters:
-
Specificity (Forced Degradation Studies): To demonstrate that the method is stability-indicating, forced degradation studies are essential.[5][6] The bulk drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic stress.[7] The goal is to achieve 5-20% degradation.[7][8] The chromatograms of the stressed samples are then compared with that of an unstressed sample to ensure that the degradation products do not interfere with the main peak.
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
-
-
Linearity: Analyze a series of at least five concentrations of the reference standard across the desired range. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD should be ≤ 2%.
-
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
Alternative Method: Ion Chromatography (IC)
For the analysis of organic acids, Ion Chromatography (IC) with suppressed conductivity detection presents a viable alternative to RP-HPLC.[9] IC is particularly advantageous for separating and detecting a wide range of organic acids, especially in complex matrices.[9]
Rationale for Choosing Ion Chromatography
IC separates ions and polar molecules based on their affinity to an ion exchanger. For organic acids, which are anionic in nature, an anion-exchange column is used. Suppressed conductivity detection is a highly sensitive and selective technique for ionic species.[10] This method can offer advantages in terms of selectivity, especially if the bulk drug substance contains other ionic impurities that might co-elute with this compound in an RP-HPLC system.
Comparison of HPLC and IC Methods
The choice between HPLC and IC depends on several factors, including the specific impurities present, the required sensitivity, and the available instrumentation.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. crsubscription.com [crsubscription.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
inter-laboratory comparison of p-Butylhydratropic Acid analytical methods
An Inter-Laboratory Comparison of Analytical Methods for p-Butylhydratropic Acid
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methodologies for the quantification of this compound. As the pharmaceutical industry demands increasingly rigorous standards for drug substance and product characterization, the ability to select and validate a robust analytical method is paramount. This document details the principles, protocols, and performance characteristics of three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The insights presented herein are derived from established validation principles and data from analogous compounds to ensure scientific integrity. Our objective is to equip researchers and analytical scientists with the necessary information to make informed decisions, troubleshoot common issues, and ensure the consistency and reliability of their results across different laboratories.
The Critical Role of Method Selection in Pharmaceutical Analysis
This compound, a non-steroidal anti-inflammatory drug (NSAID) analogue, requires precise and accurate quantification for both quality control (QC) in manufacturing and for pharmacokinetic studies in drug development. An ideal analytical method must be specific, linear, accurate, precise, and robust. An inter-laboratory comparison is the ultimate test of a method's reproducibility, revealing its susceptibility to variations in environment, equipment, and personnel.
The choice of method often depends on the analytical context. For routine QC of bulk drug substance, a simple, robust, and cost-effective method like HPLC-UV is often preferred. For identifying and quantifying trace-level impurities or analyzing complex biological matrices, the higher sensitivity and specificity of mass spectrometry-based methods like GC-MS or LC-MS/MS are indispensable.
Comparative Analysis of Key Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis, prized for its robustness, cost-effectiveness, and excellent performance for quantifying active pharmaceutical ingredients (APIs).
Principle & Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica column) and a mobile phase. For this compound, which contains a chromophore (the benzene ring), a UV detector can be used for quantification. The absorbance of UV light is directly proportional to the concentration of the analyte, following the Beer-Lambert law. The choice of a reversed-phase C18 column is based on the non-polar nature of the molecule, while an acidic mobile phase (e.g., using phosphoric acid or formic acid) is essential to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
Experimental Protocol: HPLC-UV for Bulk Substance
-
Standard Preparation: Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent to obtain a 1000 µg/mL stock solution. Prepare a working standard of 100 µg/mL by diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh and dissolve 25 mg of the this compound sample in 25 mL of diluent. Further dilute to a nominal concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 222 nm.
-
-
Analysis: Inject the standard and sample solutions in replicate (n=3). Calculate the concentration of the sample by comparing its peak area to that of the reference standard.
Self-Validating System & Trustworthiness: The protocol's trustworthiness is ensured by including a system suitability test (SST) before sample analysis. As per ICH guidelines, the SST should include replicate injections of a standard solution to check for key parameters like tailing factor (must be ≤ 2.0), theoretical plates (must be ≥ 2000), and %RSD of peak areas (must be ≤ 2.0%).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity compared to HPLC-UV but requires derivatization for non-volatile or thermally labile compounds like carboxylic acids.
Principle & Rationale: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing definitive identification. For this compound, the carboxylic acid group must be derivatized (e.g., via silylation with BSTFA) to increase its volatility and thermal stability. This is a critical step, as underivatized acids can exhibit poor peak shape and thermal degradation in the GC inlet.
Experimental Protocol: GC-MS for Impurity Profiling
-
Standard & Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample or standard in a suitable solvent like Dichloromethane.
-
Derivatization:
-
Transfer 100 µL of the solution to a GC vial.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
-
Analysis: Inject 1 µL of the derivatized solution. Identify peaks by comparing their mass spectra to a reference library and their retention times to a derivatized standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and specificity.
Principle & Rationale: This method combines the separation power of HPLC with the high selectivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically using Electrospray Ionization - ESI). A specific precursor ion corresponding to the analyte is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and a specific product ion is monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels (pg/mL). For this compound, ESI in negative mode is ideal as the carboxylic acid group readily deprotonates to form [M-H]⁻.
Experimental Protocol: LC-MS/MS for Bioanalysis
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analogue of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI, Negative Mode.
-
MRM Transitions:
-
This compound: e.g., m/z 205.1 → 161.1
-
Internal Standard: e.g., m/z 208.1 → 164.1 (for a D3-analogue)
-
-
-
Analysis: Construct a calibration curve using fortified blank plasma samples. Quantify the analyte in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Performance Data Summary
The following table summarizes typical performance characteristics for the described methods. The data is based on well-characterized methods for structurally similar compounds and serves as a benchmark for what can be expected during method validation.
| Parameter | HPLC-UV (Bulk Assay) | GC-MS (Impurity ID) | LC-MS/MS (Bioanalysis) |
| Specificity | Moderate to High | Very High | Exceptional |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 10 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~30 ng/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 85 - 115% |
| Throughput | High | Low | High |
| Cost per Sample | Low | Moderate | High |
Visualization of the Inter-Laboratory Comparison Workflow
An inter-laboratory study is essential to establish the true reproducibility of an analytical method. The following diagram outlines the logical workflow for such a study.
Caption: Workflow for a collaborative inter-laboratory study.
Conclusion and Recommendations
The selection of an analytical method for this compound is fundamentally tied to its intended application.
-
For routine quality control of the bulk drug substance , the HPLC-UV method is highly recommended. It provides a perfect balance of performance, robustness, and cost-effectiveness, making it ideal for high-throughput environments.
-
For the identification of unknown impurities or degradants , GC-MS after derivatization is a powerful tool, offering definitive structural information that UV detection cannot provide.
-
For pharmacokinetic studies or any application requiring quantification in biological matrices , LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity are necessary to achieve the required low limits of quantification and to overcome matrix effects.
Ultimately, a successful inter-laboratory transfer and validation hinges on a meticulously documented protocol that clearly defines all critical parameters, from sample preparation to system suitability criteria. By understanding the underlying principles and inherent trade-offs of each technique, laboratories can ensure the generation of consistent, reliable, and accurate data.
References
- ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]
- US Food and Drug Administration (FDA). (2018).
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of p-Butylhydratropic Acid
This guide provides an in-depth, procedural framework for the safe handling and disposal of p-Butylhydratropic Acid (also known as 2-(4-butylphenyl)propanoic acid). As a crucial reference for researchers, scientists, and drug development professionals, this document moves beyond mere instruction to instill a deep understanding of the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Part 1: Hazard Identification and Chemical Profile
A foundational principle of laboratory safety is a thorough understanding of the materials in use. This compound, an impurity of Ibuprofen, possesses a distinct chemical profile and associated hazards that dictate its handling and disposal requirements.[1]
1.1: Physical and Chemical Properties
The inherent properties of a chemical are the primary determinants of its behavior and interaction with its environment, including storage containers and waste streams.
| Property | Value | Source(s) |
| CAS Number | 3585-49-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈O₂ | [2][3] |
| Molecular Weight | 206.28 g/mol | [2][3] |
| Boiling Point | 325.8 °C at 760 mmHg | [2][4] |
| Flash Point | 2 °C | [1][2] |
| Solubility | Slightly soluble in Aqueous Base, Chloroform, and Methanol. | [1][2] |
| Storage Temp. | Refrigerator (2-8°C) | [1][2] |
| pKa | 4.43 ± 0.10 (Predicted) | [1][2] |
1.2: Health Hazard Classification
This compound is classified with specific health hazards that necessitate careful handling to prevent personnel exposure. The following GHS hazard statements are associated with this compound and form the basis for the safety and disposal protocols outlined herein.
| Hazard Code | Hazard Statement | Source(s) |
| H302 | Harmful if swallowed. | [5][6] |
| H360 | May damage fertility or the unborn child. | [5][6] |
| H372 | Causes damage to organs through prolonged or repeated exposure. | [5][6] |
Due to these classifications, particularly its reproductive toxicity (H360) and specific target organ toxicity (H372), this compound must be managed as a hazardous chemical waste. Standard laboratory practices for non-hazardous materials are insufficient and non-compliant.
Part 2: In-Lab Waste Management: Segregation and Accumulation
Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous in-lab management, from the point of generation to the moment of collection. This process is governed by regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
2.1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to mitigate exposure risks identified in the hazard profile.
-
Eye Protection: Wear chemical safety goggles. If a splash risk exists, use a face shield in addition to goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
2.2: Waste Segregation: The Principle of Incompatibility
As an organic acid, this compound waste must be segregated from incompatible chemical waste streams to prevent dangerous reactions.
-
DO NOT MIX WITH:
-
Bases (inorganic or organic)
-
Strong Oxidizing Agents
-
Flammable Solvents (unless part of a documented mixed waste stream)[9]
-
The primary reason for this segregation is to prevent exothermic reactions, gas generation, or other uncontrolled chemical events within the waste container.[9] All waste must be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[10][11]
2.3: Container Selection and Labeling
Waste container integrity and clear labeling are cornerstones of regulatory compliance and safety.
-
Container Choice: The container must be chemically compatible with the acidic and organic nature of the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be free from damage and have a secure, leak-proof closure.[7]
-
Mandatory Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
This immediate labeling practice is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure all personnel are aware of the container's contents and associated dangers.[7]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the decision-making process and physical steps for disposing of this compound and associated materials. Under no circumstances should this chemical or its rinsate be disposed of down the drain. Its environmental fate is not well-documented, and its toxicity warrants controlled disposal.[12][13]
Workflow: Disposal Decision for this compound
Caption: Disposal Decision Workflow for this compound Waste Streams.
Protocol Steps:
-
Characterize Waste: At the point of generation, identify the type of waste:
-
A) Unused or Expired Neat Chemical: The pure solid compound.
-
B) Contaminated Solid Disposables: Items like gloves, weighing paper, pipette tips, or absorbent pads that have come into direct contact with the chemical.
-
C) Contaminated Reusable Glassware: Beakers, flasks, etc., that require decontamination.
-
-
Package Waste for Accumulation:
-
For Waste Type A & C Rinsate: Carefully transfer the solid chemical or the collected liquid rinsate into your designated "Hazardous Waste" container for organic acids. Ensure the container is kept closed when not actively adding waste.
-
For Waste Type B: Collect all contaminated solid disposables in a designated, leak-proof plastic bag or a separate solid waste container. This container must also be sealed and labeled as "Hazardous Waste" with the chemical name.[14] This prevents sharps from puncturing a liquid waste container and simplifies the final disposal process for the waste contractor.
-
-
Decontaminate Reusable Glassware (Waste Type C):
-
Perform a "triple-rinse" procedure.[14]
-
Rinse 1: Rinse the glassware with a small amount of a suitable solvent (e.g., methanol, in which the compound is slightly soluble). Pour this first rinsate into the designated hazardous waste container. This initial rinse removes the bulk of the chemical residue.
-
Rinse 2 & 3: Repeat the rinse process two more times, collecting both rinsates in the same hazardous waste container.
-
After the triple rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Final Disposal from Laboratory:
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[15]
-
Once your waste container is full, or before the accumulation time limit is reached (e.g., 6-12 months depending on regulations), ensure the cap is tightly sealed.[11]
-
Submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department or designated hazardous waste management office.[15] They will transport the waste for final disposal by a licensed and approved waste disposal facility.[7][16]
-
Part 4: Emergency Procedures
Preparedness is essential for mitigating the impact of accidental releases or exposures.
4.1: Spill Response
For small spills that can be safely managed by laboratory personnel:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure work is done in a well-ventilated area or chemical fume hood.
-
Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Avoid using combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully scoop the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution and water. Collect all cleaning materials as hazardous waste.[15]
For large spills, evacuate the area, close the doors, and contact your institution's emergency response or EHS team immediately.[9][15]
4.2: Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7. ChemicalBook.
- Laboratory Waste Management: The New Regul
- Cas 3585-49-7, (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID. LookChem.
- (2RS)-2-(4-Butylphenyl)propanoic Acid. CymitQuimica.
- Regulations for Hazardous Waste Generated at Academic Labor
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Chemical Label for 2-(4-butylphenyl)propanoic acid.
- 2-(4-butylphenyl)propanoic acid | CAS#:3585-49-7. Chemsrc.
- SAFETY DATA SHEET - Ibuprofen. Fisher Scientific.
- Safety Data Sheet - 2-(4-Butylphenyl)propionic acid, racemic. Biosynth.
- Acid Handling. University of Utah.
- Non-Hazardous Waste Disposal. U.S. Waste Industries Inc.
- Hazardous Materials Disposal Guide. Nipissing University.
- Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. University of Minnesota.
- Environmental Fate and Transport Processes – PFAS.
- Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils. PubMed.
Sources
- 1. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. (2RS)-2-(4-Butylphenyl)propanoic Acid | CymitQuimica [cymitquimica.com]
- 4. 2-(4-butylphenyl)propanoic acid | CAS#:3585-49-7 | Chemsrc [chemsrc.com]
- 5. chemical-label.com [chemical-label.com]
- 6. biosynth.com [biosynth.com]
- 7. danielshealth.com [danielshealth.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 13. Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 15. vumc.org [vumc.org]
- 16. uswonline.com [uswonline.com]
- 17. fishersci.com [fishersci.com]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for p-Butylhydratropic Acid
In the landscape of pharmaceutical research and development, the diligent handling of chemical reagents is the bedrock of both innovation and safety. This guide provides essential, immediate safety and logistical information for handling p-Butylhydratropic Acid (also known as 2-(4-Butylphenyl)propanoic Acid). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every protocol described is a self-validating system for your protection.
Hazard Identification: Understanding the Adversary
This compound is an organic acid. Chemicals in this class are often corrosive and can cause significant harm upon contact.[2] Based on analogous compounds like butyric and isobutyric acid, the primary hazards are expected to be:
-
Skin Corrosion/Irritation: Capable of causing severe skin burns and damage upon contact.[3][4][5]
-
Serious Eye Damage/Irritation: Poses a high risk of irreversible eye damage from splashes.[3][4][5]
-
Respiratory Irritation: Vapors or mists may irritate the respiratory tract.[6]
Given these potential hazards, a proactive and comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation; it is an operational necessity.
The Core Directive: Your Personal Armor
The selection of PPE is a critical control measure designed to create a barrier between you and the chemical hazard. The principle of causality is simple: the corrosive nature of the acid dictates the need for chemical-resistant materials to prevent contact and subsequent tissue damage.[7]
Eye and Face Protection: The Non-Negotiable Shield Direct ocular exposure to a corrosive acid can result in permanent blindness. Therefore, robust eye and face protection is mandatory.
-
What to Wear: At a minimum, wear tightly fitting chemical splash goggles. For tasks with a higher splash potential, such as transferring large volumes or working with heated solutions, a full-face shield worn over chemical splash goggles is required.[8]
-
The Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes and vapors. Goggles provide this essential seal, while a face shield adds a further layer of protection for the entire face.[9]
Skin and Body Protection: The Impermeable Barrier The human skin is highly susceptible to damage from corrosive acids. The goal is to prevent all skin contact.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common laboratory choice, but it is crucial to verify their compatibility and breakthrough time for the specific chemical class. For prolonged contact or handling of concentrated solutions, consider heavier-duty gloves like butyl or neoprene rubber and consider double-gloving.[8] Always inspect gloves for tears or pinholes before use.
-
Lab Coat/Apron: A chemical-resistant lab coat or apron is required to protect your skin and personal clothing. Standard cloth lab coats can absorb chemicals and hold them against your skin, and are therefore not recommended when handling corrosive liquids.[10] A polyethylene-coated or similar non-absorbent material is preferable.
-
Full Body Protection: Always wear long pants and fully enclosed, chemical-resistant shoes to protect your lower body from potential spills.[2]
Respiratory Protection: Guarding the Gateway While this compound is not expected to be highly volatile at room temperature, certain operations can generate vapors or aerosols.
-
When to Use: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8] If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][6] Respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.
PPE Selection Guide by Laboratory Task
For clarity, the following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Chemical-Resistant Lab Coat | Work in fume hood or ventilated enclosure |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile) or heavier gloves | Chemical-Resistant Lab Coat or Apron | Required: Chemical Fume Hood |
| Transferring Liquids | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile) or heavier gloves | Chemical-Resistant Lab Coat or Apron | Required: Chemical Fume Hood |
| Small-Scale Reaction | Chemical Splash Goggles | Nitrile Gloves | Chemical-Resistant Lab Coat | Required: Chemical Fume Hood |
| Cleaning Glassware | Chemical Splash Goggles | Chemical-Resistant Gloves | Chemical-Resistant Lab Coat or Apron | N/A (assuming glassware is pre-rinsed) |
Emergency Protocols: A Plan for When Things Go Wrong
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
Personal Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use an emergency safety shower if the spill is extensive. Seek immediate medical attention.[3][9]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station. Hold the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a small amount of water to drink. Seek immediate medical attention.[3]
Small-Scale Spill Response Protocol (Less than 100 mL) This protocol should only be undertaken by trained personnel with the correct PPE. For larger spills, evacuate the area and contact your institution's emergency response team.[8][11]
-
Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the spill is contained within the chemical fume hood if possible.[9]
-
Don PPE: Wear the appropriate PPE as outlined above: chemical splash goggles, face shield, chemical-resistant gloves (double-gloved), and a lab coat.
-
Neutralize: Cautiously neutralize the spill by slowly applying a suitable neutralizing agent, such as sodium bicarbonate or a commercial acid spill kit.[10] Work from the outside of the spill inward to prevent splashing.
-
Absorb: Once neutralized, absorb the residue with an inert material like vermiculite, sand, or chemical sorbent pads.[11]
-
Collect & Clean: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[12]
-
Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the waste container for disposal according to your institution's hazardous waste procedures.
-
Restock: Replenish the spill kit with any used materials.[12]
Disposal Plan: Completing the Lifecycle Safely
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix acid waste with other waste streams, particularly bases or oxidizers.[13]
-
Containment: Collect waste in a designated, leak-proof, and corrosion-resistant container.[8]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contents.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Never pour organic acids down the drain.[8]
Visual Workflow: Spill Response Decision Tree
The following diagram outlines the critical decision points and actions for responding to a chemical spill.
Sources
- 1. 2-(4-Butylphenyl)propionic acid, 100 mg, CAS No. 3585-49-7 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. coral.washington.edu [coral.washington.edu]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. cws.auburn.edu [cws.auburn.edu]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
